molecular formula C9H11NO3 B111040 (S)-2-Amino-2-(2-methoxyphenyl)acetic acid CAS No. 103889-86-7

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Cat. No.: B111040
CAS No.: 103889-86-7
M. Wt: 181.19 g/mol
InChI Key: DQSACLYOIBPCJU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Amino-(2-methoxy-phenyl)-acetic Acid is a homochiral α-arylglycine that can be asymmetrically synthesized from substituted aryl trichloromethyl ketones and CBS-catecholborane reagent.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSACLYOIBPCJU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908652
Record name Amino(2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103889-86-7
Record name Amino(2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-Amino-2-(2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Constrained Analogue

In the landscape of modern medicinal chemistry and peptide design, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to transcend the limitations of the canonical twenty amino acids, enabling the fine-tuning of pharmacological profiles. (S)-2-Amino-2-(2-methoxyphenyl)acetic acid, a conformationally restrained derivative of phenylglycine, emerges as a particularly compelling scaffold. The ortho-methoxy substitution on the phenyl ring introduces significant steric and electronic perturbations that chemists can leverage to enhance metabolic stability, modulate receptor interactions, and enforce specific secondary structures in peptide-based therapeutics. This guide serves as a comprehensive technical resource, consolidating critical data on its synthesis, characterization, and applications to empower its effective use in research and development.

Physicochemical & Structural Properties

This compound is a chiral, non-proteinogenic α-amino acid. Its structural distinction lies in the direct attachment of a 2-methoxyphenyl group to the α-carbon, which imparts significant conformational rigidity compared to its proteinogenic counterpart, phenylalanine.

PropertyValueSource(s)
CAS Number 103889-86-7[1]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]
Appearance White to off-white solid[3]
Purity Typically ≥97%[1][3]
Storage Store at -20°C for long-term stability[4]

Synthesis of Enantiopure this compound

The synthesis of this chiral amino acid requires methods that can control stereochemistry effectively. While classical approaches like the Bucherer-Bergs synthesis produce a racemic mixture requiring subsequent resolution, modern asymmetric techniques are preferred for their efficiency in directly yielding the desired (S)-enantiomer.

Comparative Analysis of Synthetic Routes
ParameterAsymmetric Strecker SynthesisBucherer-Bergs SynthesisChemoenzymatic (Nitrilase)
Starting Material 2-Methoxybenzaldehyde2-Methoxybenzaldehyde2-Methoxybenzaldehyde
Typical Yield 75-90%60-80% (racemic)80-95%
Enantiomeric Excess (ee) >95%Racemic (requires resolution)>99%
Key Reagents Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCNKCN, (NH₄)₂CO₃NaCN, NH₃, Nitrilase enzyme
Number of Steps 2 (amination/cyanation, hydrolysis)2 (hydantoin formation, hydrolysis)1 (one-pot synthesis)
Scalability Moderate to HighHighHigh
Waste Products Chiral auxiliary waste, cyanide saltsCyanide and carbonate saltsMinimal, biodegradable
Experimental Protocols

This method establishes chirality during the formation of the α-aminonitrile intermediate through the use of a chiral auxiliary.

Step 1: Synthesis of the Diastereomeric α-Aminonitriles

  • In a suitable reaction vessel, dissolve 2-methoxybenzaldehyde (1.0 eq) and a chiral amine auxiliary, such as (R)-phenylglycine amide (1.0 eq), in methanol.

  • To this solution, add an aqueous solution of sodium cyanide (1.2 eq).

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • The resulting diastereomeric α-aminonitriles can be separated based on differential solubility via crystallization or by column chromatography.

Step 2: Hydrolysis to this compound

  • Treat the isolated, desired diastereomer of the α-aminonitrile with 6M hydrochloric acid.

  • Heat the mixture under reflux for 4-6 hours to facilitate complete hydrolysis of the nitrile and removal of the chiral auxiliary.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.

  • Filter the solid product and purify by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Causality Insight: The success of this method hinges on the effective diastereoselective addition of cyanide to the imine intermediate formed in situ. The chiral auxiliary shields one face of the imine, directing the nucleophilic attack of the cyanide ion to the opposite face, thereby establishing the desired stereocenter.

This elegant one-pot approach combines chemical synthesis of a racemic α-aminonitrile with an enzyme-catalyzed dynamic kinetic resolution, offering high efficiency and excellent enantioselectivity.

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine 2-methoxybenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and an excess of ammonia. This will form the racemic α-aminonitrile in situ.

  • To this mixture, introduce a nitrilase enzyme that exhibits high enantioselectivity for the hydrolysis of the (R)-α-aminonitrile (e.g., a recombinant nitrilase).

  • Stir the reaction at a controlled temperature (typically 30-40°C) for 8-16 hours.

  • During the reaction, the unreacted (S)-α-aminonitrile undergoes in situ racemization, continuously replenishing the (R)-enantiomer for the enzyme to hydrolyze. This dynamic process allows for a theoretical yield of up to 100% of the desired (S)-amino acid.

  • Upon completion, acidify the reaction mixture to precipitate the enantiopure this compound.

  • Filter and wash the product to yield a highly pure material.

Self-Validating System: The trustworthiness of this protocol is ensured by the high fidelity of the nitrilase. The enzyme's stereospecificity acts as an internal validation checkpoint, as only the correct enantiomer of the final product will accumulate. The progress can be monitored by chiral HPLC to confirm the enantiomeric excess.

Spectroscopic and Analytical Characterization

While publicly available raw spectra are limited, Certificates of Analysis for commercially available this compound confirm that its structure is routinely verified by ¹H NMR, with results being consistent with the expected structure.[3] The following data represents the expected spectral characteristics based on its structure and analysis of related compounds.

Expected ¹H NMR Data (in a suitable solvent like D₂O/DCl)
  • Aromatic Protons (4H): Multiplets in the range of δ 6.9-7.5 ppm. The ortho, meta, and para protons of the methoxyphenyl group will exhibit complex splitting patterns due to their distinct chemical environments.

  • α-Proton (1H): A singlet or a narrow multiplet around δ 5.0-5.5 ppm. The chemical shift is significantly downfield due to the adjacent amino, carboxyl, and aromatic groups.

  • Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.

Expected ¹³C NMR Data
  • Carboxyl Carbon: δ 170-175 ppm

  • Aromatic Carbons: δ 110-160 ppm (including the carbon bearing the methoxy group, which will be significantly downfield)

  • α-Carbon: δ 55-60 ppm

  • Methoxy Carbon: δ ~55 ppm

Expected Infrared (IR) Spectroscopy Data
  • O-H Stretch (Carboxylic Acid): Broad absorption in the range of 2500-3300 cm⁻¹

  • N-H Stretch (Amine): Absorption in the range of 3000-3300 cm⁻¹

  • C=O Stretch (Carboxylic Acid): Strong absorption around 1700-1725 cm⁻¹

  • C=C Stretch (Aromatic): Absorptions in the range of 1450-1600 cm⁻¹

  • C-O Stretch (Methoxy): Absorption around 1240-1260 cm⁻¹

Expected Mass Spectrometry Data
  • Molecular Ion [M]⁺ or [M+H]⁺: Expected at m/z 181 or 182, respectively.

  • Key Fragmentation Pattern: Loss of the carboxyl group (-COOH, 45 Da) is a common fragmentation pathway for amino acids.

Key Applications in Drug Development

The unique structural features of this compound make it a valuable building block for creating novel molecules with enhanced therapeutic properties.

Incorporation into Antimicrobial Peptides (AMPs)

The incorporation of this non-natural amino acid into AMP sequences is a powerful strategy to overcome the limitations of natural peptides, such as proteolytic instability.

Rationale for Use:

  • Enhanced Proteolytic Stability: The steric bulk of the 2-methoxyphenyl group can shield the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulation of Hydrophobicity: The methoxyphenyl moiety allows for fine-tuning of the peptide's overall hydrophobicity and amphipathicity, which are critical parameters for antimicrobial activity and selectivity towards microbial membranes over host cells.

  • Improved Therapeutic Index: By optimizing the peptide's structure, the incorporation of this amino acid can lead to reduced hemolytic activity (toxicity to red blood cells) while maintaining or even increasing antimicrobial potency.

AMP_Workflow cluster_synthesis Peptide Synthesis cluster_testing Antimicrobial Testing SPPS Fmoc-SPPS Incorp Incorporate Fmoc-(S)-Mpa-OH SPPS->Incorp Cleavage Cleavage & Deprotection Incorp->Cleavage Purify HPLC Purification Cleavage->Purify MIC MIC Assay (Broth Microdilution) Purify->MIC Hemolysis Hemolysis Assay MIC->Hemolysis Stability Protease Stability Assay Hemolysis->Stability

Caption: Workflow for synthesizing and evaluating antimicrobial peptides containing this compound (Mpa).

Synthesis of Novel Heterocyclic Scaffolds

This amino acid serves as a versatile starting material for the synthesis of complex heterocyclic structures, such as morpholine-2,5-diones, which are privileged scaffolds in drug discovery.

This two-step protocol illustrates the utility of this compound as a precursor for heterocyclic synthesis.

Step 1: N-Chloroacetylation

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) at 0°C.

  • To this stirring solution, add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature is maintained below 5°C.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Cool the mixture and acidify to pH 2 with 2M HCl, which will precipitate the N-chloroacetylated product.

  • Extract the product with ethyl acetate, wash the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized to yield pure N-chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid.

Step 2: Intramolecular Cyclization

  • Dissolve the N-chloroacetylated product from Step 1 (1.0 eq) in dimethylformamide (DMF).

  • Add sodium bicarbonate (3.0 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • After cooling, filter to remove inorganic salts and remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the target 3-(2-methoxyphenyl)morpholine-2,5-dione.

Heterocycle_Synthesis Start This compound Intermediate N-Chloroacetyl Intermediate Start->Intermediate Step 1: N-Chloroacetylation (Chloroacetyl chloride, NaOH) Product 3-(2-methoxyphenyl)morpholine-2,5-dione Intermediate->Product Step 2: Intramolecular Cyclization (NaHCO3, DMF, 60°C)

Caption: Two-step synthesis of a morpholine-2,5-dione derivative.

Safety and Handling

As a laboratory chemical, this compound should be handled by technically qualified personnel in a well-ventilated area or chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[4]

  • Hazards: Based on data for related compounds, potential hazards may include skin, eye, and respiratory irritation.[5] A dedicated Safety Data Sheet (SDS) should be consulted before use.[1][6]

Conclusion: A Versatile Tool for Advanced Chemical Synthesis

This compound is more than just another non-natural amino acid; it is a strategic tool for molecular design. Its inherent conformational rigidity and the electronic influence of the ortho-methoxy group provide chemists with a reliable means to impart desirable properties into peptides and to construct novel heterocyclic systems. The well-defined synthetic routes, particularly the highly efficient chemoenzymatic approach, make this valuable building block readily accessible for both small-scale research and larger-scale development campaigns. As the demand for more sophisticated and stable therapeutics grows, the thoughtful application of constrained analogues like this compound will undoubtedly continue to play a pivotal role in advancing the frontiers of medicinal chemistry.

References

  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. National Center for Biotechnology Information. [Link]

  • AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of the Compound

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid is a non-canonical, chiral amino acid. As a derivative of glycine, it features a 2-methoxyphenyl group attached to the alpha-carbon, which imparts specific steric and electronic properties.[1][2] This substitution is critical, transforming the achiral glycine backbone into a stereochemically defined building block. Its structure, containing a carboxylic acid, an amine, and an aromatic ether, suggests a complex interplay of physicochemical behaviors that are crucial for its application.

Significance in Research and Drug Development

In the landscape of medicinal chemistry and pharmaceutical development, non-natural amino acids like this compound are invaluable. They serve as key intermediates and structural motifs in the synthesis of complex molecules, including peptide mimics and small molecule therapeutics.[3][4] The defined stereochemistry at the alpha-carbon is often essential for achieving specific biological activity and selectivity. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its effective use in drug design, formulation, and manufacturing.[5]

The Critical Role of Physicochemical Properties

The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties. Parameters such as solubility, pKa, and thermal stability govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5] For this compound, these properties dictate its handling, purification, formulation into stable dosage forms, and behavior in biological systems. This guide provides a technical overview of these core properties, blending theoretical predictions with standardized, field-proven experimental protocols for their precise determination.

Molecular Identity and Structure

A clear definition of the molecule's identity is the foundation of all subsequent analysis.

IdentifierValueSource
IUPAC Name (2S)-2-amino-2-(2-methoxyphenyl)acetic acid[1]
Molecular Formula C₉H₁₁NO₃[1][5]
Molecular Weight 181.19 g/mol [1][5]
CAS Number 103889-86-7[6]
Canonical SMILES COC1=CC=CC=C1C(C(=O)O)N[1][7]
Appearance Predicted to be a white to off-white solid[5]

The structure consists of a central chiral carbon atom bonded to a hydrogen atom, an amino group (-NH₂), a carboxylic acid group (-COOH), and a 2-methoxyphenyl side chain.

Solubility Profile

Solubility is a critical determinant of bioavailability and formulate-ability. As an amino acid derivative, the solubility of this compound is expected to be highly dependent on pH.[8]

Theoretical Assessment

The presence of both an acidic carboxylic group and a basic amino group makes the molecule amphoteric.[8]

  • Aqueous Solubility: In neutral water, limited to moderate solubility is anticipated due to the balance between the polar functional groups and the somewhat hydrophobic methoxyphenyl ring. At acidic pH (pH < pKa of carboxyl group), the amino group will be protonated (-NH₃⁺), increasing solubility through salt formation. At basic pH (pH > pKa of amino group), the carboxylic acid will be deprotonated (-COO⁻), similarly enhancing solubility.[8]

  • Organic Solvent Solubility: Good solubility is expected in polar organic solvents like methanol and ethanol. Moderate solubility may be observed in less polar solvents such as acetone, while it is likely to be poorly soluble in non-polar solvents like hexanes.[8]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Causality: The core principle is to create a saturated solution at a constant temperature, ensuring that the measured concentration represents the true solubility limit, independent of kinetic factors. The use of an excess of solid is crucial to guarantee equilibrium is reached.[8]

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., pH-buffered solutions, water, ethanol).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. For finer suspensions, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[8]

  • Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B Achieve Equilibrium C Centrifuge to pellet excess solid B->C Isolate Saturated Solution D Withdraw supernatant C->D E Analyze via validated HPLC method D->E F Calculate Solubility (e.g., mg/mL) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Thermal Properties: Melting Point Analysis

Context and Challenges
Recommended Methodology: Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method over a traditional melting point apparatus because it provides more comprehensive information. It measures the heat flow into or out of a sample as a function of temperature. A sharp endotherm indicates a clean melt, whereas a broad or complex peak can signify decomposition, a phase transition, or the presence of impurities. This makes it a self-validating system for thermal characterization.[5]

Experimental Protocol: DSC Analysis
  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to serve as the reference.

  • Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled linear rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Interpretation: Record the heat flow versus temperature. The melting point is typically reported as the onset or peak temperature of the endothermic event corresponding to melting. Observe the peak shape for signs of decomposition.

Acid-Base Properties: pKa Determination

The pKa values are essential for predicting the ionization state of the molecule at different physiological pHs, which directly impacts solubility, permeability, and receptor binding.

Theoretical pKa Values

As an amino acid, the compound will have at least two ionizable groups:

  • Carboxylic Acid (pKa₁): Expected to be in the range of 2-3, typical for the alpha-carboxyl group of an amino acid.[11]

  • Amino Group (pKa₂): Expected to be in the range of 9-10, typical for the alpha-amino group.[11]

Experimental Protocol: Potentiometric Titration for pKa Determination

Causality: This method directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the ionizable group is 50% titrated (i.e., the midpoint of a buffer region). The use of standardized buffers for pH meter calibration ensures the accuracy of the measurement.

  • Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa values.

  • Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all species fully. Then, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffering regions on the titration curve using the first or second derivative of the curve.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

G cluster_analysis Physicochemical Characterization Compound (S)-2-Amino-2- (2-methoxyphenyl)acetic acid Solubility Solubility (Shake-Flask) Compound->Solubility Thermal Thermal Properties (DSC) Compound->Thermal AcidBase Acid-Base (pKa Titration) Compound->AcidBase Spectroscopy Spectroscopy (NMR, IR, MS) Compound->Spectroscopy

Caption: Overall Physicochemical Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expected ¹H NMR Spectral Features:

    • Aromatic Protons: Four protons in the 2-methoxyphenyl ring, exhibiting complex splitting patterns between ~6.8 and 7.5 ppm.

    • Alpha-Proton: A singlet or doublet (depending on solvent and exchange) for the proton on the chiral carbon, likely around 4.5-5.0 ppm.

    • Methoxy Protons: A sharp singlet for the -OCH₃ group, typically around 3.8 ppm.

    • Amine and Carboxyl Protons: Broad, exchangeable signals whose chemical shifts are highly dependent on solvent and concentration.

  • Expected ¹³C NMR Spectral Features: Nine distinct carbon signals are expected, including the carbonyl carbon (~170-175 ppm), aromatic carbons (110-160 ppm), the alpha-carbon (~55-65 ppm), and the methoxy carbon (~55 ppm).

General Protocol for NMR Analysis:

  • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O with acid/base adjustment, or DMSO-d₆) in an NMR tube.

  • Acquire ¹H, ¹³C, and potentially 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the structure.

Infrared (IR) Spectroscopy
  • Expected Characteristic Vibrational Frequencies:

    • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid dimer.

    • N-H Stretch: Medium intensity bands around 3000-3400 cm⁻¹ from the amino group.

    • C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ from the carboxylic acid carbonyl.

    • C-O Stretch: Absorptions around 1200-1300 cm⁻¹ (from the acid) and 1000-1100 cm⁻¹ (from the aryl ether).

General Protocol for FTIR Analysis (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Expected Molecular Ion and Fragmentation:

    • Molecular Ion: The exact mass is 181.0739 Da.[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 182.0812.

    • Key Fragments: Common fragmentation pathways would include the loss of the carboxylic acid group (loss of 45 Da) and cleavage of the Cα-C(aryl) bond.

General Protocol for ESI-MS Analysis:

  • Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution directly into the electrospray ionization (ESI) source of a mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

Summary of Physicochemical Data

The following table consolidates the known and predicted properties of this compound.

PropertyValue / PredictionSource / Comment
Molecular Weight 181.19 g/mol [1][5]
Appearance White to off-white solid[5]
Melting Point Not experimentally available; likely >190 °C with decomposition[5]
Aqueous Solubility Predicted to be limited and pH-dependent[8]
pKa₁ (Carboxyl) Predicted ~2-3[11]
pKa₂ (Amino) Predicted ~9-10[11]
XLogP3 (Computed) -1.7[1][5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]

Conclusion

This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. While some of its properties can be predicted from its structure, this guide underscores the critical need for rigorous experimental determination. The amphoteric nature dictates a strong pH-dependence on solubility, and the potential for thermal decomposition requires careful analysis by methods such as DSC. The protocols outlined herein provide a robust framework for researchers and drug development professionals to generate the high-quality, reliable data necessary to unlock the full potential of this valuable compound, ensuring its seamless integration into advanced research and development pipelines.

References

  • BenchChem. Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.
  • BenchChem. A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid (CID 2772349). National Center for Biotechnology Information. Available from: [Link]

  • BenchChem. Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available from: [Link]

  • AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. Available from: [Link]

  • PubChem. 2-Methoxyphenylacetic acid (CID 7134). National Center for Biotechnology Information. Available from: [Link]

  • ACS Omega. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Publications. Available from: [Link]

  • The Good Scents Company. 4-methoxyphenyl acetic acid. Available from: [Link]

  • ChemSynthesis. (2-methoxyphenyl)acetic acid (CAS 93-25-4). Available from: [Link]

  • PubChem. 2-[(2-Methoxyphenyl)methoxyamino]acetic acid (CID 10465739). National Center for Biotechnology Information. Available from: [Link]

  • University of Wisconsin-Madison. Approximate pKa chart of the functional groups. Available from: [Link]

  • Chemical Reviews. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ACS Publications. Available from: [Link]

  • ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. Available from: [Link]

  • NIST WebBook. 2-Methoxyphenylacetic acid, TMS derivative. Available from: [Link]

  • ACS Organic Division. pKa Data Compiled by R. Williams. Available from: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

  • R Discovery. Applications substituted 2-aminothiophenes in drug design. Available from: [Link]

  • SpectraBase. 2-Methoxyphenyl acetic acid TMS - MS (GC) Spectrum. Available from: [Link]

Sources

Structure and stereochemistry of (S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Abstract

This compound is a non-proteinogenic α-amino acid of significant interest within the pharmaceutical and fine chemical industries. As a chiral building block, its defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where biological activity is often confined to a single enantiomer. This guide provides a comprehensive technical overview of its structure, stereochemistry, synthesis, and analytical characterization. We delve into comparative synthetic methodologies, offering field-proven protocols and explaining the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.

Introduction: The Significance of a Chiral Intermediate

This compound, a derivative of glycine[1], belongs to a class of compounds known as substituted phenylglycines. Unlike proteinogenic amino acids, its structure is not encoded in the genome but serves as a versatile starting material in medicinal chemistry. The molecule's value is intrinsically linked to its stereochemistry. The presence of a chiral center at the alpha-carbon means it exists as two non-superimposable mirror images (enantiomers). In drug development, it is a well-established principle that enantiomers can have vastly different pharmacological and toxicological profiles. Therefore, access to enantiopure forms, such as the (S)-enantiomer, is critical for creating selective and effective therapeutics.[2]

This guide will illuminate the core scientific principles and practical methodologies associated with this compound, providing a robust framework for its application in a research and development setting.

Molecular Structure and Stereochemical Identity

A thorough understanding of the molecule's three-dimensional arrangement is foundational to its application.

Core Chemical Structure

This compound is characterized by a central alpha-carbon atom bonded to four distinct substituents:

  • A carboxylic acid group (-COOH)

  • An amino group (-NH2)

  • A hydrogen atom (-H)

  • A 2-methoxyphenyl group

Key Molecular Properties: [3][4][5]

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol

  • CAS Number: 103889-86-7[6]

Caption: 2D structure of 2-Amino-2-(2-methoxyphenyl)acetic acid.

The (S)-Configuration: A Stereochemical Deep Dive

The tetrahedral arrangement of groups around the α-carbon makes it a stereocenter. The absolute configuration is designated as (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • Assigning Priorities:

    • -NH₂ (Priority 1)

    • -COOH (Priority 2)

    • -C₆H₄OCH₃ (2-methoxyphenyl) (Priority 3)

    • -H (Priority 4)

  • Determining Configuration: When viewing the molecule with the lowest priority group (-H) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, hence the (S)-enantiomer designation (from the Latin sinister, for left). The stereochemical integrity of this center is paramount, as it dictates the molecule's interaction with other chiral entities, such as enzyme active sites or receptors.

Caption: CIP priority assignment for (S) and (R) enantiomers.

Synthesis and Enantiomeric Control

Producing the target (S)-enantiomer with high purity requires a carefully selected synthetic strategy. While classical methods yield a racemic mixture that must be separated, modern approaches can build the desired stereocenter directly.

Comparative Overview of Synthetic Routes

The choice of synthesis depends on factors like scalability, cost, desired enantiomeric purity, and environmental impact. The Strecker and Bucherer-Bergs syntheses are traditional routes to the racemic amino acid, whereas chemoenzymatic methods offer superior stereoselectivity in a single step.[7]

ParameterAsymmetric Strecker SynthesisBucherer-Bergs SynthesisChemoenzymatic (Nitrilase)
Starting Material 2-Methoxybenzaldehyde2-Methoxybenzaldehyde2-Methoxybenzaldehyde
Typical Yield 75-90%60-80%80-95%
Enantiomeric Excess >95%Racemic (requires resolution)>99%
Reaction Time 12-24 hours24-48 hours (total)8-16 hours
Key Reagents Chiral auxiliary, NaCNKCN, (NH₄)₂CO₃NaCN, NH₃, Nitrilase enzyme
Number of Steps 221 (One-pot)
Waste Products Chiral auxiliary wasteCyanide, carbonate saltsMinimal, biodegradable
Scalability Moderate to HighHighHigh
Table based on data from BenchChem.[7]
Experimental Protocol: Chemoenzymatic Synthesis

This modern approach is highly efficient, combining a chemical synthesis of the racemic α-aminonitrile with an enzymatic dynamic kinetic resolution in a one-pot process.[7] The causality behind this choice is clear: it minimizes steps, reduces waste, and provides exceptional enantiomeric excess, which are critical advantages in pharmaceutical manufacturing.

Objective: To synthesize this compound with high yield and >99% enantiomeric excess.

Materials:

  • 2-Methoxybenzaldehyde

  • Sodium Cyanide (NaCN)

  • Ammonia (aqueous solution)

  • Nitrilase enzyme (selective for the (S)-nitrile)

  • Phosphate buffer (pH 7.5)

  • Hydrochloric acid (HCl) for pH adjustment and workup

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • Reagent Addition: Add 2-methoxybenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and an excess of ammonia. Stir the mixture to form the racemic α-aminonitrile in situ.

  • Enzymatic Resolution: Introduce the nitrilase enzyme, which selectively hydrolyzes the (S)-α-aminonitrile to the corresponding (S)-α-amino amide (which can subsequently hydrolyze to the carboxylic acid). The unreacted (R)-α-aminonitrile racemizes under the reaction conditions, continuously feeding the (S)-enantiomer into the enzymatic conversion pathway (Dynamic Kinetic Resolution).

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (typically 30-40°C) and monitor the conversion by HPLC until the starting aldehyde is consumed (8-16 hours).

  • Workup: a. Acidify the reaction mixture with HCl to precipitate the product and denature the enzyme. b. Filter the crude this compound. c. Recrystallize the solid from an appropriate solvent system (e.g., water/ethanol) to achieve high purity.

  • Characterization: Confirm the structure, purity, and enantiomeric excess using the analytical methods described in Section 4.

chemoenzymatic_synthesis start 2-Methoxy- benzaldehyde reagents1 + NaCN, NH₃ (in situ aminonitrile formation) start->reagents1 racemic_nitrile Racemic (R/S) α-Aminonitrile reagents1->racemic_nitrile reagents2 + Nitrilase Enzyme (Dynamic Kinetic Resolution) racemic_nitrile->reagents2 s_acid (S)-Amino Acid (Product) reagents2->s_acid Selective Hydrolysis r_nitrile (R)-Aminonitrile (Unreacted) reagents2->r_nitrile r_nitrile->racemic_nitrile Racemization

Caption: Workflow for chemoenzymatic synthesis.

Classical Chiral Resolution

For cases where a racemic mixture is synthesized, chiral resolution is required. The most common method involves derivatization with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.[2]

Principle:

  • Salt Formation: The racemic amino acid (a base) is reacted with an enantiopure chiral acid (e.g., (+)-tartaric acid). This forms two diastereomeric salts: [(S)-Amino Acid:(+)-Acid] and [(R)-Amino Acid:(+)-Acid].

  • Separation: Due to differences in their crystal lattice energies, one diastereomer is typically less soluble and will selectively crystallize from the solution.

  • Liberation: The crystallized salt is isolated, and the chiral resolving agent is removed by treatment with a base, yielding the enantiopure (S)-amino acid.

Analytical Characterization and Quality Control

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemical integrity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for analyzing this compound. It is used for both assessing chemical purity (reversed-phase HPLC) and determining the enantiomeric excess (chiral HPLC).[8]

Protocol: Purity Analysis via HPLC-UV This protocol is suitable for routine quality control of the bulk substance.[8]

ParameterConditionRationale
System Agilent 1260 or equivalent with DADStandard, robust system for UV detection.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmC18 is a versatile stationary phase for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to ensure protonation of the analyte for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 15 minutesA gradient is used to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature improves peak symmetry and reduces viscosity.
Injection Vol. 5 µLStandard injection volume.
Detection UV at 275 nmWavelength where the methoxyphenyl chromophore has strong absorbance.

Protocol parameters adapted from BenchChem.[8]

analytical_workflow cluster_synthesis Synthesis Output cluster_analysis QC Analysis cluster_result Final Product synthesized_product Crude Product hplc Purity (HPLC-UV) synthesized_product->hplc Testing chiral_hplc Enantiomeric Excess (Chiral HPLC) synthesized_product->chiral_hplc Testing nmr Structure Elucidation (¹H, ¹³C NMR) synthesized_product->nmr Testing ms Molecular Weight (Mass Spec) synthesized_product->ms Testing final_product Released Material (>99% Purity, >99% ee) hplc->final_product Verification chiral_hplc->final_product Verification nmr->final_product Verification ms->final_product Verification

Caption: A typical analytical quality control workflow.

Spectroscopic Characterization
  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. Key expected signals in ¹H NMR include a singlet for the methoxy (-OCH₃) protons (~3.8 ppm), multiplets for the four aromatic protons (6.8-7.4 ppm), and a singlet for the α-proton.

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Characteristic peaks would include N-H stretching for the amine, broad O-H stretching for the carboxylic acid, and C=O stretching (~1700-1730 cm⁻¹).[9]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight. Electrospray ionization (ESI) would show a prominent ion at m/z 182.08 [M+H]⁺.[4]

Applications in Drug Discovery and Development

The primary utility of this compound is as a chiral precursor in multi-step syntheses of complex APIs.[7] Its incorporation can impart crucial structural features that govern a drug's interaction with its biological target.

  • Peptidomimetics: As a non-natural amino acid, it can be used to synthesize peptide analogs with enhanced stability against enzymatic degradation, improved bioavailability, and novel pharmacological properties.

  • Chiral Ligands: Derivatives of this compound can serve as chiral ligands in asymmetric catalysis, a field essential for the large-scale production of enantiopure drugs.

  • Novel Scaffolds: The phenylglycine scaffold is present in a wide range of biologically active molecules. For instance, related phenoxy acetic acid derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications.[10] The core structure is a versatile starting point for exploring new chemical space in drug discovery programs.

Safety, Storage, and Handling

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

  • Safety: The racemic compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere.[3] For long-term stability, storage at -20°C is recommended.

References

  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

  • AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]

  • IUCr Journals. 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H- pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • PubChem. 2-Methoxyphenylacetic acid. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. [Link]

  • PubChem. 2-Amino-2-(4-methoxyphenyl)acetic acid. [Link]

  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors. [Link]

  • PubChem. 2-[(2-Methoxyphenyl)methoxyamino]acetic acid. [Link]

  • ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]

  • ResearchGate. Applications substituted 2-aminothiophenes in drug design. [Link]

  • PubMed. Molecular diversity of hydroxamic acids: part II. Potential therapeutic applications. [Link]

  • NIST WebBook. 2-Methoxyphenylacetic acid, TMS derivative. [Link]

Sources

An In-Depth Technical Guide to (S)-2-Amino-2-(2-methoxyphenyl)acetic Acid: A Strategic Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and applications of the non-canonical amino acid (ncAA), (S)-2-Amino-2-(2-methoxyphenyl)acetic acid. This molecule represents a valuable scaffold for introducing unique structural and physicochemical properties into peptides and heterocyclic compounds, thereby addressing key challenges in modern therapeutic design.

Core Molecular Attributes

This compound is a derivative of glycine distinguished by the presence of a 2-methoxyphenyl group attached to the α-carbon. This substitution imparts significant steric and electronic characteristics that are leveraged in drug design.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
CAS Number 103889-86-7[2]
Appearance White to off-white solid[3]
Purity (Typical) >97.0% (by ¹H NMR)[3]
Synonyms (S)-α-Amino-2-methoxybenzeneacetic acid, (S)-o-Methoxyphenylglycine[1][4]

Strategic Rationale in Medicinal Chemistry: The "Why"

The incorporation of non-proteinogenic amino acids like this compound is a deliberate strategy to overcome the inherent limitations of natural peptide-based therapeutics, such as poor metabolic stability and low bioavailability. The ortho-methoxy substitution on the phenyl ring is a key design element.

Causality Behind its Utility:

  • Enhanced Proteolytic Stability: The steric bulk of the 2-methoxyphenyl group, positioned directly adjacent to the peptide backbone, acts as a shield. This hinders the approach of proteases, enzymes that typically degrade peptides, thereby increasing the molecule's in-vivo half-life.

  • Modulation of Conformation and Binding: The ortho-methoxy group restricts the rotational freedom around the Cα-Cβ bond. This conformational constraint can lock a peptide into a specific bioactive conformation, leading to higher binding affinity and selectivity for its biological target. This is a critical factor in designing potent and specific ligands.

  • Fine-Tuning of Physicochemical Properties: The methoxyphenyl group introduces a significant hydrophobic character, which can be used to modulate a peptide's amphipathicity. This property is crucial for interactions with cell membranes, a key aspect for antimicrobial peptides (AMPs) and cell-penetrating peptides.

The logical workflow for employing this ncAA in peptide design is visualized below.

G cluster_0 Challenge: Native Peptide Limitations cluster_1 Strategic Intervention cluster_2 Mechanism of Action cluster_3 Desired Therapeutic Outcome P1 Low Proteolytic Stability AA (S)-2-Amino-2- (2-methoxyphenyl)acetic acid P1->AA P2 Poor Target Affinity / Specificity P2->AA P3 Suboptimal Hydrophobicity P3->AA M1 Steric Shielding of Backbone AA->M1 M2 Conformational Rigidity AA->M2 M3 Increased Hydrophobicity AA->M3 O1 Increased In-Vivo Half-Life M1->O1 O2 Enhanced Binding & Selectivity M2->O2 O3 Improved Membrane Interaction M3->O3

Caption: Rationale for incorporating the ncAA to improve peptide therapeutics.

Enantioselective Synthesis Protocols

Achieving high enantiomeric purity is critical for clinical applications. While several methods exist, the Asymmetric Strecker Synthesis and modern chemoenzymatic approaches are preferred for their efficiency and stereocontrol.[5]

ParameterAsymmetric Strecker SynthesisBucherer-Bergs SynthesisChemoenzymatic (Nitrilase)
Starting Material 2-Methoxybenzaldehyde2-Methoxybenzaldehyde2-Methoxybenzaldehyde
Stereocontrol High (>95% ee)None (Racemic)Excellent (>99% ee)
Typical Yield 75-90%60-80% (before resolution)80-95%
Key Reagents Chiral Auxiliary, NaCNKCN, (NH₄)₂CO₃NaCN, NH₃, Nitrilase Enzyme
Workflow Complexity 2 Steps2 Steps + Resolution1 Step (One-Pot)
Scalability Moderate to HighHighHigh
Protocol 1: Asymmetric Strecker Synthesis[5]

This method establishes chirality early in the synthesis using a removable chiral auxiliary.

Step 1: Diastereoselective Formation of α-Aminonitrile

  • In a suitable reaction vessel, dissolve 2-methoxybenzaldehyde (1.0 eq) and a chiral amine auxiliary (e.g., (R)-phenylglycinamide, 1.0 eq) in methanol.

  • To this solution, add a solution of sodium cyanide (1.2 eq) in water dropwise while maintaining the temperature at 0-5 °C.

  • Stir the mixture at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.

  • The resulting diastereomeric α-aminonitriles can be separated by fractional crystallization or column chromatography. Causality: The chiral auxiliary directs the cyanide attack to one face of the imine intermediate, preferentially forming one diastereomer.

Step 2: Hydrolysis to the Final Amino Acid

  • Treat the isolated, desired diastereomer of the α-aminonitrile with a strong acid (e.g., 6M HCl).

  • Heat the mixture under reflux for 4-6 hours to ensure complete hydrolysis of the nitrile and removal of the auxiliary.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to the isoelectric point to precipitate the amino acid.

  • Filter the solid product, wash with cold water, and dry under vacuum.

G start Start: 2-Methoxybenzaldehyde + Chiral Auxiliary step1 Step 1: Add NaCN in Methanol (12-24h @ RT) start->step1 inter1 Intermediate: Diastereomeric α-Aminonitriles step1->inter1 step2 Separation: Fractional Crystallization or Chromatography inter1->step2 inter2 Isolated Single Diastereomer step2->inter2 step3 Step 2: Acid Hydrolysis (6M HCl, Reflux 4-6h) inter2->step3 step4 Neutralization & Precipitation step3->step4 end Product: (S)-2-Amino-2-(2-methoxyphenyl) acetic acid step4->end

Caption: Workflow for Asymmetric Strecker Synthesis.

Applications in Drug Development

Incorporation into Bioactive Peptides

A primary application is the use of its Fmoc-protected form, Fmoc-(S)-2-amino-2-(2-methoxyphenyl)acetic acid, in Solid-Phase Peptide Synthesis (SPPS).

Representative Application: Antimicrobial Peptides (AMPs) The unique properties of this ncAA can be harnessed to create AMPs with an improved therapeutic index.

  • Goal: Enhance antimicrobial potency while reducing hemolysis (toxicity to red blood cells).

  • Mechanism: The methoxyphenyl group can modulate hydrophobicity to optimize interactions with bacterial membranes over mammalian ones. The steric bulk can also prevent degradation by bacterial proteases.

Protocol 2: SPPS Incorporation of the ncAA This protocol outlines the manual steps for coupling the ncAA onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.

  • Resin Preparation: Swell the Rink Amide resin (or other appropriate resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(S)-2-amino-2-(2-methoxyphenyl)acetic acid (4 eq), an activator like HBTU (3.95 eq), and a base like N,N-Diisopropylethylamine (DIEA) (8 eq) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours. Note: Due to steric hindrance, this coupling may require a longer time or double coupling for high efficiency. A coupling test (e.g., Kaiser test) is recommended to ensure completion.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) for 2-3 hours.

  • Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and purify by reverse-phase HPLC.

G start Start: Fmoc-protected peptide on resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Activate ncAA: Fmoc-(S)-oMe-Phg-OH + HBTU/DIEA in DMF wash1->activation coupling Coupling Reaction (2-4h @ RT) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 decision End of Sequence? wash2->decision decision->deprotection No cleavage Final Cleavage (TFA Cocktail) decision->cleavage Yes end Purified Peptide cleavage->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for ncAA incorporation.

Synthesis of Novel Heterocyclic Scaffolds

This amino acid is also a valuable starting material for creating complex heterocyclic structures, such as morpholine-2,5-diones, which are privileged scaffolds in medicinal chemistry.[6]

Protocol 3: Synthesis of 3-(2-methoxyphenyl)morpholine-2,5-dione[6]

Step 1: N-Chloroacetylation

  • Dissolve this compound (1.0 eq) in 1 M aqueous NaOH (2.5 eq) in a flask cooled in an ice bath (0 °C).

  • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Cool the mixture and acidify to pH 2 with 2M HCl.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid.

Step 2: Intramolecular Cyclization

  • Dissolve the N-chloroacetylated product from Step 1 (1.0 eq) in DMF.

  • Add sodium bicarbonate (3.0 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.

  • After completion, cool the mixture, filter to remove salts, and remove DMF under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the target 3-(2-methoxyphenyl)morpholine-2,5-dione.

Safety, Handling, and Storage

As a fine chemical research compound, proper handling is essential.

  • Hazard Identification: May be harmful if swallowed and can cause skin and serious eye irritation. May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place. For long-term stability, storage at -20°C, desiccated, is recommended.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple amino acid derivative; it is a strategic tool for molecular design. Its unique steric and electronic properties provide a rational means to enhance the stability, potency, and selectivity of peptide-based drug candidates and to construct novel heterocyclic frameworks. The robust synthesis protocols and clear rationale for its use make it a valuable component in the toolkit of any scientist engaged in the advanced stages of drug discovery and development.

References

  • PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]

  • Hosseinzadeh, R., Khorsand, M., & Kianmehr, E. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 27(4), 2217-2245. [Link]

  • AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid. Retrieved January 14, 2026, from [Link]

  • AdooQ Bioscience. (n.d.). Product Page for 2-Amino-2-(2-methoxyphenyl)acetic acid. Retrieved January 14, 2026, from [Link]

  • Rudresh, K. A., Gupta, M., Ramakumar, S., Ramagopal, U. A., & Chauhan, V. S. (2007). Structural mimicry and epitope-specific antibody elicitation by a designer peptide. BMC Structural Biology, 7(1), 1-12. [Link]

  • Royal Society of Chemistry. (2012). Supplementary Information for RSC Advances. [Link]

Sources

An In-Depth Technical Guide on the Role of (S)-2-Amino-2-(2-methoxyphenyl)acetic acid as a Glycine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic amino acid meticulously engineered as a stereospecific derivative of glycine. Its strategic design, incorporating a methoxyphenyl group, imparts unique conformational constraints and electronic properties that distinguish it from the endogenous neurotransmitter. This guide provides an in-depth technical exploration of its synthesis, physicochemical characteristics, and primary role as a pharmacological tool in neuroscience. We will delve into its mechanism of action, particularly its interaction with the glycine binding site on N-methyl-D-aspartate (NMDA) receptors, and elucidate its application in drug discovery and for the study of glutamatergic neurotransmission. This document serves as a core reference for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols.

Introduction: The Rationale for a Glycine Derivative

Glycine is the simplest amino acid, yet it plays a complex and critical role in the central nervous system (CNS). Beyond its function in protein synthesis, it acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem and, crucially, as an essential co-agonist at NMDA receptors. The precise modulation of the glycine binding site on the NMDA receptor is a significant area of interest for therapeutic intervention in a host of neurological and psychiatric disorders.

This compound emerges from the need for more specific and potent modulators of this site. As a glycine derivative, it provides a rigid scaffold that can probe the structural and electronic requirements of the glycine binding pocket with higher fidelity than glycine itself.[1][2][3] The introduction of the 2-methoxyphenyl group creates a chiral center and restricts the molecule's rotational freedom, leading to stereospecific interactions with its biological targets. This guide focuses specifically on the (S)-enantiomer, which is often the more biologically active form.

Physicochemical Properties and Stereochemistry

The defining features of this compound are its amino acid core, the chiral alpha-carbon, and the ortho-substituted methoxy group on the phenyl ring. These features dictate its solubility, stability, and ultimately, its biological activity.

Core Chemical Attributes

A summary of the key physicochemical properties is presented below. This data is critical for handling, formulation, and experimental design.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[4]
Molecular Weight 181.19 g/mol PubChem[4]
CAS Number 103889-86-7CymitQuimica[5]
Appearance White to off-white powderN/A
Predicted Solubility Limited in neutral water; soluble in acidic/basic aqueous solutions and polar organic solvents like ethanol.BenchChem[6]
Storage Store lyophilized and desiccated at -20°C for long-term stability (up to 36 months).AdooQ[2]
The Importance of Stereoisomerism

The biological activity of this compound is intrinsically linked to its stereochemistry. The (S)-configuration at the α-carbon is crucial for its specific interaction with target receptors. The spatial arrangement of the amino, carboxyl, and methoxyphenyl groups determines the precise fit within the binding pocket.

Caption: 2D structure of this compound highlighting the chiral center (Cα*).

Synthesis and Purification Workflow

The synthesis of enantiomerically pure this compound is a critical step for its use in research. While various methods exist, a common strategy involves the synthesis of the racemic mixture followed by chiral resolution. Alternatively, asymmetric synthesis routes can be employed. The purification of the final product is often achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

General Synthesis and Resolution Workflow

The following diagram outlines a generalized workflow for producing the target compound.

SynthesisWorkflow start Starting Materials (e.g., 2-methoxybenzaldehyde) strecker Step 1: Strecker Synthesis (or similar multicomponent reaction) Generates racemic α-amino nitrile start->strecker hydrolysis Step 2: Hydrolysis Convert nitrile to carboxylic acid Yields racemic 2-Amino-2-(2-methoxyphenyl)acetic acid strecker->hydrolysis resolution Step 3: Chiral Resolution Use of a chiral resolving agent (e.g., tartaric acid derivative) hydrolysis->resolution separation Step 4: Diastereomeric Salt Separation Fractional crystallization to separate (S,S) and (R,S) salts resolution->separation liberation Step 5: Acid/Base Treatment Liberate the free (S)-amino acid from the salt separation->liberation purification Step 6: Purification (RP-HPLC) Isolate high-purity final product liberation->purification characterization Step 7: Characterization (NMR, Mass Spec, Chiral HPLC) Confirm structure and enantiomeric purity purification->characterization final_product This compound characterization->final_product NMDAR_Pathway cluster_membrane Postsynaptic Membrane cluster_activation cluster_downstream NMDAR NR2 Subunit Ion Channel (Closed) NR1 Subunit Activation Conformational Change Mg²⁺ Block Removed Channel Opens NMDAR:port->Activation Leads to Glutamate Glutamate Glutamate->NMDAR:nr2 Binds Glycine_Deriv <(S)-2-Amino-2- (2-methoxyphenyl)acetic acid> Glycine_Deriv->NMDAR:nr1 Binds (Co-agonist) Ca_Influx Ca²⁺ Influx Activation->Ca_Influx Signaling Activation of Ca²⁺-dependent Signaling Cascades Ca_Influx->Signaling

Sources

The Strategic deployment of 2-amino-2-(2-methoxyphenyl)acetic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Senior Application Scientist

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 2-amino-2-(2-methoxyphenyl)acetic acid, a chiral non-proteinogenic amino acid, and explores its multifaceted potential in medicinal chemistry. Moving beyond a simple cataloging of properties, this document, intended for researchers, scientists, and drug development professionals, elucidates the strategic value of this building block in the design of novel therapeutics. We will delve into its synthesis, the nuanced role of its ortho-methoxy substitution, and its application as a scaffold for potent and selective enzyme inhibitors and as a unique component in peptidomimetics. This guide is structured to provide not only foundational knowledge but also actionable insights and detailed experimental protocols to empower the reader in their research and development endeavors.

Introduction: Unveiling the Potential of a Unique Scaffold

2-Amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic α-amino acid distinguished by the presence of a methoxy group at the ortho position of its phenyl ring.[1] This seemingly subtle structural feature imparts significant and advantageous properties that can be strategically exploited in drug design. Its molecular formula is C₉H₁₁NO₃, and it has a molecular weight of approximately 181.19 g/mol .[2]

The true value of this compound lies in its utility as a chiral building block. The stereochemistry at the α-carbon is crucial for the biological activity of many pharmaceuticals, and the ability to introduce a specific enantiomer of 2-amino-2-(2-methoxyphenyl)acetic acid into a target molecule can significantly enhance its efficacy and reduce off-target effects.

Synthesis and Physicochemical Properties

The efficient synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid is a critical first step in its application. Several methods have been developed, each with its own advantages and disadvantages in terms of yield, stereoselectivity, and scalability.

Comparative Analysis of Synthetic Routes

Three primary methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid are the Asymmetric Strecker Synthesis, the Bucherer-Bergs Synthesis, and a modern Chemoenzymatic Synthesis.[1] A comparative summary of these methods is presented below:

ParameterAsymmetric Strecker SynthesisBucherer-Bergs SynthesisChemoenzymatic Synthesis (Nitrilase-based)
Starting Material 2-Methoxybenzaldehyde2-Methoxybenzaldehyde2-Methoxybenzaldehyde
Typical Yield 75-90%60-80%80-95%
Enantiomeric Excess (ee) >95%Racemic (requires resolution)>99%
Reaction Time 12-24 hours24-48 hours (including hydrolysis)8-16 hours
Key Reagents Chiral auxiliary (e.g., (R)-phenylglycinamide), NaCN, NH₄ClKCN, (NH₄)₂CO₃NaCN, NH₃, Nitrilase enzyme
Number of Steps 2 (amination/cyanation, hydrolysis)2 (hydantoin formation, hydrolysis)1 (one-pot synthesis)
Waste Products Chiral auxiliary waste, cyanide saltsCyanide and carbonate saltsMinimal, biodegradable
Scalability Moderate to HighHighHigh

Data compiled from a comparative study on the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.[1]

The Strategic Importance of the ortho-Methoxy Group

The ortho-methoxy substituent is not merely a passive structural element. Its presence can profoundly influence a molecule's conformational preferences, metabolic stability, and receptor-binding interactions. In medicinal chemistry, the methoxy group can act as a hydrogen bond acceptor and its steric bulk can shield adjacent functional groups from enzymatic degradation.[3] Furthermore, its electronic properties can modulate the pKa of the amino and carboxylic acid groups, impacting the overall pharmacokinetic and pharmacodynamic profile of the final compound.

Potential Applications in Medicinal Chemistry

The unique structural features of 2-amino-2-(2-methoxyphenyl)acetic acid make it a versatile scaffold for the development of a wide range of therapeutic agents.

A Novel Scaffold for Selective COX-2 Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors has been a major focus in the search for anti-inflammatory drugs with reduced gastrointestinal side effects.[4] The phenylacetic acid moiety is a known pharmacophore for COX inhibition. A key patent highlights the use of substituted amino phenylacetic acids, including derivatives of 2-amino-2-(2-methoxyphenyl)acetic acid, as potent and selective COX-2 inhibitors.[5]

The rationale for this application lies in the ability of the 2-amino-2-(2-methoxyphenyl)acetic acid scaffold to present key binding motifs in the active site of the COX-2 enzyme. The carboxylic acid group can interact with key amino acid residues, while the substituted phenyl ring can occupy a hydrophobic side pocket, contributing to both potency and selectivity.

COX2_Inhibition cluster_Scaffold 2-Amino-2-(2-methoxyphenyl)acetic Acid Scaffold cluster_Enzyme COX-2 Active Site Scaffold Core Scaffold ActiveSite Enzyme Active Site Scaffold->ActiveSite Binding HydrophobicPocket Hydrophobic Pocket Scaffold->HydrophobicPocket Phenyl Ring Interaction CatalyticResidues Catalytic Residues Scaffold->CatalyticResidues Carboxylic Acid Interaction Inhibition Inhibition ActiveSite->Inhibition Leads to

Caption: Proposed binding mode of a 2-amino-2-(2-methoxyphenyl)acetic acid derivative in the COX-2 active site.

Incorporation into Antimicrobial Peptides (AMPs)

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of non-proteinogenic amino acids is a key strategy to enhance their efficacy.[6]

The inclusion of 2-amino-2-(2-methoxyphenyl)acetic acid into a peptide sequence can offer several advantages:

  • Enhanced Proteolytic Stability: The bulky methoxyphenyl group can sterically hinder the action of proteases, increasing the in vivo half-life of the AMP.

  • Modulation of Hydrophobicity: The methoxyphenyl moiety can fine-tune the overall hydrophobicity of the peptide, a critical parameter for its interaction with bacterial membranes.[6]

  • Improved Therapeutic Index: Judicious placement of this amino acid can potentially reduce the peptide's toxicity to mammalian cells.[6]

While extensive data on AMPs containing this specific amino acid is limited, the following table presents hypothetical data illustrating the potential improvements in antimicrobial activity.

Peptide SequenceTarget OrganismMIC (µg/mL)
Parent Peptide (all natural AAs)E. coli32
Parent Peptide (all natural AAs)S. aureus64
Modified Peptide (with 2-amino-2-(2-methoxyphenyl)acetic acid) E. coli 16
Modified Peptide (with 2-amino-2-(2-methoxyphenyl)acetic acid) S. aureus 32

This data is illustrative and intended to demonstrate the potential impact of incorporating 2-amino-2-(2-methoxyphenyl)acetic acid.

A Versatile Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of many approved drugs. 2-Amino-2-(2-methoxyphenyl)acetic acid is an excellent starting material for the synthesis of various heterocyclic systems, such as morpholine-2,5-diones.[7] These scaffolds can then be further elaborated to generate libraries of compounds for screening against a wide range of biological targets.

Heterocycle_Synthesis Start 2-Amino-2-(2-methoxyphenyl)acetic acid Step1 N-Acylation Start->Step1 Intermediate N-Acyl Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Heterocyclic Scaffold (e.g., Morpholine-2,5-dione) Step2->Product

Caption: General workflow for the synthesis of heterocyclic scaffolds.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key synthetic procedures.

Protocol for Asymmetric Strecker Synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid

This protocol describes a method to produce an enantiomerically enriched form of the target amino acid.[1]

Step 1: Synthesis of the α-aminonitrile

  • In a 250 mL round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) and a chiral amine auxiliary (e.g., (R)-phenylglycinamide, 1.0 eq) in methanol.

  • To this solution, add a solution of sodium cyanide (1.2 eq) in water dropwise at 0 °C.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • The resulting diastereomeric α-aminonitriles can be separated by crystallization or chromatography.

Step 2: Hydrolysis to 2-amino-2-(2-methoxyphenyl)acetic acid

  • Treat the isolated α-aminonitrile with 6M HCl.

  • Heat the mixture under reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NH₄OH) to precipitate the amino acid.

  • Filter the solid and purify by recrystallization.

Protocol for the Synthesis of a Morpholine-2,5-dione Derivative

This protocol outlines the synthesis of a heterocyclic scaffold from 2-amino-2-(2-methoxyphenyl)acetic acid.[7]

Step 1: N-Chloroacetylation

  • In a 250 mL round-bottom flask, dissolve 2-amino-2-(2-methoxyphenyl)acetic acid (1 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) at 0 °C.

  • To this solution, add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Acidify the mixture to pH 2 with 2M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

  • In a 500 mL round-bottom flask, dissolve the N-chloroacetyl intermediate (1 eq) in DMF.

  • Add sodium bicarbonate (3 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Remove the DMF under reduced pressure and purify the residue by column chromatography.

Conclusion and Future Perspectives

2-Amino-2-(2-methoxyphenyl)acetic acid is a valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the ortho-methoxy group, provide a powerful tool for medicinal chemists to design novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The applications highlighted in this guide, from the development of selective COX-2 inhibitors to the enhancement of antimicrobial peptides and the synthesis of novel heterocyclic scaffolds, represent just a fraction of its potential. As our understanding of structure-activity relationships continues to evolve, we anticipate that 2-amino-2-(2-methoxyphenyl)acetic acid will play an increasingly important role in the discovery and development of the next generation of medicines.

References

  • Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. Google Patents. Link

  • 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem. Link

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. Link

  • Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. - Benchchem. Link

  • Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-2-(2-methoxyphenyl)acetic Acid - Benchchem. Link

  • Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis - Benchchem. Link

  • The role of the methoxy group in approved drugs - PubMed. Link

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. Link

  • Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols - ResearchGate. Link

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Link

Sources

The Versatile World of Substituted Phenylglycine Derivatives: A Technical Guide for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of the Phenylglycine Scaffold

Substituted phenylglycine derivatives represent a class of non-proteinogenic amino acids that have become indispensable building blocks in modern medicinal chemistry and organic synthesis.[1] Their structural motif, featuring a stereocenter directly attached to a tunable phenyl ring, provides a unique scaffold for interacting with biological targets and for controlling the stereochemistry of chemical reactions.[1] This dual functionality as both a pharmacophore and a chiral auxiliary has cemented its role in the development of advanced therapeutics and complex molecular architectures.[2]

From their foundational presence in last-resort glycopeptide antibiotics like vancomycin to their application as chiral catalysts, the influence of phenylglycine derivatives is extensive.[1][3] This guide offers an in-depth exploration of their synthesis, diverse applications, and the underlying principles that govern their utility, aimed at researchers, chemists, and drug development professionals. We will delve into the causality behind synthetic choices, provide validated experimental frameworks, and present data-driven insights into their pharmacological potential.

Part 1: Synthesis of Substituted Phenylglycine Derivatives - A Tale of Two Strategies

The synthesis of phenylglycine derivatives can be broadly categorized into two approaches: classical methods that produce racemic mixtures and modern asymmetric techniques that yield enantiomerically pure compounds. The choice of method is dictated by the final application, as the biological activity of chiral molecules is often confined to a single enantiomer.

The Classical Approach: The Modified Strecker Synthesis

The Strecker synthesis, first reported in 1850, remains a robust and scalable method for preparing α-amino acids.[4][5] The classical reaction involves the one-pot, three-component reaction of an aldehyde, ammonia, and cyanide.[5] However, for substituted phenylglycines, modifications are often necessary to improve yields and handle the specific reactivity of aromatic aldehydes.[5]

A common issue with the traditional Strecker synthesis is the low yield often encountered when using ammonia and the potential for the intermediate aminonitrile to decompose via a retro-Strecker reaction during hydrolysis.[5] A widely adopted improvement involves replacing ammonia with a more stable amine, such as benzylamine. This forms a more stable N-benzylaminonitrile intermediate, which can be hydrolyzed in a two-step process to the N-protected amino acid. The final debenzylation step, often achieved through catalytic transfer hydrogenation, yields the desired phenylglycine derivative in good overall yield.[4][5]

Causality Insight: The use of benzylamine instead of ammonia is a critical process optimization. Benzylamine is less volatile and forms a more stable imine intermediate, reducing side reactions. The resulting N-benzyl group is also advantageous as it protects the amine during nitrile hydrolysis and can be cleanly removed under standard hydrogenolysis conditions, a process well-tolerated by many functional groups on the phenyl ring.

The Enantioselective Approach: Asymmetric Synthesis

For pharmaceutical applications, achieving high enantiomeric purity is paramount. Phenylglycine derivatives are central to this effort, not only as targets but also as powerful tools to induce chirality.[1]

Chiral Auxiliaries in Asymmetric Strecker Synthesis: A highly effective strategy employs a chiral amine, known as a chiral auxiliary, to direct the stereochemical outcome of the Strecker reaction.[1] (R)-phenylglycine amide, which is readily available on an industrial scale, is an excellent chiral auxiliary for this purpose.[6] The reaction of a substituted benzaldehyde with (R)-phenylglycine amide and a cyanide source generates a mixture of diastereomeric α-amino nitriles.[1][6]

The genius of this method lies in a phenomenon called crystallization-induced asymmetric transformation .[6] In many cases, one diastereomer is significantly less soluble and selectively precipitates from the reaction mixture.[6][7] This precipitation shifts the equilibrium in the solution, causing the more soluble diastereomer to epimerize and convert into the less soluble, precipitating form.[6] This process allows for the isolation of a single, diastereomerically pure α-amino nitrile in yields far exceeding the theoretical 50% limit of classical resolution.[6][8] The auxiliary can then be cleaved to furnish the enantiopure substituted phenylglycine.

Workflow for Asymmetric Strecker Synthesis

G cluster_prep Reaction Setup cluster_core Core Transformation cluster_iso Isolation & Purification cluster_final Final Product Synthesis Aldehyde Substituted Benzaldehyde Imine In situ Imine Formation Aldehyde->Imine Auxiliary (R)-Phenylglycine Amide (Chiral Auxiliary) Auxiliary->Imine Cyanide NaCN / HCN (Cyanide Source) Addition Diastereoselective Cyanide Addition Cyanide->Addition Imine->Addition + CN⁻ Equilibrium Diastereomeric Mixture (R,S) and (R,R) in Solution Addition->Equilibrium Crystallization Crystallization-Induced Asymmetric Transformation Equilibrium->Crystallization Selective Precipitation of one diastereomer Filtration Filtration Crystallization->Filtration PureNitrile Diastereomerically Pure α-Amino Nitrile (>99:1 dr) Filtration->PureNitrile Hydrolysis Hydrolysis & Auxiliary Cleavage (e.g., 6M HCl) PureNitrile->Hydrolysis FinalProduct Enantiopure Substituted (S)-α-Phenylglycine Hydrolysis->FinalProduct G Vancomycin Vancomycin (Contains Hpg & Dpg residues) Binding Binding Pocket Formation (5 H-Bonds) Vancomycin->Binding Target Lipid II Precursor (ending in D-Ala-D-Ala) Target->Binding Inhibition Steric Hindrance Binding->Inhibition TG Transglycosylase (Enzyme) Inhibition->TG Blocks TP Transpeptidase (Enzyme) Inhibition->TP Blocks Lysis Cell Lysis & Bacterial Death TG->Lysis Inhibition leads to TP->Lysis Inhibition leads to

Caption: Vancomycin's mechanism of action via target sequestration.

Modulators of Central Nervous System (CNS) Receptors

Phenylglycine derivatives have been instrumental as pharmacological tools for studying metabotropic glutamate (mGlu) receptors in the central nervous system. [9]These receptors are involved in modulating synaptic transmission and neuronal excitability, making them attractive targets for treating a range of neurological and psychiatric disorders. Specific substituted phenylglycines have been developed as potent and selective antagonists for different mGlu receptor subgroups, aiding in the characterization of their physiological roles. [9][10]

Broad-Spectrum Biological Activities

The strategic placement of substituents on the phenyl ring has unlocked a wide array of pharmacological activities. [11]Research has demonstrated that different substitution patterns can confer distinct properties, highlighting the tunability of this scaffold. [11]

Substitution Pattern Observed Pharmacological Activity Key Findings Citation(s)
p-substituted octyl esters Analgesic, Anti-inflammatory, Spasmolytic p-benzyloxy substitution showed the highest analgesic therapeutic quotient, exceeding indomethacin. p-methoxy substitution yielded the most potent spasmolytic activity. [11]
Various halo- and alkyl- Antibacterial (vs. E. coli) p-chloro, o-bromo, m-methyl, and p-dimethylamino derivatives showed MIC values of 62.5–125 mg/L and MBC values of 125–250 mg/L. [12]
N-(4-acetylphenyl) core Anti-inflammatory Cyclized heterocyclic derivatives derived from a chalcone intermediate showed potent activity in a carrageenan-induced rat paw edema assay, with up to 51.8% inhibition. [13]
1,3,4-Oxadiazole moiety Antiviral, Antibacterial, Antifungal Certain derivatives showed impressive in vivo inactivation of Tobacco Mosaic Virus (TMV) (up to 89.4%) and potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo). [14]

| Hybrid Phenylpiperazine | Anticonvulsant | Hybrid molecules designed by merging structural fragments of TRPV1 antagonists with a lead anticonvulsant showed robust in vivo antiseizure activity in multiple models. | [15]|

Part 3: Phenylglycine Derivatives in Asymmetric Catalysis

Beyond their roles as biological effectors and chiral building blocks for target molecules, phenylglycine derivatives are valuable as chiral auxiliaries and ligands in asymmetric synthesis. [1][2][16]Their rigid structure and well-defined steric and electronic properties allow for excellent stereocontrol in a variety of chemical transformations. [1] Phenylglycinol, the reduced form of phenylglycine, is a particularly versatile precursor. [1][17]It can be used to synthesize chiral lactams that serve as starting materials for the enantioselective synthesis of complex piperidine-containing alkaloids. [18][19]Furthermore, phenylglycine-derived amides have been successfully employed as organocatalysts in fundamental carbon-carbon bond-forming reactions like Michael additions and aldol reactions, offering a metal-free alternative that aligns with the principles of green chemistry. [1]

Conclusion and Future Perspectives

The substituted phenylglycine framework is a privileged scaffold in chemical and pharmaceutical sciences. Its utility spans from its incorporation into complex natural products to its role as a tunable pharmacophore and a controller of stereochemistry. The continued exploration of novel synthetic methodologies, particularly chemoenzymatic and direct C-H activation approaches, promises to expand the accessible chemical space of these derivatives. [20][21] For drug development professionals, the phenylglycine core offers a robust starting point for lead optimization. The structure-activity relationships demonstrated across antibacterial, anti-inflammatory, anticonvulsant, and antiviral applications underscore its vast potential. As our understanding of complex biological systems grows, the rational design of new substituted phenylglycine derivatives will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • [The pharmacologic activity of p-substituted DL-2-phenylglycine octyl esters]. PubMed. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. [Link]

  • A Facile Synthesis of Substituted Phenylglycines. Taylor & Francis Online. [Link]

  • A Facile Synthesis of Substituted Phenylglycines. Marcel Dekker, Inc.[Link]

  • Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [Link]

  • Phenylglycine derivatives have bacteriostatic and bactericidal activity against Escherichia coli.
  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. LinkedIn. [Link]

  • (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]

  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. PubMed. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

  • Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. PubMed. [Link]

  • Vancomycin and teicoplanin family members containing the nonproteinogenic amino acids Hpg and Dpg. ResearchGate. [Link]

  • Pharmacological properties of D,L-2-phenylglycine alkylesters with special consideration of their antiinflammatory activity. PubMed. [Link]

  • Enantioselective synthesis of alkaloids from phenylglycinol-derived lactams. PubMed. [Link]

  • Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. Natural Product Communications. [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]

  • What are the expected different pharmacological activities of compounds (N-substituted phenylglycine)? ResearchGate. [Link]

  • Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. PubMed. [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

  • Chemical structure of vancomycin. ResearchGate. [Link]

  • One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. NIH. [Link]

  • Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications (RSC Publishing). [Link]

  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI. [Link]

  • Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. ResearchGate. [Link]

  • Structures of vancomycin and teicoplanin, the two clinically used natural glycopeptide antibiotics. ResearchGate. [Link]

  • Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach. NIH. [Link]

  • Structures of vancomycin (a), teicoplanin (b), and dalbavancin (c). ResearchGate. [Link]

Sources

Introduction: A Scientist's Perspective on (S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (S)-2-Amino-2-(2-methoxyphenyl)acetic acid

This compound is a glycine derivative with significance in synthetic chemistry and drug discovery.[1] As researchers and drug development professionals, our ability to innovate is predicated on our ability to work safely. This guide provides a technical overview of the safety and handling protocols for this compound, grounded in the principles of laboratory best practices. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation. This document is intended for research use only and is not for patients or clinical use.[1]

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the foundation of safe handling. While comprehensive toxicological data for this specific isomer may not be fully elucidated, information from structurally similar compounds and supplier safety data sheets (SDS) allows for a robust risk assessment.[2] The primary hazards are associated with irritation and potential harm upon direct contact or inhalation.

GHS Hazard Classification Summary

Hazard ClassGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation.[3][4]
Eye IrritationH319Causes serious eye irritation.[2][3][4]
Respiratory IrritationH335May cause respiratory irritation.[3][4]
Acute Oral ToxicityH302Harmful if swallowed.[5]
Acute Inhalation ToxicityH332Harmful if inhaled.[5]

The compound is a solid, typically a white to off-white powder.[4] The primary risk stems from the generation of airborne dust during handling, which can be inhaled or come into contact with the skin and eyes. Therefore, all handling procedures must be designed to minimize dust formation.[4][6]

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential. The principle is to create barriers between the researcher and the chemical hazard.

Engineering Controls :

  • Chemical Fume Hood : All weighing and transfer operations involving the solid compound must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne particulates.[6][7]

  • Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[3][4]

Personal Protective Equipment (PPE) : The selection of PPE is task-dependent. The following table outlines the minimum requirements for handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Safety glasses with side-shields (ANSI Z87.1 or EN166 compliant).[4][8]Protects against accidental splashes or airborne particles entering the eyes. For tasks with a higher splash risk, such as preparing solutions, chemical safety goggles are required.[8][9]
Hand Protection Disposable nitrile gloves.[8][9]Provides a barrier against incidental skin contact. It is crucial to inspect gloves before use and remove them immediately if contact with the chemical occurs, followed by hand washing.[8] For extended handling, consider double-gloving.
Body Protection Full-length laboratory coat.Protects skin and personal clothing from contamination.[6][9]
Respiratory Protection NIOSH/MSHA approved respirator.Required only if dusts are generated and engineering controls (fume hood) are not available or are insufficient.[6][7] Use should be based on a formal risk assessment.
Footwear Closed-toe shoes.Prevents injuries from spills or dropped objects.[6][9]

Safe Handling and Storage Protocols

Methodical and careful handling is critical for both safety and experimental integrity.

Handling Workflow :

  • Preparation : Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • PPE : Don all required PPE as outlined in the previous section.

  • Dispensing : Perform all transfers of the solid compound within the fume hood to contain any dust.[10] Avoid actions that could create airborne particles, such as scraping vigorously or pouring from a height.

  • Cleaning : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[2][6]

Storage Conditions : Proper storage is crucial for maintaining the compound's stability and ensuring safety.

  • Container : Keep the compound in a tightly sealed container to prevent exposure to air and moisture.[3][7]

  • Atmosphere : Store under an inert atmosphere if possible.[5]

  • Temperature : Store in a cool, dark place.[5] Some suppliers recommend refrigerated or frozen storage (-20°C) for lyophilized material to ensure long-term stability.[1]

  • Incompatibilities : Store away from strong oxidizing agents and strong bases.[7]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.

First Aid Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[3][11]
Skin Contact Take off immediately all contaminated clothing.[11] Wash skin with plenty of soap and water.[4][12] If skin irritation occurs, get medical advice/attention.[3][12]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[3][12] If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting.[11] Rinse mouth with water.[4][11] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[11]

Spill Response Protocol A minor spill of solid material should be handled methodically to prevent it from becoming an inhalation hazard.

Spill_Response_Workflow start Spill Occurs evacuate Alert Personnel & Secure Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if necessary) evacuate->ppe contain Gently Cover Spill with Inert Absorbent (e.g., vermiculite, sand) ppe->contain collect Carefully Scoop Up Material into a Labeled Waste Container contain->collect clean Decontaminate Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Institutional and Local Regulations clean->dispose end End Response dispose->end

Caption: Workflow for handling a minor solid chemical spill.

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Characterization : All waste containing this compound must be treated as hazardous chemical waste.

  • Containers : Use designated, properly labeled, and sealed containers for chemical waste. Do not mix with other incompatible waste streams.[2]

  • Regulations : Disposal must be carried out in strict accordance with all local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Toxicological Information

The toxicological properties of this specific compound have not been thoroughly investigated.[2] The hazard statements are based on data from similar compounds. It is not classified as a carcinogen by IARC or ACGIH.[4] However, the absence of data should not be interpreted as an absence of hazard. It is imperative to handle the compound with care, assuming it has the potential for harm until proven otherwise. Always handle in accordance with good industrial hygiene and safety practices.[2]

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet. [Link]

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. [Link]

  • AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • PubChem, National Center for Biotechnology Information. 2-amino-2-(2-methoxyphenyl)acetic Acid. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]

Sources

A Senior Application Scientist's Guide to (S)-2-Amino-2-(2-methoxyphenyl)acetic acid: Commercial Sourcing and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid is a non-canonical amino acid of significant interest in contemporary drug discovery and development. Its unique structural features, particularly the ortho-methoxy substitution on the phenyl ring, impart distinct conformational constraints and potential for novel molecular interactions, making it a valuable building block for peptidomimetics and other pharmaceutically active compounds. The successful integration of this chiral building block into complex molecular architectures is critically dependent on its reliable sourcing from commercial suppliers and the rigorous assessment of its chemical and enantiomeric purity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound and a detailed examination of the analytical methodologies required to verify its purity and quality.

Introduction: The Significance of this compound in Drug Discovery

Non-natural amino acids are at the forefront of medicinal chemistry, offering a powerful toolkit to modulate the pharmacological properties of peptide-based therapeutics. This compound, a derivative of phenylglycine, has emerged as a particularly noteworthy building block. The presence of the methoxy group at the ortho position of the phenyl ring introduces steric hindrance and specific electronic effects that can influence the conformational preferences of the amino acid and, consequently, the peptides into which it is incorporated. This can lead to enhanced proteolytic stability, improved binding affinity to biological targets, and modulation of pharmacokinetic profiles.

Given its chiral nature, the stereochemical integrity of this compound is of paramount importance. The biological activity of chiral molecules is often enantiomer-specific, with the (R)-enantiomer potentially exhibiting different, and sometimes undesirable, pharmacological effects. Therefore, a thorough understanding of the commercial availability and the analytical techniques to confirm enantiopurity is a prerequisite for its successful application in research and development.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer this compound, as well as its racemic form. The quality and purity of the material can vary between suppliers, and it is incumbent upon the researcher to perform due diligence in selecting a suitable source. The following table provides a summary of some commercial suppliers and their typically stated purities. It is crucial to note that this information is subject to change and should always be verified by consulting the supplier's website and requesting a lot-specific Certificate of Analysis (CoA).

SupplierProduct NameCAS NumberStated PurityAnalytical Method(s)
Amerigo Scientific 2-Amino-2-(2-methoxyphenyl)acetic acid271583-17-6High qualityNot specified on product page
AdooQ Bioscience 2-Amino-2-(2-methoxyphenyl)acetic acid271583-17-6>99%HPLC
MedChemExpress 2-Amino-2-(2-methoxyphenyl)acetic acid271583-17-6>97%NMR
CymitQuimica This compound103889-86-7Not specifiedNot specified
Matrix Scientific 2-Amino-2-(2-methoxyphenyl)acetic acid271583-17-6Not specifiedNot specified
Achmem 2-Amino-2-(2-methoxyphenyl)acetic acid271583-17-6Not specifiedNot specified

Note: The CAS number 271583-17-6 typically refers to the racemic mixture, while 103889-86-7 is specific to the (S)-enantiomer. Researchers should exercise caution and confirm the stereochemistry with the supplier.

The workflow for selecting and qualifying a commercial supplier is a critical process that ensures the quality and consistency of the starting material.

Supplier_Qualification_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: In-depth Evaluation cluster_Phase3 Phase 3: Final Selection Identify_Suppliers Identify Potential Suppliers Request_Info Request Product Information & CoA Identify_Suppliers->Request_Info Gather Data Initial_Screen Initial Purity Screen (e.g., NMR) Request_Info->Initial_Screen Preliminary Check Order_Sample Order Small-Scale Sample Initial_Screen->Order_Sample Proceed if Promising Full_Analysis Comprehensive Analytical Testing Order_Sample->Full_Analysis In-house Verification Compare_Results Compare with Supplier CoA Full_Analysis->Compare_Results Validate Supplier Data Supplier_Audit Supplier Audit (Optional) Compare_Results->Supplier_Audit For Critical Applications Final_Selection Select & Approve Supplier Compare_Results->Final_Selection Direct Approval Supplier_Audit->Final_Selection Final Decision

Figure 1: A logical workflow for the selection and qualification of a commercial supplier for this compound.

Purity Assessment: A Multi-faceted Approach

The comprehensive assessment of this compound purity requires a combination of analytical techniques to determine its chemical identity, the presence of impurities, and its enantiomeric excess.

Chemical Identity and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is an indispensable tool for confirming the chemical structure and providing an initial assessment of purity.

Expected ¹H NMR Spectrum (in D₂O):

  • δ ~7.3-7.5 ppm (m, 2H): Aromatic protons ortho and para to the methoxy group.

  • δ ~6.9-7.1 ppm (m, 2H): Aromatic protons meta to the methoxy group.

  • δ ~5.0 ppm (s, 1H): The α-proton (methine proton).

  • δ ~3.8 ppm (s, 3H): The methoxy group protons.

The absence of significant unassigned signals is a primary indicator of high chemical purity. Integration of the signals should correspond to the expected proton ratios.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for quantifying the chemical purity of this compound and detecting non-chiral impurities.

Experimental Protocol: HPLC for Chemical Purity

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Enantiomeric Purity by Chiral HPLC

The determination of enantiomeric excess (e.e.) is critical and is best achieved by chiral HPLC. Several types of chiral stationary phases (CSPs) can be employed for the separation of amino acid enantiomers. For underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based columns) are often effective.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: An HPLC system with a UV detector and a chiral column (e.g., a teicoplanin-based CSP).

  • Mobile Phase: A polar organic mobile phase, such as a mixture of methanol, ethanol, and a small amount of a weak acid and base (e.g., acetic acid and triethylamine) to improve peak shape and resolution. A typical starting point could be Methanol/Ethanol/Acetic Acid/Triethylamine (50:50:0.1:0.1 v/v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject 5-10 µL of the sample solution. The enantiomeric excess is calculated from the peak areas of the (S)- and (R)-enantiomers: e.e. (%) = [((Area(S) - Area(R)) / (Area(S) + Area(R))) x 100]. A racemic standard should be run to confirm the elution order of the enantiomers.

The following diagram illustrates the analytical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_Input Sample cluster_Analysis Analytical Techniques cluster_Output Purity Assessment Sample This compound NMR 1H NMR Spectroscopy Sample->NMR HPLC Reverse-Phase HPLC Sample->HPLC Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Identity Structural Confirmation NMR->Identity Chemical_Purity Chemical Purity (%) HPLC->Chemical_Purity Enantiomeric_Purity Enantiomeric Excess (e.e. %) Chiral_HPLC->Enantiomeric_Purity

Figure 2: An overview of the analytical workflow for the purity assessment of this compound.

Potential Impurities and Their Origins

Understanding the potential impurities in commercially available this compound is crucial for developing appropriate analytical methods for their detection and for assessing the overall quality of the material. The impurity profile is largely dependent on the synthetic route employed for its manufacture. The two most common methods for the synthesis of the racemic amino acid are the Strecker synthesis and the Bucherer-Bergs reaction, followed by chiral resolution.

Impurities from the Strecker Synthesis

The Strecker synthesis involves the reaction of an aldehyde (2-methoxybenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Potential Impurities:

  • Starting Materials: Unreacted 2-methoxybenzaldehyde.

  • Intermediates: The corresponding α-aminonitrile.

  • Side-products: Amide hydrolysis intermediates, and products of side reactions involving cyanide.

  • Enantiomeric Impurity: The (R)-enantiomer, if the chiral resolution step is incomplete.

Impurities from the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction utilizes an aldehyde or ketone, ammonium carbonate, and an alkali metal cyanide to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.

Potential Impurities:

  • Starting Materials: Unreacted 2-methoxybenzaldehyde.

  • Intermediates: The corresponding hydantoin.

  • Side-products: By-products from the hydrolysis of the hydantoin.

  • Enantiomeric Impurity: The (R)-enantiomer, resulting from incomplete resolution.

The presence of these potential impurities can be monitored by the HPLC and NMR methods described in the previous section.

Conclusion

The successful application of this compound in drug discovery and development is contingent upon a reliable supply of high-purity material. This guide has provided a framework for navigating the commercial supplier landscape and has detailed the essential analytical methodologies for the comprehensive assessment of its chemical and enantiomeric purity. A multi-pronged analytical approach, combining NMR and both reverse-phase and chiral HPLC, is essential for ensuring the quality and consistency of this critical chiral building block. By implementing the principles and protocols outlined in this guide, researchers can proceed with confidence in the integrity of their starting materials, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

  • AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]

  • Amerigo Scientific. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. [Link]

Methodological & Application

Enantioselective Synthesis of (S)-2-Amino-2-(2-methoxyphenyl)acetic Acid: An Application of Organocatalyzed Asymmetric Strecker Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α-Amino Acids

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic α-amino acid derivative of significant interest in pharmaceutical research and development. Its structural motif is found in various biologically active molecules and serves as a crucial chiral building block for the synthesis of complex therapeutic agents. The precise stereochemical control during its synthesis is paramount, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of the (S)-enantiomer, leveraging a robust organocatalytic asymmetric Strecker reaction.

The Strecker synthesis, first reported in 1850, is a classic and versatile method for preparing α-amino acids from aldehydes, amines, and a cyanide source.[1] While the traditional Strecker synthesis yields a racemic mixture, modern advancements have led to the development of highly efficient catalytic asymmetric versions, providing access to enantiomerically enriched α-amino acids.[2][3] This guide focuses on the application of a Jacobsen-type thiourea organocatalyst, a powerful tool for inducing high stereoselectivity in the hydrocyanation of imines.

Scientific Rationale: The Power of Bifunctional Thiourea Catalysis

The chosen synthetic strategy revolves around a two-step sequence: an asymmetric Strecker reaction followed by acidic hydrolysis of the intermediate α-aminonitrile. The key to achieving high enantioselectivity lies in the use of a chiral bifunctional thiourea organocatalyst.

Mechanism of Asymmetric Induction:

Jacobsen's thiourea catalysts are renowned for their ability to activate electrophiles, such as imines, through a network of non-covalent interactions, primarily hydrogen bonding.[4][5] The catalyst possesses both a hydrogen-bond donating thiourea moiety and a basic tertiary amine group, allowing it to act as a bifunctional catalyst.

The proposed catalytic cycle involves the following key steps:

  • Imine Activation: The thiourea group of the catalyst forms two hydrogen bonds with the imine nitrogen, enhancing its electrophilicity.[6]

  • Cyanide Delivery: The basic amine moiety of the catalyst can deprotonate hydrogen cyanide (HCN), generating a cyanide anion that remains associated with the protonated amine.

  • Stereocontrolled Nucleophilic Attack: The chiral scaffold of the catalyst creates a well-defined steric environment, directing the cyanide nucleophile to attack one face of the activated imine preferentially, leading to the formation of one enantiomer of the α-aminonitrile in excess.

This dual activation model, where the catalyst simultaneously activates both the electrophile and the nucleophile, is crucial for the high efficiency and enantioselectivity of the reaction.[7]

Visualizing the Catalytic Pathway

Strecker_Mechanism cluster_activation Catalyst-Substrate Complex Formation cluster_cyanation Enantioselective Cyanation cluster_hydrolysis Hydrolysis Imine 2-Methoxybenzaldehyde Imine Activated_Complex Activated Imine-Catalyst-HCN Complex Imine->Activated_Complex H-Bonding Catalyst (S,S)-Thiourea Catalyst Catalyst->Activated_Complex Coordination HCN Hydrogen Cyanide HCN->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Nucleophilic Attack Aminonitrile (S)-α-Aminonitrile Transition_State->Aminonitrile C-C Bond Formation Final_Product This compound Aminonitrile->Final_Product Acidic Hydrolysis (e.g., 6M HCl)

Figure 1. A simplified workflow of the enantioselective Strecker synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Part 1: Asymmetric Strecker Reaction

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
2-Methoxybenzaldehyde136.1510.01.36 g
Allylamine57.0911.00.82 mL
(S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Cobalt(II) (Jacobsen's Catalyst analog)Varies0.1 (1 mol%)Varies
Toluene, anhydrous--20 mL
Hydrogen Cyanide (HCN) in Toluene (1 M)27.0312.012 mL

Procedure:

  • Imine Formation (In Situ): To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 2-methoxybenzaldehyde (1.36 g, 10.0 mmol) and anhydrous toluene (20 mL). Stir the solution at room temperature and add allylamine (0.82 mL, 11.0 mmol). Stir the mixture for 1-2 hours to facilitate the formation of the corresponding N-allylimine. The formation can be monitored by TLC.

  • Catalyst Addition: To the solution containing the in situ generated imine, add the (S,S)-thiourea catalyst (1 mol%). Stir the mixture for 15 minutes at room temperature.

  • Cyanation: Cool the reaction mixture to -40 °C using a dry ice/acetone bath. Slowly add a 1 M solution of hydrogen cyanide in toluene (12 mL, 12.0 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -35 °C.

  • Reaction Monitoring: Stir the reaction mixture at -40 °C for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-N-allyl-2-amino-2-(2-methoxyphenyl)acetonitrile.

Part 2: Hydrolysis of the α-Aminonitrile

Materials and Reagents:

ReagentConcentrationVolume
Crude (S)-α-Aminonitrile-~10 mmol
Hydrochloric Acid, concentrated (6M)6 M50 mL
Diethyl Ether-30 mL
Ammonium Hydroxide28-30%As needed

Procedure:

  • Acid Hydrolysis: To the crude α-aminonitrile in a round-bottom flask, add 6 M hydrochloric acid (50 mL). Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The hydrolysis of the nitrile and the cleavage of the N-allyl group occur in this step.[8]

  • Purification: After cooling to room temperature, wash the aqueous solution with diethyl ether (2 x 15 mL) to remove any non-polar impurities.

  • Precipitation of the Amino Acid: Cool the aqueous layer in an ice bath and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) by the slow addition of concentrated ammonium hydroxide.

  • Isolation and Drying: The product, this compound, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to a constant weight.

Expected Yield and Purity:

  • Yield: 75-90% over two steps.

  • Enantiomeric Excess (ee): >95%.

Characterization and Quality Control

1. Spectroscopic Analysis:

  • ¹H NMR (400 MHz, D₂O): The spectrum should be consistent with the structure of this compound. Expected signals include aromatic protons in the range of δ 6.9-7.5 ppm, a singlet for the methoxy group around δ 3.8 ppm, and a singlet for the α-proton around δ 5.0 ppm.

  • ¹³C NMR (101 MHz, D₂O): The spectrum should show the expected number of carbon signals, including the carbonyl carbon, aromatic carbons, the α-carbon, and the methoxy carbon.

2. Determination of Enantiomeric Excess (ee):

The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Method:

ParameterCondition
Column Chiral stationary phase, e.g., a macrocyclic glycopeptide-based column (Astec CHIROBIOTIC T) or a polysaccharide-based column.
Mobile Phase A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic additive (e.g., formic acid). A typical starting condition could be 80:20 (v/v) Methanol:Water + 0.1% Formic Acid.
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 273 nm
Column Temperature 25 °C

The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Experimental Workflow Diagram

experimental_workflow start Start imine_formation In Situ Imine Formation (2-Methoxybenzaldehyde + Allylamine) start->imine_formation catalysis Addition of Chiral Thiourea Catalyst imine_formation->catalysis cyanation Asymmetric Cyanation (HCN, -40°C) catalysis->cyanation workup1 Aqueous Work-up cyanation->workup1 aminonitrile_isolation Crude (S)-α-Aminonitrile workup1->aminonitrile_isolation hydrolysis Acidic Hydrolysis (6M HCl, Reflux) aminonitrile_isolation->hydrolysis purification Purification and Precipitation hydrolysis->purification product_isolation Isolation of Final Product purification->product_isolation characterization Characterization (NMR, Chiral HPLC) product_isolation->characterization end End characterization->end

Figure 2. A step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The successful synthesis of the target molecule with high enantiomeric excess relies on the precise execution of each step. Key validation points include:

  • Reaction Monitoring: Consistent monitoring by TLC or HPLC at each stage ensures the reaction proceeds as expected and goes to completion.

  • Spectroscopic Confirmation: The NMR spectra of the final product must match the expected structure, confirming the chemical identity.

  • Chiral HPLC Analysis: The determination of a high enantiomeric excess via a validated chiral HPLC method is the ultimate confirmation of the success of the asymmetric synthesis. A racemic standard should be analyzed to confirm the separation of the two enantiomers.

Conclusion

This application note details a robust and highly efficient method for the enantioselective synthesis of this compound. The use of a chiral thiourea organocatalyst in an asymmetric Strecker reaction provides excellent stereocontrol, leading to the desired product in high yield and enantiomeric purity. This protocol is well-suited for researchers and scientists in the pharmaceutical industry and academia who require access to enantiomerically pure non-proteinogenic α-amino acids for their drug discovery and development programs.

References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Nagasawa, K., et al. (n.d.). A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. PMC - NIH. [Link]

  • Organic Reactions. (n.d.). The Catalytic Asymmetric Strecker Reaction. [Link]

  • Kanemitsu, T., et al. (2010). ASYMMETRIC ACYL-STRECKER REACTION PROMOTED BY NOVEL THIOUREA ORGANOCATALYST. HETEROCYCLES, Vol. 81, No. 12. [Link]

  • Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–970. [Link]

  • Chemistry LibreTexts. (2021, March 16). 10.3: Thiourea Based Catalysis. [Link]

  • Wang, J., et al. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

Sources

Application Notes and Protocols for Asymmetric Strecker Synthesis of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Amino acids are the fundamental building blocks of life and are indispensable components in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2] The precise stereochemical control in their synthesis is of paramount importance, as the biological activity of molecules is often dictated by their chirality. The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic and highly versatile method for preparing α-amino acids from simple starting materials: an aldehyde, ammonia, and cyanide.[3][4] However, the original method produces a racemic mixture of amino acids.[3][5] The development of the Asymmetric Strecker Synthesis has been a pivotal achievement, enabling the selective synthesis of a single enantiomer.[3][6]

This guide provides an in-depth overview and practical protocols for researchers, scientists, and drug development professionals engaged in the synthesis of chiral α-amino acids. We will explore the core mechanistic principles and delve into the two primary strategies for achieving enantioselectivity: the use of chiral auxiliaries and the application of catalytic systems.

Core Principles and Mechanistic Overview

The Strecker reaction is a three-component condensation that proceeds in two main stages.[3][7] First, an aldehyde or ketone reacts with an amine to form an imine intermediate.[3] Second, a nucleophilic cyanide source adds to the imine to form an α-aminonitrile.[3] Subsequent hydrolysis of the nitrile group yields the desired α-amino acid.[3][6]

The key to the asymmetric variant is to control the facial selectivity of the cyanide addition to the prochiral imine. This is achieved by introducing a chiral element into the reaction, which can be either a stoichiometric chiral auxiliary or a substoichiometric chiral catalyst.

General Reaction Scheme

Strecker_Mechanism cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Cyanide Addition cluster_2 Stage 3: Hydrolysis RCHO Aldehyde (R-CHO) Imine Imine RCHO->Imine -H₂O NH2R_star Amine (R'NH₂) NH2R_star->Imine HCN Cyanide Source (e.g., HCN, KCN, TMSCN) Aminonitrile α-Aminonitrile HCN->Aminonitrile Imine->Aminonitrile + CN⁻ AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis (H₃O⁺)

Caption: General workflow of the Strecker Synthesis.

Strategy 1: Chiral Auxiliary-Mediated Synthesis

One of the most robust methods for asymmetric Strecker synthesis involves the use of a stoichiometric amount of a chiral amine, which acts as a chiral auxiliary. This auxiliary reacts with the aldehyde to form a diastereomeric imine intermediate. The steric and electronic properties of the auxiliary then direct the incoming cyanide nucleophile to one face of the imine, leading to the formation of one diastereomer of the α-aminonitrile in excess.

A significant advancement in this area is the use of crystallization-induced asymmetric transformation (CIAT).[1][8] In this process, the desired diastereomer selectively crystallizes from the reaction mixture. This shifts the equilibrium in solution (where the diastereomers can interconvert via the imine) towards the formation of the less soluble diastereomer, often resulting in excellent diastereomeric ratios (>99:1) and high yields.[1][8]

Featured Auxiliary: (R)-Phenylglycine Amide

(R)-Phenylglycine amide is an excellent and commercially available chiral auxiliary for the synthesis of non-proteogenic α-amino acids like (S)-tert-leucine.[1][8]

Protocol 1: CIAT-based Synthesis of (S)-tert-Leucine Precursor

This protocol is adapted from the work of Boesten et al. and demonstrates a practical, one-pot synthesis.[1]

Materials:

  • (R)-Phenylglycine amide (or its HCl salt)

  • Pivaldehyde

  • Sodium Cyanide (NaCN)

  • Acetic Acid (AcOH)

  • Water (deionized)

  • Methanol (MeOH)

Procedure:

  • Imine Formation: In a suitable reaction vessel, suspend (R)-phenylglycine amide (1.0 eq) and pivaldehyde (1.0 eq) in water.

  • Cyanide Addition & Epimerization: Add a solution of NaCN (1.1 eq) in water, followed by the dropwise addition of acetic acid (1.1 eq) to generate HCN in situ.

    • Causality: In situ generation of HCN is a common strategy to avoid handling the highly toxic hydrogen cyanide gas.[6] Acetic acid protonates the cyanide salt, releasing HCN into the reaction medium.

  • Crystallization-Induced Asymmetric Transformation: Heat the reaction mixture to 70 °C and stir vigorously for 24 hours. The desired (R,S)-aminonitrile diastereomer will precipitate from the solution.

    • Expertise: At elevated temperatures, the epimerization between the two diastereomers in solution is faster. As the desired (R,S) diastereomer is less soluble and crystallizes out, the equilibrium is driven towards its formation, leading to a high diastereomeric ratio in the solid product.[1]

  • Isolation: Cool the mixture to room temperature and then further to 0-5 °C. Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the diastereomerically pure α-aminonitrile.

  • Hydrolysis and Auxiliary Removal: The isolated aminonitrile can then be hydrolyzed under acidic conditions (e.g., refluxing in 6M HCl) to yield (S)-tert-leucine and recover the chiral auxiliary.[9]

Strategy 2: Catalytic Asymmetric Strecker Synthesis

While effective, the use of stoichiometric chiral auxiliaries is not atom-economical. Catalytic methods employ a substoichiometric amount of a chiral catalyst to generate the chiral environment necessary for enantioselective cyanide addition.[2] This approach is highly desirable for large-scale and industrial applications.[2][10]

Organocatalysis: Chiral Thiourea Catalysts

Chiral thiourea derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the Strecker reaction.[2] They are believed to function as bifunctional catalysts, activating the imine through hydrogen bonding to the thiourea moiety and delivering the cyanide nucleophile.[2]

Thiourea_Catalysis Proposed Catalytic Cycle for Thiourea-Catalyzed Strecker Reaction Catalyst Chiral Thiourea Catalyst (Cat-H) ActivatedComplex [Cat-H • Imine • HCN] Transition State Catalyst->ActivatedComplex + Imine + HCN Imine Imine (R-CH=NR') Imine->ActivatedComplex HCN HCN HCN->ActivatedComplex Product_Cat Aminonitrile-Catalyst Complex ActivatedComplex->Product_Cat C-C Bond Formation (Enantioselective Step) Product_Cat->Catalyst Product Release Product α-Aminonitrile (Chiral Product) Product_Cat->Product

Caption: Catalytic cycle of a thiourea-based organocatalyst.

Protocol 2: Scalable Thiourea-Catalyzed Synthesis

This protocol is based on the work by Jacobsen and co-workers, which highlights a practical method using potassium cyanide (KCN) as a safe and inexpensive cyanide source.[2]

Materials:

  • Aldehyde-derived N-benzhydryl imine

  • Chiral amido-thiourea catalyst (e.g., catalyst 4e from the reference, 0.5-1 mol%)[2]

  • Potassium Cyanide (KCN)

  • Acetic Acid (AcOH)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: To a solution of the imine (1.0 eq) in toluene, add the chiral amido-thiourea catalyst (0.005 eq).

  • Biphasic Reaction: Add water, followed by KCN (2.0 eq) and acetic acid (1.2 eq).

    • Trustworthiness: This method is designed for scalability and safety. Using aqueous KCN avoids hazardous HCN gas or expensive TMSCN.[2][10] The catalyst is robust and compatible with these aqueous biphasic conditions.[2]

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 4-8 hours, monitoring by TLC or HPLC for the disappearance of the imine.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of K₂CO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude α-aminonitrile can often be used directly in the next step without chromatographic purification.[2]

  • Hydrolysis: Hydrolyze the nitrile using a two-step sequence: first with aqueous H₂SO₄/HCl at elevated temperature (e.g., 120 °C), followed by Boc-protection (using Boc₂O) to facilitate isolation and purification of the final amino acid product by recrystallization.[2]

Data Summary: Comparison of Methods
MethodChiral SourceStoichiometryTypical Aldehyde SubstrateCyanide SourceYield (%)Enantiomeric/Diastereomeric ExcessReference
Chiral Auxiliary (CIAT) (R)-Phenylglycine amideStoichiometricPivaldehydeNaCN / AcOH93>99:1 dr[1]
Organocatalysis Amido-thiourea0.5 mol%Aliphatic/AromaticKCN / AcOH90-9988-97% ee[2]
Organocatalysis Chiral Ammonium Salt10 mol%N-allylbenzaldimineHCN9592% ee[11]
Metal Catalysis Ti-Schiff Base10 mol%Aromatic IminesTMSCN82-9986-96% ee[12][13]

Note: Yields and ee/dr values are representative and can vary based on the specific substrate and reaction conditions.

Conclusion

The Asymmetric Strecker Synthesis is a powerful and versatile methodology for the preparation of enantiomerically enriched α-amino acids. The choice between a chiral auxiliary-based approach and a catalytic method depends on factors such as the desired scale, cost considerations, and the specific target molecule. The crystallization-induced asymmetric transformation offers a highly efficient route to diastereomerically pure intermediates.[1][8] Meanwhile, the development of robust organocatalysts and metal-based catalysts has provided more sustainable and atom-economical alternatives suitable for large-scale synthesis in industrial and pharmaceutical settings.[2][10] The protocols and data presented herein provide a solid foundation for researchers to implement and adapt these state-of-the-art synthetic strategies.

References
  • Title: Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary Source: Organic Letters URL: [Link]

  • Title: Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary Source: PubMed URL: [Link]

  • Title: A new chiral catalyst for the enantioselective Strecker synthesis of alpha-amino acids Source: PubMed URL: [Link]

  • Title: Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids Source: Nature URL: [Link]

  • Title: A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids Source: Organic Letters URL: [Link]

  • Title: Enantioselective Organocatalytic Strecker Reactions in the Synthesis of α‐Amino Acids Source: ChemCatChem URL: [Link]

  • Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

  • Title: Asymmetric Strecker Synthesis of α-Arylglycines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent advances on asymmetric Strecker reactions Source: ResearchGate URL: [Link]

  • Title: 150 Years of Strecker Reaction Source: Michigan State University Chemistry URL: [Link]

  • Title: Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary Source: ResearchGate URL: [Link]

  • Title: Organocatalytic Enantioselective Strecker Reaction with Seven‐Membered Cyclic Imines Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

  • Title: Asymmetric Strecker reaction at the solid/solid interface Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: The mechanism proposed for the asymmetric Strecker reaction Source: ResearchGate URL: [Link]

  • Title: Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Recent Developments in Catalytic Asymmetric Strecker-Type Reactions Source: ResearchGate URL: [Link]

  • Title: Asymmetric Synthesis of α-Amino-acids by the Strecker Synthesis Source: Semantic Scholar URL: [Link]

  • Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: The Catalytic Asymmetric Strecker Reaction Source: Organic Reactions URL: [Link]

  • Title: Asymmetric Catalysis of the Strecker Amino Acid Synthesis by a Cyclic Dipeptide Source: Journal of the American Chemical Society URL: [Link]

  • Title: Strecker Amino Acid Synthesis Source: ResearchGate URL: [Link]

  • Title: The Catalytic Asymmetric Strecker Reaction Source: ResearchGate URL: [Link]

  • Title: Strecker Amino Acid Synthesis Source: YouTube URL: [Link]

Sources

Application Notes & Protocols: Chemoenzymatic Synthesis of Substituted Phenylglycines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Substituted phenylglycines are non-proteinogenic α-amino acids that serve as critical chiral building blocks for a wide array of pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like ampicillin and cephalexin, as well as antiviral agents and other bioactive molecules.[1] Traditional chemical synthesis of these compounds often requires harsh conditions, stoichiometric chiral reagents, and extensive protection/deprotection steps, leading to significant cost and environmental burden. Chemoenzymatic synthesis has emerged as a powerful alternative, harnessing the exquisite selectivity of enzymes in concert with efficient chemical transformations to produce enantiomerically pure phenylglycines under mild, sustainable conditions.[2][3] This guide provides an in-depth overview of prevalent chemoenzymatic strategies, detailed experimental protocols for their implementation, and expert insights into process optimization and analysis, tailored for researchers in drug discovery and process development.

Foundational Chemoenzymatic Strategies

The synthesis of enantiopure substituted phenylglycines from racemic or prochiral precursors is primarily achieved through two elegant and highly effective strategies: Dynamic Kinetic Resolution (DKR) and Asymmetric Reductive Amination . The choice between these pathways depends on the availability of starting materials, the desired enantiomer, and scalability considerations.

  • Kinetic Resolution (and Dynamic Kinetic Resolution): This approach starts with an inexpensive racemic mixture (e.g., D,L-phenylglycine ester or amide). An enzyme selectively catalyzes the transformation of one enantiomer (e.g., hydrolysis of the D-ester), leaving the other (L-ester) unreacted. While a standard kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer, Dynamic Kinetic Resolution (DKR) overcomes this limitation.[4] DKR integrates an in-situ chemical or enzymatic racemization of the slow-reacting enantiomer, continuously converting it into the desired, fast-reacting form. This allows for a theoretical yield of up to 100% of a single, enantiopure product.[3][4]

  • Asymmetric Synthesis: This strategy builds the chiral center from a prochiral precursor, most commonly an α-keto acid. An enzyme, such as an amino acid dehydrogenase, catalyzes the stereoselective reductive amination of the ketone, directly forming the desired L- or D-amino acid with high enantiopurity.[5] This approach is highly atom-economical and can be engineered into whole-cell systems for efficient cofactor regeneration, making it a "green" and industrially viable method.[5]

Chemoenzymatic_Strategies cluster_0 Starting Materials cluster_1 Core Strategies cluster_2 Product Prochiral Prochiral Precursor (α-Keto Acid) Asymmetric Asymmetric Synthesis (e.g., Reductive Amination) Prochiral->Asymmetric Direct Conversion Racemic Racemic Precursor (D,L-Phenylglycine Derivative) DKR Dynamic Kinetic Resolution (Enzymatic Resolution + In-Situ Racemization) Racemic->DKR Selective Transformation Product Enantiopure Substituted Phenylglycine Asymmetric->Product DKR->Product

Fig. 1: Core chemoenzymatic routes to enantiopure phenylglycines.

Key Biocatalysts and Their Mechanistic Roles

The success of these strategies hinges on the selection of an appropriate enzyme. Each class of enzyme offers a unique catalytic function tailored to specific substrates and reaction types.

Enzyme ClassTypical EnzymeRole & MechanismApplication
Lipases/Esterases Candida antarctica Lipase B (CALB, e.g., Novozym 435)Catalyzes the enantioselective hydrolysis or ammonolysis of phenylglycine esters.[6] The enzyme's active site preferentially binds one enantiomer, facilitating nucleophilic attack on the ester carbonyl.Dynamic Kinetic Resolution
Amidases Pseudomonas putida Amidase, Rhodococcus sp. AmidasePerforms enantioselective hydrolysis of the amide bond in racemic phenylglycine amides to yield the corresponding carboxylic acid.[7][8][9]Kinetic Resolution
Hydantoinases Pseudomonas desmolyticum HydantoinaseCatalyzes the D-stereospecific ring-opening hydrolysis of DL-5-phenylhydantoin to N-carbamoyl-D-phenylglycine.[10]Dynamic Kinetic Resolution
Dehydrogenases Leucine Dehydrogenase, Phenylalanine DehydrogenaseCatalyzes the asymmetric reductive amination of α-keto acids (e.g., benzoylformate) using a hydride donor (NADH or NADPH) to form an α-amino acid.[5]Asymmetric Synthesis
Cofactor-Regenerating Enzymes Formate Dehydrogenase (FDH)Used in tandem with dehydrogenases to regenerate the expensive NADH/NADPH cofactor. FDH oxidizes formate to CO₂, reducing NAD⁺ to NADH, thereby driving the primary reaction.[5]Asymmetric Synthesis

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the two primary chemoenzymatic strategies.

Protocol 1: Dynamic Kinetic Resolution of D,L-Phenylglycine Methyl Ester

This protocol details the lipase-catalyzed ammonolysis of a racemic phenylglycine ester coupled with in-situ chemical racemization to produce D-phenylglycine amide, a key precursor for antibiotics.[6] The choice of low temperature is critical for enhancing the enzyme's enantioselectivity (E-value).[6]

DKR_Workflow cluster_pool Reaction Pool Racemate D,L-Phg-OMe (Racemic Ester) D_Ester D-Phg-OMe (Fast-reacting) Racemate->D_Ester L_Ester L-Phg-OMe (Slow-reacting) Racemate->L_Ester Amide D-Phg-NH2 (Product) D_Ester->Amide Enzymatic Ammonolysis L_Ester->D_Ester Chemical Racemization Enzyme Novozym 435 (Lipase) Enzyme->D_Ester Rac_Cat Racemization Catalyst (e.g., Pyridoxal) Rac_Cat->L_Ester

Fig. 2: Workflow for Dynamic Kinetic Resolution of a phenylglycine ester.

Materials:

  • D,L-Phenylglycine methyl ester (Substrate)

  • Novozym 435 (Immobilized Candida antarctica lipase B)

  • Pyridoxal or 3,5-Dinitrosalicylaldehyde (Racemization catalyst)

  • Ammonia (gas or solution in an organic solvent)

  • tert-Butyl alcohol (anhydrous)

  • Reaction vessel with temperature control (-20°C) and magnetic stirring

Procedure:

  • Vessel Preparation: To a dry, temperature-controlled reaction vessel, add D,L-phenylglycine methyl ester (1.0 eq) and the racemization catalyst (0.05 eq).

  • Solvent Addition: Add anhydrous tert-butyl alcohol to achieve a substrate concentration of ~0.1 M. The use of a non-polar organic solvent is crucial for lipase activity and preventing unwanted hydrolysis.

  • Equilibration: Cool the mixture to -20°C with gentle stirring until the temperature is stable. Lower temperatures generally improve the enantiomeric ratio (E) of the lipase.[6]

  • Enzyme Addition: Add Novozym 435 (typically 20-40 mg/mL).

  • Reaction Initiation: Introduce ammonia into the reaction vessel. This can be done by bubbling anhydrous ammonia gas through the solution or by adding a saturated solution of ammonia in the reaction solvent.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots. Quench the enzyme activity (e.g., by filtration) and analyze the sample by chiral HPLC to determine the conversion of the starting ester and the enantiomeric excess (ee) of the product amide.

  • Work-up and Isolation: Once the reaction reaches completion (>85% conversion), remove the immobilized enzyme by filtration. The enzyme can often be washed and reused. The solvent can be removed under reduced pressure. The resulting D-phenylglycine amide can be purified by crystallization or chromatography.

Expected Outcome:

  • Conversion: >85%

  • Enantiomeric Excess (ee): >88% for D-phenylglycine amide.[6]

Protocol 2: Asymmetric Synthesis via Whole-Cell Reductive Amination

This protocol describes the synthesis of an L-amino acid from its corresponding α-keto acid using a recombinant E. coli whole-cell biocatalyst.[5] The whole-cell system provides the necessary enzymes (dehydrogenase and formate dehydrogenase) and maintains the cofactor pool, eliminating the need to add expensive, purified NADH. This approach is highly efficient and sustainable.

Whole_Cell_RA cluster_cell Recombinant E. coli Cell cluster_medium Reaction Medium LDH Leucine Dehydrogenase (l-dh) NAD NAD+ LDH->NAD Keto_In α-Keto Acid FDH Formate Dehydrogenase (fdh) NADH NADH FDH->NADH NADH:e->NAD:w Hydride Transfer NAD:w->NADH:e Regeneration CO2 CO2 NAD->CO2 Exits Cell AA_Out L-Amino Acid Keto_In->AA_Out NH3 AA_Ext L-Amino Acid (Product) AA_Out->AA_Ext Keto_Ext α-Keto Acid (Substrate) Keto_Ext->Keto_In Formate Ammonium Formate (Amine & Reductant Source) Formate->NAD Enters Cell

Fig. 3: Whole-cell system for reductive amination with cofactor regeneration.

Materials:

  • Recombinant E. coli cells expressing a suitable L-amino acid dehydrogenase and formate dehydrogenase (FDH).

  • α-Keto acid corresponding to the desired phenylglycine derivative (e.g., benzoylformic acid).

  • Ammonium formate (serves as both the ammonia source and the reductant for cofactor regeneration).

  • Phosphate buffer (e.g., 100 mM, pH 7.0-8.0).

  • Bioreactor or stirred-tank reactor with pH and temperature control.

Procedure:

  • Biocatalyst Preparation: Grow the recombinant E. coli strain under appropriate conditions to induce expression of the target enzymes. Harvest the cells by centrifugation and wash with buffer to obtain a wet cell paste.

  • Reaction Setup: In the bioreactor, prepare a solution of ammonium formate (e.g., 3 equivalents relative to the substrate) in phosphate buffer.[5]

  • pH and Temperature Adjustment: Adjust the reaction temperature to the optimum for the enzymes (typically 30-37°C). Add the wet cell paste to the reactor.

  • Substrate Addition: Prepare a stock solution of the α-keto acid substrate and adjust its pH to the reaction pH (~7.0) with an ammonia solution. This prevents a sharp pH drop upon addition.

  • Reaction Initiation: Add the substrate solution to the bioreactor to the desired final concentration (e.g., up to 88 g/L has been reported for similar systems).[5] Maintain the pH of the reaction using an automated titrator with an ammonia solution, as the reaction consumes it.

  • Monitoring: Track the reaction by monitoring substrate depletion and product formation using HPLC. Enantiomeric excess can be determined by chiral HPLC after derivatization if necessary.

  • Work-up and Isolation: After the reaction is complete (>95% conversion), separate the cells by centrifugation or microfiltration. The supernatant, containing the L-amino acid product, can be purified. Common methods include ion-exchange chromatography or crystallization after adjusting the pH to the isoelectric point of the amino acid.

Expected Outcome:

  • Conversion: >95%

  • Enantiomeric Excess (ee): >99% for the L-amino acid.[5]

Analytical Characterization

Rigorous analysis is essential to validate the success of the synthesis.

TechniquePurposeKey Parameters to Measure
Chiral HPLC Quantify enantiopurity and monitor reaction kinetics.Enantiomeric Excess (ee %), Conversion (%), Retention times of enantiomers and starting materials.
¹H and ¹³C NMR Confirm the chemical structure of the final product.Chemical shifts, coupling constants, and integration consistent with the target molecule.
Mass Spectrometry Determine the molecular weight of the product.Correct molecular ion peak (e.g., [M+H]⁺).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Conversion - Inactive enzyme/biocatalyst.- Sub-optimal pH or temperature.- Substrate/product inhibition.- Verify enzyme activity with a standard assay.- Optimize reaction conditions (pH, temp).- Perform reaction at lower substrate concentrations or use a fed-batch strategy.
Low Enantioselectivity (ee) - Racemization of product.- Poor enzyme selectivity under chosen conditions.- Inefficient racemization catalyst in DKR.- Check for product racemization under reaction conditions.[1]- For lipases, lower the reaction temperature.[6]- Screen different racemization catalysts or increase catalyst loading for DKR.
Poor Whole-Cell Activity - Poor cell viability or membrane permeability.- Cofactor imbalance.- Use freshly harvested cells. Consider permeabilization agents (e.g., toluene, detergents) with caution.- Ensure sufficient formate is present for cofactor regeneration.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
  • New developments in the chemo-enzym
  • Dynamic kinetic resolution of phenylglycine esters via lipase-catalysed ammonolysis. ElectronicsAndBooks.
  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amin
  • Enzymic resolution of DL-phenylglycine | Request PDF.
  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews.
  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC - NIH.
  • Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide.
  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers.
  • Synthesis of Unnatural/Nonproteinogenic α‐Amino Acids.
  • Dynamic kinetic resolution of phenylglycine esters via lipase-c
  • Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. Wiley Online Library.
  • A “Second-Generation Process” for the Synthesis of l-Neopentylglycine: Asymmetric Reductive Amination Using a Recombinant Whole Cell Catalyst.
  • Chemoenzymatic synthesis of D(-)phenylglycine using hydantoinase of Pseudomonas desmolyticum resting cells. PubMed.
  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC - NIH.
  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
  • Reductive Amin
  • 26.3: Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts.
  • dl-PHENYLGLYCINE. Organic Syntheses.
  • A Versatile Chemo-Enzymatic Route to Enantiomerically Pure β-Branched α-Amino Acids | Request PDF.
  • Amidase‐catalyzed synthesis of pure enantiomers of amino acids.
  • A Sustainable Green Enzymatic Method for Amide Bond Form
  • Rational engineering of esterases for improved amidase specificity in amide synthesis and hydrolysis. Diva-portal.org.
  • Chemoenzymatic Synthesis of D-Phenylglycine. Journal of China Pharmaceutical University.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central.
  • Chemoenzymatic synthesis planning guided by synthetic potential scores. Digital Discovery (RSC Publishing).
  • Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Hydrazide synthesis: novel substr
  • New Advances in Chemoenzym

Sources

Application Note & Protocol: A Comprehensive Guide to LC-MS/MS Method Development for the Analysis of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Google AI Labs

Abstract

This document provides a detailed guide for the development and validation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of amino acid derivatives. This guide is intended for researchers, scientists, and drug development professionals who require accurate and sensitive measurement of amino acids in various matrices. We will delve into the rationale behind experimental choices, from sample preparation and derivatization to chromatographic separation and mass spectrometric detection. This application note offers field-proven insights and step-by-step protocols to establish a self-validating and reliable analytical workflow.

Introduction: The Imperative for Accurate Amino Acid Analysis

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of physiological processes.[1] Their accurate quantification in biological fluids and other complex matrices is paramount in diverse fields, including clinical diagnostics for inborn errors of metabolism, biomedical research to understand disease pathogenesis, and in the food and pharmaceutical industries for quality control.[2][3][4][5]

Direct analysis of native amino acids by reversed-phase liquid chromatography (RP-LC), a cornerstone of many analytical labs, presents significant challenges. Their high polarity leads to poor retention on conventional C18 columns, and most lack a strong chromophore or fluorophore, limiting their detection by UV or fluorescence detectors.[6][7][8] To overcome these hurdles, chemical derivatization is a widely employed strategy. Derivatization modifies the amino acid molecule, typically at the primary or secondary amine group, to increase its hydrophobicity for better chromatographic retention and to introduce a tag that enhances detection sensitivity.[9][]

This guide will focus on the development of LC-MS/MS methods for the analysis of derivatized amino acids, a powerful approach that combines the separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry.[5][11]

The Strategic Core: Why Derivatization is a Powerful Tool

While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) offer a viable path for the analysis of underivatized amino acids, pre-column derivatization for RP-LC-MS/MS remains a popular and robust strategy for several key reasons:[2][6][7][12]

  • Enhanced Chromatographic Performance: By adding a hydrophobic moiety, derivatization significantly improves the retention of polar amino acids on widely used and well-characterized reversed-phase columns.[9] This often leads to better peak shapes and resolution, especially for complex mixtures.

  • Improved Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, enhancing the signal intensity in the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

  • Increased Sensitivity and Selectivity: Derivatization can lead to the formation of stable, characteristic fragment ions upon collision-induced dissociation (CID) in the mass spectrometer, which is ideal for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).[11]

The choice of derivatization reagent is a critical first step in method development and should be guided by the specific amino acids of interest, the sample matrix, and the desired analytical performance.

Workflow of LC-MS/MS Method Development

The development of a robust LC-MS/MS method for amino acid derivative analysis is a systematic process. The following diagram illustrates the key stages of this workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS/MS Optimization cluster_validation Method Validation SampleCollection Sample Collection ProteinPrecipitation Protein Precipitation SampleCollection->ProteinPrecipitation Matrix Removal Derivatization Derivatization ProteinPrecipitation->Derivatization Analyte Modification SampleCleanup Sample Cleanup (e.g., SPE) Derivatization->SampleCleanup Interference Removal ColumnSelection Column Selection (e.g., C18) SampleCleanup->ColumnSelection Injection MobilePhase Mobile Phase Optimization ColumnSelection->MobilePhase GradientElution Gradient Elution Profile MobilePhase->GradientElution IonSource Ion Source Tuning (ESI) GradientElution->IonSource Introduction to MS MRM_Development MRM Transition Development IonSource->MRM_Development CollisionEnergy Collision Energy Optimization MRM_Development->CollisionEnergy Linearity Linearity & Range CollisionEnergy->Linearity Data Acquisition Accuracy Accuracy & Precision Linearity->Accuracy LLOQ LLOQ & LOD Accuracy->LLOQ MatrixEffects Matrix Effects Assessment LLOQ->MatrixEffects

Caption: Workflow for LC-MS/MS Method Development.

Step-by-Step Protocols

Protocol 1: Sample Preparation and Derivatization with Phenylisothiocyanate (PITC)

Phenylisothiocyanate (PITC) is a classic derivatization reagent that reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives.[13] These derivatives are stable and exhibit good chromatographic behavior on reversed-phase columns.

Materials:

  • Plasma, serum, or other biological fluid samples

  • Stable isotope-labeled amino acid internal standard mix (e.g., from Cambridge Isotope Laboratories, Sigma-Aldrich)[1][14][15]

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Phenylisothiocyanate (PITC)

  • Triethylamine (TEA)

  • Ammonium acetate

  • Ultrapure water

Procedure:

  • Sample Thawing and Internal Standard Spiking: Thaw frozen samples on ice. For a 100 µL aliquot of sample, add a corresponding volume of the stable isotope-labeled internal standard mix. The concentration of the internal standards should be chosen to be close to the expected endogenous levels of the amino acids.

  • Protein Precipitation: Add 400 µL of ice-cold ACN to the 100 µL sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution and Derivatization:

    • Reconstitute the dried extract in 100 µL of a solution containing MeOH:Water:TEA (2:2:1, v/v/v).

    • Add 20 µL of a solution of PITC in MeOH:Water:TEA (1:2:2, v/v/v).

    • Vortex and incubate at room temperature for 20 minutes.[13]

  • Final Evaporation and Reconstitution: Evaporate the derivatization mixture to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 5 mM ammonium acetate in water with 5% ACN).

  • Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of PTC-Amino Acid Derivatives

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in water, pH 6.8.[13]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-50% B

    • 15-16 min: 50-95% B

    • 16-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transition Development:

The development of specific and sensitive MRM transitions is crucial for accurate quantification. This involves:

  • Infusion of Individual Standards: Infuse a standard solution of each PTC-amino acid derivative into the mass spectrometer to determine the precursor ion ([M+H]⁺).

  • Product Ion Scan: Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.

  • Collision Energy Optimization: Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ion.[16][17]

The following diagram illustrates the fragmentation of a PTC-amino acid derivative.

PTC_Fragmentation cluster_precursor Precursor Ion [M+H]⁺ cluster_fragments Product Ions Precursor PTC-Amino Acid Fragment1 Characteristic Fragment 1 (e.g., loss of PTC group) Precursor->Fragment1 Collision-Induced Dissociation (CID) Fragment2 Characteristic Fragment 2 (e.g., loss of COOH) Precursor->Fragment2 CID

Caption: Fragmentation of a PTC-Amino Acid Derivative.

Table 1: Example MRM Transitions for Selected PTC-Amino Acid Derivatives

Amino AcidPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alanine225.1136.115
Valine253.1164.118
Leucine267.2178.120
Proline251.1162.117
Phenylalanine301.1212.122

Note: The exact m/z values and optimal collision energies will vary depending on the specific instrumentation and should be determined empirically.

Data Analysis and Method Validation

Quantification

Quantification is typically performed by constructing a calibration curve using a series of standards of known concentrations. The peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard is plotted against the concentration. The use of stable isotope-labeled internal standards is highly recommended as they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.[14][18][]

Method Validation

A newly developed method must be rigorously validated to ensure its reliability. Key validation parameters include:

  • Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[17]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte.[20][21][22] This can be assessed by comparing the response of an analyte in a pure solution to its response in a post-extraction spiked sample.[23]

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Column degradation, inappropriate mobile phase pH, sample solvent mismatch.Use a new column, adjust mobile phase pH, ensure the sample is reconstituted in the initial mobile phase.
Low Signal Intensity Inefficient derivatization, suboptimal MS parameters, ion suppression.Optimize derivatization conditions, tune MS parameters (especially collision energy), dilute the sample to mitigate matrix effects.
High Background Noise Contaminated mobile phase or LC system, interfering substances from the sample.Use fresh, high-purity solvents; perform a thorough system wash; improve sample cleanup.
Poor Reproducibility Inconsistent sample preparation, unstable derivatives, fluctuating instrument performance.Standardize all sample preparation steps, check the stability of the derivatized samples, perform regular instrument maintenance and calibration.

Conclusion

The development of a robust and reliable LC-MS/MS method for the analysis of amino acid derivatives is a multi-faceted process that requires careful consideration of sample preparation, derivatization chemistry, chromatography, and mass spectrometry. By following a systematic approach and understanding the underlying scientific principles, researchers can develop highly sensitive and selective methods for the accurate quantification of amino acids in complex matrices. The use of stable isotope-labeled internal standards and thorough method validation are critical for ensuring data quality and confidence in the analytical results.

References

  • Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC.
  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy.
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • van de Lagemaat, M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Chromatography B, 1021, 147-154. Retrieved from [Link]

  • Separation Science. (n.d.). Stable Isotope-Labeled Amino Acid Mixes.
  • Miyano, H. (2021). Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. Chromatography, 42(1), 17-27. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements.
  • Kruve, A., et al. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Journal of Chromatography B, 967, 147-155. Retrieved from [Link]

  • WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Sigma-Aldrich. (n.d.). Stable Isotope Labeled Amino Acid Mixes.
  • Gu, H., et al. (2001). Parameter optimization for the analysis of underivatized protein amino acids by liquid chromatography and ionspray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(11), 1238-1247. Retrieved from [Link]

  • Le, T. B., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Chromatography B, 904, 82-90. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • SelectScience. (n.d.). How to Overcome Current Challenges in Amino Acid Analysis.
  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. Retrieved from [Link]

  • Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994-999. Retrieved from [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • Kasai, K., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 143(10), 2353-2361. Retrieved from [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3467. Retrieved from [Link]

  • Pszczolkowski, M. (2019, January 2). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. ResearchGate. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
  • BOC Sciences. (n.d.). Stable Isotope Labeled Amino Acids Synthesis Services.
  • Pan, C., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 5(5), 1000315. Retrieved from [Link]

  • Bansal, S., et al. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 26(11), 1074-1082.
  • Chang, J. Y., et al. (1983). Complete amino acid analysis of proteins by dabsyl derivatization and reversed-phase liquid chromatogrphy. FEBS Letters, 156(2), 203-207. Retrieved from [Link]

  • Borchers, C. H., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415, 5483–5491. Retrieved from [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3467. Retrieved from [Link]

  • Wang, Y., et al. (2025, October 13). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. Retrieved from [Link]

  • Reitz, J., et al. (2018). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of Clinical Laboratory Analysis, 32(6), e22421. Retrieved from [Link]

  • Borchers, C. H., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415, 5483–5491. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of mass spectrometry parameters. Retrieved from [Link]

  • Chromsystems. (2021, April 20). LC-MS/MS: A New Approach to Amino Acid Analysis.
  • ResearchGate. (n.d.). Specific amino acid-dependent MS parameters used for LC-MS/MS. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column.
  • Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5795-5805. Retrieved from [Link]

  • Liang, S. H. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek.
  • National Institutes of Health. (2023, July 7). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.

Sources

Using (S)-2-Amino-2-(2-methoxyphenyl)acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Incorporation of (S)-2-Amino-2-(2-methoxyphenyl)acetic Acid in Advanced Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. This compound, a sterically hindered α-aryl glycine derivative, serves as a powerful tool for introducing conformational constraints and novel pharmacophoric features into peptide chains. Its unique structure, featuring an ortho-methoxy substituted phenyl ring directly attached to the α-carbon, presents distinct challenges and opportunities in solid-phase peptide synthesis (SPPS). This document provides a comprehensive guide, from strategic planning to detailed protocols and troubleshooting, for the successful application of this valuable building block.

Introduction: The Rationale for Aryl-Glycine Derivatives

Peptides often suffer from metabolic instability and poor oral bioavailability, primarily due to enzymatic degradation by proteases. A proven strategy to overcome these limitations is the introduction of non-natural amino acids that disrupt the natural peptide backbone, thereby conferring resistance to proteolysis. This compound is exemplary in this regard.

The direct attachment of the aromatic ring to the α-carbon restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, forcing the peptide backbone into a more defined conformation. This pre-organization can enhance binding affinity to biological targets and improve selectivity. The ortho-methoxy group further influences the electronic and steric environment, potentially participating in key binding interactions or modulating the local conformation.

Structural Considerations & Strategic Synthesis Planning

The primary challenge in utilizing this compound lies in its significant steric bulk. The phenyl ring adjacent to the reactive carboxyl and amino groups can severely hinder the approach of reagents, leading to sluggish or incomplete coupling reactions. Therefore, careful consideration of the synthesis strategy is paramount.

Protecting Group Strategy: The Fmoc Approach

For most applications involving this amino acid, the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy is recommended. The base-labile nature of the Fmoc group allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups, which is a standard methodology in modern SPPS. The N-α-Fmoc protected building block, Fmoc-(S)-2-Amino-2-(2-methoxyphenyl)acetic acid , is the commercially available and recommended starting material.

Caption: Structure of Fmoc-(S)-2-Amino-2-(2-methoxyphenyl)acetic acid.

Coupling Reagent Selection: Overcoming Steric Hindrance

Standard carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) may prove insufficient for achieving high coupling yields. The steric hindrance necessitates the use of more potent coupling reagents.

Uronium/aminium-based reagents are highly recommended. Specifically, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is less sterically demanding for the incoming amine nucleophile to attack.

Table 1: Comparison of Common Coupling Reagents

ReagentActivating MechanismRelative PotencyRecommendation for this Amino Acid
DIC/HOBtCarbodiimide/Active EsterStandardNot recommended; risk of low yield
HBTUAminium Salt/Active EsterHighGood, but HATU is superior
HATU Aminium Salt/Active Ester Very High Highly Recommended
COMUAminium Salt/Active EsterVery HighExcellent alternative to HATU

Detailed Protocols

The following protocols assume a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. All procedures should be performed in a dedicated peptide synthesizer or manually in appropriate reaction vessels with proper ventilation.

Protocol 1: Solid-Phase Coupling of Fmoc-(S)-2-Amino-2-(2-methoxyphenyl)acetic Acid

This protocol describes a single coupling cycle for incorporating the title amino acid onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-(S)-2-Amino-2-(2-methoxyphenyl)acetic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Workflow:

G cluster_coupling Coupling Step start Start: Peptide-Resin (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash (3x) deprotection->wash1 preactivation Pre-activation: Fmoc-AA-OH + HATU + DIPEA in DMF (2-5 min) wash1->preactivation coupling Add Activated Mix to Resin Couple for 1-4 hours wash2 DMF Wash (3x) coupling->wash2 capping Optional: Capping (Acetic Anhydride/DIPEA) wash2->capping finish End: Ready for Next Cycle wash2->finish If no capping capping->finish

Caption: SPPS workflow for a single coupling cycle.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminus is Fmoc-protected, perform a standard deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Washing: Thoroughly wash the deprotected resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vessel, prepare the activation solution. For every 1 equivalent of reactive sites on the resin, use the following stoichiometry:

    • Fmoc-(S)-2-Amino-2-(2-methoxyphenyl)acetic acid: 3 equivalents

    • HATU: 2.95 equivalents

    • DIPEA: 6 equivalents

    • Dissolve the components in the minimum required volume of DMF. Allow the solution to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction: Add the pre-activated solution to the reaction vessel containing the resin. Agitate the mixture at room temperature.

    • Rationale: Due to steric hindrance, a standard 1-hour coupling time may be insufficient. It is recommended to couple for at least 2 hours. A small sample of resin can be taken for a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), the coupling should be extended or a second coupling should be performed.

  • Washing: After the coupling is complete (Kaiser test is negative), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) to prepare for the next cycle or final cleavage.

Protocol 2: Cleavage and Global Deprotection

This protocol is for cleaving the completed peptide from a standard acid-labile resin (e.g., Rink Amide) and removing side-chain protecting groups.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Reagent B Cleavage Cocktail:

    • Trifluoroacetic acid (TFA): 95%

    • Thioanisole: 2.5%

    • Water: 2.5%

    • Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the Reagent B cleavage cocktail (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this step 2-3 times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Quality Control & Characterization

After synthesis and purification (typically by reverse-phase HPLC), it is crucial to verify the identity and purity of the final peptide.

  • Reverse-Phase HPLC (RP-HPLC): This is the primary method for assessing purity. The incorporation of the bulky, hydrophobic this compound will typically result in a significant increase in the peptide's retention time compared to a similar sequence without this residue.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final product. The observed mass should match the calculated theoretical mass for the peptide sequence containing the modified amino acid.

Table 2: Expected Mass Shift Upon Incorporation

Amino AcidResidue Mass (Da)
Glycine (Gly)57.05
Alanine (Ala)71.08
This compound 179.19

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test)Insufficient coupling time or reagent potency due to steric hindrance.1. Extend the coupling time to 4 hours or overnight. 2. Perform a double coupling: after the first coupling, wash and repeat the procedure with a fresh activation solution.
Deletion Sequence Detected in MS Incomplete coupling in the previous cycle led to capping (if used) or unreacted sites.Optimize the coupling protocol as described above. Ensure potent reagents like HATU are used.
Low Cleavage Yield Inefficient cleavage from the resin.Extend the cleavage time with TFA to 4 hours. Ensure the cleavage cocktail is freshly prepared.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Available at: [Link]

  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927–1930. Available at: [Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. Available at: [Link]

Application Notes & Protocols: Chiral Resolution of Racemic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The separation of racemic amino acids into their constituent enantiomers is a critical process in the pharmaceutical, food, and chemical industries, driven by the distinct biological activities often exhibited by each enantiomer. This document provides a comprehensive guide to the chiral resolution of racemic amino acids, with a focus on enzymatic resolution using acylase. It is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven protocols. We will delve into the underlying principles of chiral resolution, provide a detailed, step-by-step protocol for the enzymatic resolution of a model N-acetyl amino acid, and discuss the validation of enantiomeric purity.

Introduction: The Significance of Chirality in Amino Acids

Amino acids, the fundamental building blocks of proteins, are chiral molecules (with the exception of glycine), existing as L- and D-enantiomers.[1] In biological systems, this stereochemistry is paramount; proteins are almost exclusively composed of L-amino acids.[2] Consequently, the two enantiomers of an amino acid can have vastly different physiological effects. For instance, the L-enantiomer of an amino acid can be directly utilized by the human body, while the D-enantiomer may be inactive or even elicit a different, sometimes toxic, response.[] This makes the production of enantiomerically pure amino acids essential for applications ranging from pharmaceuticals, where a specific enantiomer is the active pharmaceutical ingredient (API), to food science and asymmetric synthesis.[1][2]

Chemical synthesis of amino acids typically results in a racemic mixture, a 50:50 combination of both L- and D-enantiomers.[1] The process of separating these enantiomers is known as chiral resolution.[4] Various techniques have been developed for this purpose, including diastereomeric salt formation, chiral chromatography, and enzymatic resolution.[5][6] This application note will focus on enzymatic resolution, a method prized for its high stereoselectivity, mild reaction conditions, and environmental friendliness.[]

The Principle of Enzymatic Resolution with Acylase

Enzymatic resolution leverages the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture.[] For the resolution of amino acids, acylases are a commonly employed class of enzymes. The process typically involves a preliminary step where the racemic amino acid is N-acetylated. This derivative is then subjected to the action of an acylase enzyme.

The key to this method is the enzyme's ability to asymmetrically hydrolyze the N-acetyl group from only one of the enantiomers, typically the L-enantiomer.[7][8] This selective hydrolysis results in a mixture containing the free L-amino acid and the unreacted N-acetyl-D-amino acid. Due to their different chemical properties (the free amino acid is zwitterionic while the N-acetylated form is acidic), these two compounds can be readily separated by standard chemical techniques, such as extraction or crystallization. The N-acetyl-D-amino acid can then be hydrolyzed chemically to yield the D-amino acid.

The elegance of this method lies in the enzyme's active site, which forms an asymmetric environment perfectly suited for recognizing and binding with only one of the enantiomers.[] This high degree of selectivity often leads to the production of enantiomerically pure amino acids.[8]

Experimental Workflow: A Visual Guide

The following diagram illustrates the overall workflow for the enzymatic resolution of a racemic N-acetyl amino acid.

G cluster_0 Preparation cluster_1 Enzymatic Resolution cluster_2 Separation & Purification cluster_3 Final Product Generation Racemic_AA Racemic Amino Acid (DL-Amino Acid) N_Acetylation N-Acetylation (e.g., with Acetic Anhydride) Racemic_AA->N_Acetylation Racemic_NAA Racemic N-Acetyl Amino Acid N_Acetylation->Racemic_NAA Enzymatic_Hydrolysis Enzymatic Hydrolysis (Acylase) Racemic_NAA->Enzymatic_Hydrolysis Mixture Mixture: L-Amino Acid & N-Acetyl-D-Amino Acid Enzymatic_Hydrolysis->Mixture Separation Separation (e.g., pH adjustment, extraction) Mixture->Separation L_AA_isolated Isolated L-Amino Acid Separation->L_AA_isolated Aqueous Phase NAc_D_AA_isolated Isolated N-Acetyl-D-Amino Acid Separation->NAc_D_AA_isolated Organic Phase Acid_Hydrolysis Acid Hydrolysis NAc_D_AA_isolated->Acid_Hydrolysis D_AA_isolated Isolated D-Amino Acid Acid_Hydrolysis->D_AA_isolated

Caption: Workflow for Enzymatic Chiral Resolution.

Detailed Protocol: Enzymatic Resolution of N-Acetyl-DL-Tryptophan

This protocol describes the resolution of N-acetyl-DL-tryptophan using acylase from Aspergillus oryzae, a method adapted from established procedures.[7][8]

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Acetyl-DL-Tryptophan≥98%Sigma-Aldrich
Acylase I from Aspergillus oryzae≥1,000 units/mgSigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)ACS Reagent GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Deionized WaterMillipore
pH meter
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Preparation of the Substrate Solution:

    • Dissolve 10.0 g of N-acetyl-DL-tryptophan in 200 mL of deionized water in a 500 mL beaker.

    • Adjust the pH of the solution to 7.5-8.0 by the dropwise addition of 1 M NaOH with constant stirring. This pH range is optimal for the activity of many acylases.[8]

    • Gently warm the solution to approximately 37-40 °C to ensure complete dissolution.

  • Enzymatic Hydrolysis:

    • To the substrate solution, add 100 mg of acylase I.

    • Maintain the temperature of the reaction mixture at 37 °C and stir gently.

    • Monitor the progress of the reaction by periodically checking the pH. The hydrolysis of the N-acetyl-L-tryptophan will produce L-tryptophan and acetic acid, causing a decrease in pH. Maintain the pH at 7.5-8.0 by the controlled addition of 1 M NaOH. The reaction is typically complete within 24-48 hours, indicated by the cessation of pH change.

  • Enzyme Deactivation and Protein Removal:

    • Once the reaction is complete, heat the solution to 80-90 °C for 10-15 minutes to denature and deactivate the acylase.

    • Cool the solution to room temperature. The denatured protein will precipitate.

    • Remove the precipitated protein by filtration or centrifugation.

  • Separation of L-Tryptophan and N-Acetyl-D-Tryptophan:

    • Transfer the clear filtrate to a 500 mL beaker and adjust the pH to approximately 5.0 with 2 M HCl. At this pH, L-tryptophan has minimal solubility and will begin to precipitate.

    • Cool the solution in an ice bath for 1-2 hours to maximize the precipitation of L-tryptophan.

    • Collect the precipitated L-tryptophan by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

    • To the filtrate, which now contains N-acetyl-D-tryptophan, add 6 M HCl until the pH is approximately 2.0.

    • Transfer the acidified filtrate to a separatory funnel and extract the N-acetyl-D-tryptophan with three 100 mL portions of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the N-acetyl-D-tryptophan as a solid.

  • Hydrolysis of N-Acetyl-D-Tryptophan:

    • To the isolated N-acetyl-D-tryptophan, add 100 mL of 2 M HCl.

    • Reflux the mixture for 4-6 hours to hydrolyze the acetyl group.

    • After cooling, neutralize the solution with 2 M NaOH to a pH of approximately 5.0 to precipitate the D-tryptophan.

    • Collect the precipitated D-tryptophan by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Validation of Chiral Purity: Determining Enantiomeric Excess

The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the isolated products.[9] Enantiomeric excess is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[9] A racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[9]

Calculation of Enantiomeric Excess

The enantiomeric excess can be calculated using the following formula:

ee (%) = |(% major enantiomer - % minor enantiomer)|[10]

Alternatively, if the concentrations of the R and S (or D and L) enantiomers are known:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100[10]

Analytical Methods for Determining Enantiomeric Excess

Several analytical techniques can be employed to determine the enantiomeric excess of the resolved amino acids.[11][12]

MethodPrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2][13]High accuracy, precision, and sensitivity. Applicable to a wide range of compounds.[9]Requires specialized and often expensive chiral columns. Method development can be time-consuming.
Chiral Gas Chromatography (GC) Similar to chiral HPLC, but for volatile and thermally stable compounds.[11]High resolution and sensitivity.Limited to volatile and thermally stable analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses chiral shift reagents or chiral solvating agents to induce chemical shift differences between the enantiomers.[11]Provides structural information. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations.
Polarimetry Measures the optical rotation of a solution containing the chiral compound. The observed rotation is proportional to the concentration of the enantiomers.[11]Simple and inexpensive.Less accurate and reproducible. Requires pure standards for comparison.[11]

For regulatory submissions, chiral HPLC is often the method of choice due to its robustness and reliability.[14] Method validation according to ICH guidelines is crucial to ensure the accuracy and precision of the results.[14][15]

Troubleshooting and Key Considerations

  • Incomplete Hydrolysis: If the enzymatic reaction does not go to completion, consider increasing the enzyme concentration, extending the reaction time, or re-optimizing the pH and temperature.

  • Low Yields: Low recovery of the amino acids can be due to incomplete precipitation or losses during extraction. Ensure proper pH adjustment for precipitation and perform multiple extractions.

  • Contamination: Ensure all glassware is scrupulously clean to avoid contamination that could inhibit the enzyme or interfere with product isolation.

  • Racemization: While enzymatic reactions are generally mild, the acid hydrolysis step for the D-enantiomer can potentially cause some racemization if the conditions are too harsh. Monitor the temperature and reaction time carefully.

Conclusion

Enzymatic resolution using acylase is a powerful and highly selective method for the separation of racemic amino acids. Its operational simplicity, mild conditions, and high efficiency make it an attractive approach for both laboratory-scale and industrial applications. By understanding the underlying principles and following a well-defined protocol, researchers can successfully obtain enantiomerically pure amino acids, which are indispensable for the advancement of pharmaceutical and life sciences research. The validation of enantiomeric purity through robust analytical techniques like chiral HPLC is a critical final step to ensure the quality and efficacy of the resolved products.

References

  • G. A. Petrova, et al. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213.
  • University of Bath.
  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • BOC Sciences.
  • S. M. Birnbaum, et al. (1952). Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry.
  • K. Michi and H. Tsuda. (1957). of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. Agricultural and Biological Chemistry, 21(4), 235-238.
  • Regis Technologies, Inc. Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Study.com.
  • Creative Proteomics.
  • BenchChem. Chiral Resolution Techniques.
  • K. Michi and H. Tsuda. (1957). Enzymatic Resolution of Racemic Amino Acids. J-Stage.
  • Chemistry LibreTexts. (2020). 6.
  • Chromatography Today.
  • BenchChem. (2025).
  • PharmaGuru. (2025).
  • LCGC North America. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Chiral Publishing. (2025).
  • J. D. Knoll, et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC, 5(1), 1-6.
  • Sigma-Aldrich.
  • Wikipedia. Chiral resolution.
  • S. K. Prajapati, et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
  • Grokipedia. Chiral resolution.
  • BOC Sciences.
  • S. Roy, et al. (2020).
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • M. A. Morsy. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • A. E. Flood. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomers.... Ingenta Connect.
  • T. Ogawa, et al. (2015). Chiral resolution with frozen aqueous amino acids. RSC Publishing.
  • C. S. Chen, et al. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-36.
  • D. G. Piotrowska, et al. (2013). Penicillin G acylase-mediated kinetic resolution of racemic 1-(N-acylamino)alkylphosphonic and 1-(N-acylamino)alkylphosphinic acids and their esters.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • S. K. Davidsen, et al. (1983). Resolution of racemic amino acids.
  • Y. Huang, et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10487-10502.
  • E. Pálovics, et al. (2012). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • J. C. Vallejos, et al. (1998). METHOD FOR OBTAINING α-AMINO ACID ENANTIOMERS AND INTERMEDIATE DIASTEREOISOMERIC SALTS.
  • S. S. Panda, et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(10), 4349-4353.
  • K. Günther, et al. (1994). Enantiomeric resolution of amino acids by thin-layer chromatography.
  • BioDuro. (2018).
  • T. Yokozawa, et al. (2003). Practical continuous resolution of α-amino-ε-caprolactam by diastereomeric salt formation using a single resolving agent with a solvent switch method. Tetrahedron: Asymmetry, 14(21), 3279-3283.
  • M. Cole. (1969). Deacylation of acylamino compounds other than penicillins by the cell-bound penicillin acylase of Escherichia coli. SciSpace.
  • M. Cole. (1969). Deacylation of acylamino compounds other than penicillins by the cell-bound penicillin acylase of Escherichia coli. Biochemical Journal, 115(4), 741-745.
  • M. Cole. (1969). Deacylation of acylamino compounds other than penicillins by the cell-bound penicillin acylase of Escherichia coli. PMC.

Sources

Application Notes and Protocols for Diastereomeric Salt Crystallization: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of Classical Resolution

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers remains a critical challenge. The distinct pharmacological and toxicological profiles of enantiomers necessitate their isolation in enantiomerically pure forms. While modern techniques like chiral chromatography and asymmetric synthesis have become indispensable, classical chiral resolution through the crystallization of diastereomeric salts continues to be a powerful, scalable, and economically viable method, particularly for large-scale production.[1][2] This technique, first demonstrated by Louis Pasteur in 1853, leverages a simple yet elegant principle: converting a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers with distinct physical properties.[3] These differences, most notably in solubility, allow for their separation by fractional crystallization.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical execution, and optimization of diastereomeric salt crystallization. We will move beyond a simple recitation of steps to explain the underlying thermodynamic principles and kinetic factors that govern success, empowering you to design, troubleshoot, and scale up robust chiral resolution processes.

The Foundational Principle: From Indistinguishable to Separable

The core of diastereomeric salt resolution lies in the transient formation of a new chemical entity. A racemic mixture, comprising equal amounts of two enantiomers (e.g., R-acid and S-acid), is reacted with an enantiomerically pure resolving agent (e.g., R-base). This acid-base reaction yields a pair of diastereomeric salts: (R-acid, R-base) and (S-acid, R-base).

Unlike the original enantiomers, these diastereomeric salts are not mirror images of each other and thus possess different physicochemical properties, including melting point, crystal structure, and, most critically, solubility in a given solvent system.[5] This divergence in solubility is the key that unlocks their separation. By carefully selecting a solvent in which one diastereomer is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution, allowing for its isolation by filtration. The more soluble diastereomer remains in the mother liquor. Once separated, the enantiomerically enriched acid can be liberated from the resolving agent, typically by a simple acid-base workup, yielding the desired pure enantiomer.[3]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow of Diastereomeric Salt Crystallization.

Strategic Experimental Design: A Multi-Parameter Challenge

The successful development of a diastereomeric salt resolution is a multi-faceted optimization problem. The key variables that must be systematically investigated are the resolving agent and the solvent system.

Part 1: The Resolving Agent - Finding the Right Partner

The choice of resolving agent is paramount. A "good" resolving agent not only forms a salt with the racemate but also leads to a pair of diastereomeric salts with a significant difference in solubility.[4] Predicting this is notoriously difficult, making empirical screening the primary tool.[3]

Commonly Used Chiral Resolving Agents:

ClassResolving Agent TypeExamplesTarget Racemate
Basic Natural AlkaloidsBrucine, Strychnine, Quinine, CinchonidineAcids
Synthetic Amines(R/S)-1-Phenylethylamine, (R/S)-1-(1-Naphthyl)ethylamineAcids
Acidic Carboxylic Acids(+)-Tartaric acid, (-)-Mandelic acid, (-)-Malic acidBases
Sulfonic Acids(+)-Camphor-10-sulfonic acidBases

This table provides a non-exhaustive list of common resolving agents.[3][6]

Part 2: The Solvent System - The Medium Dictates the Separation

The solvent plays a critical role in modulating the solubilities of the diastereomeric salts.[4] An ideal solvent system will maximize the solubility difference, leading to high diastereomeric excess (d.e.) in the crystalline phase and good recovery of the less soluble salt.[4]

Key Considerations for Solvent Selection:

  • Differential Solubility: The primary goal is to find a solvent where one diastereomer is sparingly soluble while the other is highly soluble.

  • Sufficient Solubility for Salt Formation: Both the racemate and the resolving agent must have adequate solubility at a higher temperature to allow for salt formation and complete dissolution.

  • Crystal Habit: The solvent can influence the crystal shape and size, which affects filtration and washing efficiency.[4]

  • "Like Dissolves Like": A qualitative starting point is to screen a range of solvents with varying polarities and hydrogen-bonding capabilities.[5]

High-Throughput Screening Protocol for Resolving Agent and Solvent

A systematic, high-throughput screening approach is the most efficient way to identify promising resolving agent-solvent combinations.[7][8] This protocol can be adapted for 96-well plate formats.

Objective: To rapidly identify a resolving agent and solvent system that provides a high diastereomeric excess (d.e.) in the solid phase.

Materials:

  • Racemic compound

  • A library of chiral resolving agents (both acidic and basic)

  • A diverse panel of solvents (e.g., alcohols, esters, ketones, ethers, hydrocarbons, and aqueous mixtures)

  • 96-well microplates with sealing mats

  • Automated liquid handler (optional)

  • Plate shaker/incubator

  • Centrifuge with a plate rotor

  • HPLC with a chiral column for analysis

Step-by-Step Protocol:

  • Salt Formation in a Common Solvent: a. In each well of the microplate, dispense a known amount of the racemic compound. b. Add a stoichiometric equivalent (typically 0.5 to 1.0 eq.) of each resolving agent from the library, dissolved in a common, good solvent (e.g., methanol or ethanol) to ensure complete salt formation.[9] c. Seal the plate and shake at an elevated temperature (e.g., 45-50 °C) for a set period (e.g., 2-4 hours) to ensure complete reaction. d. Evaporate the common solvent completely, leaving the dry diastereomeric salt mixture in each well.

  • Solvent Screening and Crystallization: a. To each column of wells (each containing the same salt pair), add a different screening solvent. b. Seal the plate and subject it to a controlled temperature profile (e.g., heat to 60 °C to dissolve, then slowly cool to ambient temperature, followed by a period at a lower temperature like 4 °C). c. Allow the plate to equilibrate with shaking for an extended period (12-24 hours) to promote crystallization.

  • Analysis of Solid and Liquid Phases: a. Centrifuge the plate to pellet any solid material. b. Carefully collect a sample of the supernatant (mother liquor) from each well. c. Isolate the solid phase by carefully decanting the supernatant. Dissolve the solid in a suitable solvent (e.g., the mobile phase for HPLC). d. Analyze both the dissolved solid and the mother liquor samples by chiral HPLC to determine the concentration and ratio of the two diastereomers.

  • Data Interpretation: a. A successful "hit" is a well where a solid has formed and the HPLC analysis shows a high diastereomeric excess (d.e.) in the solid phase and a corresponding excess of the other diastereomer in the mother liquor. b. The combination of the resolving agent and solvent from this "hit" well is a promising candidate for further optimization.[8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: High-Throughput Screening Workflow.

Thermodynamic Insights: The Power of Phase Diagrams

For a more rational and efficient optimization, constructing a ternary phase diagram of the two diastereomeric salts and the chosen solvent is invaluable.[10][11] This diagram maps the solubility of the salts at a given temperature and reveals the regions of stability for each solid phase.

A typical ternary phase diagram for a successful resolution will show two solubility curves, one for each diastereomeric salt, and a eutectic point.[10] The eutectic point represents the composition of the solution at which both diastereomeric salts will crystallize simultaneously. To achieve a high-purity product, the crystallization process should be designed to operate in a region of the phase diagram where only the desired, less soluble diastereomer crystallizes.[12][13]

By measuring the solubility of the pure diastereomeric salts and their mixtures at different temperatures, a phase diagram can be constructed. This allows for the precise determination of the optimal starting concentrations and cooling profiles to maximize both the yield and the purity of the desired enantiomer.[10][11]

Advanced Protocol: Crystallization-Induced Diastereomeric Transformation (CIDT)

For racemic compounds with a stereocenter that can be epimerized under the reaction conditions, a powerful technique known as Crystallization-Induced Diastereomeric Transformation (CIDT) can be employed.[14][15] In CIDT, the more soluble diastereomer remaining in solution is continuously converted back into the less soluble diastereomer, which then crystallizes out. This dynamic equilibrium allows for a theoretical yield of up to 100% of the desired enantiomer from the racemic mixture, overcoming the 50% theoretical maximum of standard resolution.[16][17]

Key Requirements for CIDT:

  • Labile Stereocenter: The stereocenter of the racemic compound must be capable of in-situ racemization (epimerization). This is often achieved by adding a catalytic amount of a base or acid.

  • Significant Solubility Difference: As with standard resolution, a large difference in the solubilities of the two diastereomeric salts is essential.

  • Crystallization Rate vs. Epimerization Rate: The rate of crystallization of the less soluble diastereomer should be faster than the rate of crystallization of the more soluble one, while the rate of epimerization in solution should be sufficiently high.

Experimental Protocol for CIDT:

  • System Selection: Choose a resolving agent and solvent system that provides a large solubility difference between the diastereomeric salts.

  • Racemization Catalyst: Identify a catalyst (e.g., a non-nucleophilic base like DBU for a compound with an acidic proton) that promotes the epimerization of the undesired enantiomer in solution at a reasonable rate without causing significant degradation.

  • Process Setup: a. Dissolve the racemic compound and the resolving agent in the chosen solvent at an elevated temperature. b. Add the racemization catalyst. c. Cool the solution to the crystallization temperature. Seeding with crystals of the desired less soluble diastereomer is highly recommended to control the crystallization. d. Stir the resulting slurry at the crystallization temperature for an extended period (e.g., 12-48 hours).

  • Monitoring and Isolation: a. Periodically take samples of the mother liquor and analyze by chiral HPLC to monitor the conversion of the more soluble diastereomer into the less soluble one. b. Once the equilibrium is reached (i.e., the concentration of the more soluble diastereomer in the mother liquor is minimal), isolate the solid product by filtration. c. Wash the crystals and liberate the desired enantiomer as in the standard protocol.

Characterization and Analysis: Validating Success

Rigorous analytical characterization is essential to confirm the success of the resolution.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the workhorse technique for determining the diastereomeric excess (d.e.) of the crystallized salt and the enantiomeric excess (e.e.) of the final product after liberation from the resolving agent.[18][19] Normal phase HPLC on a silica gel column can also be used to separate the diastereomeric esters or amides formed by derivatization.[6]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points of the diastereomeric salts.[20] A distinct difference in melting points is an indicator of successful diastereomer formation. DSC can also be used to construct binary phase diagrams of the two diastereomers, identifying eutectic compositions.

  • Powder X-ray Diffraction (PXRD): PXRD provides a fingerprint of the crystalline solid, confirming the formation of a new crystalline salt and allowing for the identification of different polymorphic forms.[20][21]

Scale-Up and Industrial Considerations

Transitioning a diastereomeric salt crystallization from the lab to an industrial scale presents several challenges.[22][23]

  • Mixing and Heat Transfer: Ensuring homogenous mixing and consistent temperature control in large reactors is critical for reproducible crystallization.

  • Crystal Size and Morphology: The cooling rate, agitation, and seeding protocol must be carefully controlled to produce crystals with a consistent size and shape that are easy to filter and dry.

  • Solvent Recovery and Economics: The choice of solvent and resolving agent must be economically viable for large-scale production, including considerations for solvent recycling and recovery of the resolving agent.

  • Process Analytical Technology (PAT): In-situ monitoring tools can be employed to track supersaturation and crystal size distribution in real-time, allowing for better process control and optimization.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystallization - Insufficient supersaturation.- Salts are too soluble in the chosen solvent.- Presence of impurities inhibiting nucleation.- Concentrate the solution by evaporating some solvent.- Cool to a lower temperature.- Add an anti-solvent.- Scratch the inside of the flask or add seed crystals.[4]
"Oiling Out" - The salt's melting point is lower than the crystallization temperature.- The solution is too concentrated.- Lower the crystallization temperature.- Add more solvent to dilute the solution.- Change to a less polar solvent system.[4]
Low Diastereomeric Excess (d.e.) - Poor selectivity of the solvent system.- Co-precipitation of the more soluble diastereomer.- Perform a more thorough solvent screen to maximize the solubility difference.- Optimize the cooling profile (slower cooling often improves selectivity).- Consider recrystallization of the isolated salt.
Low Yield - The desired diastereomer is too soluble.- Crystallization was not allowed to reach equilibrium.- Screen for a solvent that reduces the solubility of the desired salt.- Lower the final crystallization temperature.- Increase the crystallization time.[4]

Conclusion

Diastereomeric salt crystallization is a time-tested and highly effective method for chiral resolution that remains a cornerstone of industrial process chemistry. Its success hinges on a systematic and well-informed approach to experimental design. By understanding the fundamental principles of diastereomer formation and solubility, and by employing systematic screening protocols, researchers can efficiently identify optimal conditions. The application of thermodynamic tools like phase diagrams and advanced techniques such as CIDT can further enhance the efficiency and yield of these resolutions. With careful attention to analytical characterization and an awareness of scale-up challenges, diastereomeric salt crystallization can be a robust and reliable tool for producing enantiomerically pure compounds essential for the pharmaceutical and chemical industries.

References

  • Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. CrystEngComm. Available at: [Link]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. Available at: [Link]

  • A Mathematically Simplified Solid–Solid–Liquid Ternary Phase Diagram with Tie-Lines for Early Process Development Validated by Chiral Resolution of Racemic Ibuprofen. ACS Publications. Available at: [Link]

  • Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. Semantic Scholar. Available at: [Link]

  • Multicomponent Chiral Quantification with Ultraviolet Circular Dichroism Spectroscopy: Ternary and Quaternary Phase Diagrams of Levetiracetam. Molecular Pharmaceutics. Available at: [Link]

  • Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. RSC Publishing. Available at: [Link]

  • Advancements in chiral crystallization. Technobis. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. ResearchGate. Available at: [Link]

  • Crystallization. ETH Zurich. Available at: [Link]

  • Leveraging High Throughput Chiral Resolution Screening to Identify a Diastereomeric Salt. YouTube. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations. ResearchGate. Available at: [Link]

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations. Chemical Reviews. Available at: [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. PMC - NIH. Available at: [Link]

  • Powder XRD profiles of a diastereomeric salt sample, showing the open... ResearchGate. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • The solubility of proteins can be represented in phase diagrams. University of Cambridge. Available at: [Link]

  • Recent advances in the field of chiral crystallization. ResearchGate. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations. ACS Publications. Available at: [Link]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. ACS Publications. Available at: [Link]

  • Origin and use of crystallization phase diagrams. PMC - NIH. Available at: [Link]

  • Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. ACS Publications. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • Protein crystallization and phase diagrams. Yeshiva University. Available at: [Link]

  • Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. ResearchGate. Available at: [Link]

  • Crystallization phase diagram (a); supersaturation and corresponding... ResearchGate. Available at: [Link]

  • XRD/DSC Analysis. CD Formulation. Available at: [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Bentham Science. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Incorporation of Unnatural Amino Acids into Peptide Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of unnatural amino acids (Uaas), also referred to as non-canonical amino acids (ncAAs), into peptide scaffolds is a transformative strategy in chemical biology, drug discovery, and materials science. By expanding the chemical repertoire beyond the 20 canonical amino acids, researchers can precisely engineer peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2][3] This guide provides a comprehensive overview of the primary methodologies for Uaa incorporation, offering detailed protocols, expert insights into experimental design, and a discussion of the unique advantages and challenges associated with each approach.

Introduction: Why Expand the Genetic Alphabet?

Peptides are remarkable signaling molecules and therapeutic agents, but their utility can be limited by poor metabolic stability (susceptibility to proteolysis) and constrained structural diversity.[4][5] Incorporating Uaas provides a direct solution to these challenges. Strategic replacement of natural amino acids can introduce a vast array of functionalities.[]

Key benefits of Uaa incorporation include:

  • Enhanced Proteolytic Stability: Introducing D-amino acids, N-alkylated residues, or bulky side chains can block protease recognition sites, significantly extending the in vivo half-life of peptide drugs.[2][4][5]

  • Conformational Control: Uaas can be used to induce or stabilize specific secondary structures, such as helices or turns, which are often critical for biological activity.[4][7]

  • Novel Chemical Functionality: Uaas can introduce bioorthogonal handles (e.g., azides, alkynes for "click chemistry"), fluorescent probes, photo-crosslinkers for target identification, or novel catalytic groups.[][]

  • Improved Pharmacokinetics: Modifications can enhance solubility, membrane permeability, and other drug-like properties.[4][5]

This document will focus on the two most powerful and widely adopted strategies for creating Uaa-containing peptides: Solid-Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE) .[1]

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of synthetic peptide chemistry, enabling the stepwise, residue-by-residue construction of a peptide chain anchored to an insoluble resin support.[1][2][9] Its primary advantage is the precise, unambiguous placement of any Uaa at any desired position within the sequence.[1]

The process involves a repeated cycle of Nα-deprotection and amino acid coupling. Because the growing peptide is tethered to a solid support, excess reagents and byproducts are easily removed by simple washing and filtration, streamlining the synthesis process.[9][10] The most prevalent chemistry used today is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[1]

SPPS_Workflow Resin 1. Start with Resin-bound Amino Acid Deprotection 2. Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 3. Wash Deprotection->Wash1 Coupling 4. Couple next Fmoc-Uaa-OH (Activator: HBTU/DIEA) Wash1->Coupling Wash2 5. Wash Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Is sequence complete? No Cleavage 6. Final Cleavage from Resin & Side-Chain Deprotection (TFA) Wash2->Cleavage Is sequence complete? Yes Repeat->Deprotection Purification 7. Purify Peptide (HPLC) Cleavage->Purification

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Causality in Protocol Design: Addressing Uaa Challenges

While the SPPS workflow is standard, Uaas introduce specific challenges that require careful consideration.

  • Steric Hindrance: Many Uaas have bulky or α,α-disubstituted side chains that can significantly slow down the coupling reaction.[2]

    • Expert Insight: To overcome this, it is crucial to use more potent coupling reagents and potentially extend reaction times. Standard activators like HBTU or HATU are often sufficient, but for extremely hindered Uaas, a stronger reagent like COMU may be necessary. Double coupling (repeating the coupling step before proceeding to the next deprotection) is a common and effective strategy.

  • Side-Chain Reactivity: Uaa side chains may contain functional groups that are incompatible with standard SPPS conditions (e.g., unprotected primary amines, reactive carbonyls).

    • Expert Insight: These functional groups must be protected with orthogonal protecting groups that are stable to the mild base used for Fmoc removal (piperidine) and the strong acid used for final cleavage (TFA). For example, an Alloc or Boc group could be used to protect a side-chain amine, which can be removed selectively before or after cleavage from the resin.

Data Presentation: Common Coupling Reagents for SPPS
ReagentFull NameCharacteristicsCausality for Use
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateStandard, efficient, cost-effectiveExcellent for most standard and moderately hindered Uaas. Minimizes racemization.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateMore reactive than HBTUSuperior for hindered couplings and for reducing racemization of sensitive residues.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateVery high reactivity, low racemizationUsed for the most difficult couplings, such as α,α-disubstituted Uaas, where HBTU/HATU fail.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateCost-effective carbodiimide methodGood for routine synthesis, Oxyma is a superior additive to the older HOBt, reducing explosion risk.
Protocol: Manual SPPS Incorporation of a Uaa

This protocol describes a single coupling cycle for incorporating a generic Fmoc-protected Uaa onto a growing peptide chain on a Rink Amide resin (for a C-terminal amide).

Materials:

  • Fmoc-Rink Amide Resin (e.g., 0.1 mmol scale)

  • Fmoc-protected Uaa (0.5 mmol, 5 eq.)

  • HBTU (0.48 mmol, 4.8 eq.)

  • N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.)

  • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Glass reaction vessel with a sintered glass frit

Methodology:

  • Resin Swelling: a. Place the resin in the reaction vessel. b. Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation.[2] c. Drain the DMF through the frit.

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin.[2] b. Agitate for 5 minutes, then drain. c. Repeat the piperidine treatment for another 10 minutes and drain. d. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Uaa Coupling: a. In a separate vial, dissolve the Fmoc-Uaa and HBTU in a minimal amount of DMF. b. Add the DIEA to the vial. This is the activation step; the solution will typically change color. Allow it to pre-activate for 1-2 minutes. c. Add the activated Uaa solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours. For known sterically hindered Uaas, extend this to 4 hours or perform a double coupling. e. Self-Validation: To confirm the reaction is complete, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all excess reagents.[10]

  • Cycle Repetition: a. The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-4 for each subsequent amino acid.

  • Final Cleavage and Deprotection: a. Once the sequence is complete, wash the final peptide-resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours. The TFA simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.[9] c. Filter the resin and collect the TFA solution containing the peptide. d. Precipitate the crude peptide by adding it to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analysis and Purification: a. Analyze the crude peptide using HPLC and Mass Spectrometry (MS) to confirm identity and purity. b. Purify the peptide using preparative HPLC.

Biological Incorporation: Genetic Code Expansion (GCE)

Genetic Code Expansion is a powerful in vivo technique that enables the site-specific incorporation of Uaas into peptides and proteins directly within living cells (e.g., E. coli, yeast, or mammalian cells).[1][11][12] This is achieved by engineering the cell's own translational machinery.[13]

The core of GCE is an orthogonal aminoacyl-tRNA synthetase/tRNA pair .[13] This pair functions independently of the host cell's endogenous synthetases and tRNAs.[13] The process works by reassigning a codon—typically a rare stop codon like the amber codon (UAG)—to encode the Uaa.[11][13][14]

The key components are:

  • Reassigned Codon: A codon in the gene of interest is mutated to UAG at the desired site of Uaa incorporation.[14]

  • Orthogonal tRNA (o-tRNA): An engineered tRNA with an anticodon that recognizes the UAG codon (CUA). It is not recognized by any of the host cell's synthetases.[13]

  • Orthogonal aaRS (o-aaRS): An engineered synthetase that exclusively recognizes and charges the o-tRNA with the desired Uaa (which is supplied in the cell culture medium). It does not recognize any of the host cell's endogenous tRNAs or amino acids.[13]

GCE_Mechanism cluster_cell Host Cell Uaa 1. Unnatural Amino Acid (Uaa) Supplied in Media o_aaRS 2. Orthogonal aaRS Uaa->o_aaRS Charged_tRNA 4. Uaa-tRNA o_aaRS->Charged_tRNA Charges tRNA with Uaa o_tRNA 3. Orthogonal tRNA (anti-codon CUA) o_tRNA->o_aaRS Ribosome Ribosome Charged_tRNA->Ribosome Protein 5. Protein with Incorporated Uaa Ribosome->Protein Translates UAG as Uaa mRNA mRNA with UAG codon mRNA->Ribosome

Caption: Mechanism of Genetic Code Expansion for Uaa incorporation.

General Protocol: Uaa Incorporation in E. coli

This protocol provides a general workflow for expressing a target protein containing a Uaa using a plasmid-based system in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid 1: Expressing the o-aaRS and o-tRNA pair (often under a constitutive promoter).

  • Plasmid 2: Expressing the target gene with a UAG codon at the desired position (e.g., under an inducible T7 promoter).

  • Unnatural amino acid (typically 1-2 mM final concentration).

  • LB media and appropriate antibiotics for plasmid selection.

  • IPTG for induction.

Methodology:

  • Transformation: a. Co-transform the E. coli host strain with both the synthetase plasmid and the target gene plasmid using standard protocols. b. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Expression Culture: a. Inoculate a single colony into a starter culture (e.g., 5 mL LB with antibiotics) and grow overnight at 37°C. b. Use the starter culture to inoculate a larger expression culture (e.g., 1 L LB with antibiotics). c. Grow the culture at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.

  • Induction and Uaa Supplementation: a. Add the Uaa to the culture medium to a final concentration of 1-2 mM.[1] b. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM). c. Reduce the temperature to 18-25°C and continue to incubate for 16-24 hours. The lower temperature often improves protein folding and Uaa incorporation efficiency.

  • Cell Harvest and Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme and DNase) and lyse the cells (e.g., by sonication).

  • Verification and Purification: a. Self-Validation: The success of incorporation is validated by analyzing the cell lysate. Run an SDS-PAGE gel and perform a Western blot using an antibody against the target protein or an affinity tag (e.g., His-tag). Successful Uaa incorporation results in a full-length protein band. In the absence of the Uaa, a truncated product corresponding to termination at the UAG codon may be visible.[1] b. Purify the full-length, Uaa-containing protein from the lysate using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins). c. Confirm the precise mass of the purified protein, including the Uaa, using mass spectrometry (e.g., ESI-MS).

Method Selection: SPPS vs. GCE

The choice between chemical synthesis and biological incorporation depends on the research goal.

FeatureSolid-Phase Peptide Synthesis (SPPS)Genetic Code Expansion (GCE)
Peptide/Protein Size Ideal for small to medium peptides (typically < 70 amino acids).[1]Ideal for large proteins; can be used for peptides expressed as fusions.
Uaa Variety Extremely broad. Virtually any chemically synthesized Uaa can be used.Limited to Uaas for which an orthogonal aaRS/tRNA pair has been evolved.
Yield High yield of purified product (mg to g scale).Lower yield of purified protein (µg to mg scale).
Cost & Labor Can be expensive and time-consuming for long peptides.[1]More scalable and cost-effective for large proteins once the system is established.
Application Focus Peptide drug discovery, structure-function studies, material science.Probing protein function in a cellular context, live-cell imaging, in vivo crosslinking.

Conclusion

The ability to incorporate unnatural amino acids has fundamentally expanded the possibilities of peptide and protein science. SPPS offers unparalleled chemical flexibility and precision for the synthesis of modified peptides, making it a vital tool for drug discovery and materials development.[2] In parallel, Genetic Code Expansion provides a revolutionary way to manipulate proteins within their native cellular environment, opening new avenues for understanding complex biological processes.[1][14] By understanding the principles and protocols of both methodologies, researchers can select the optimal strategy to engineer peptides and proteins with precisely tailored properties, driving innovation across the scientific landscape.

References

  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182–188. (Note: While this is a foundational paper, a direct link is not available from the search results. The principles are widely cited in the other sources.)
  • Hirao, I., & Ohtsuki, T. (2022). Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Brown, A., & Deiters, A. (2015). Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids. Current Protocols in Chemical Biology, 7(3), 187–199. Retrieved from [Link]

  • Genetic Code Expansion. (n.d.). Addgene. Retrieved from [Link]

  • Lyu, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22). Retrieved from [Link]

  • Qu, J., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. JoVE (Journal of Visualized Experiments), (173). Retrieved from [Link]

  • Ferreira, R. J., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. Retrieved from [Link]

  • Pagar, A. D., et al. (2023). Expanding the genetic code: a non-natural amino acid story. Emerging Topics in Life Sciences, 7(1), 15–24. Retrieved from [Link]

  • Nowak, M. W., et al. (2006). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Methods in Molecular Biology, 319, 103–120. Retrieved from [Link]

  • White, C. J., & Angelbello, A. J. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 603–608. Retrieved from [Link]

  • Parmeggiani, F., & Pimenta, P. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. In Amino Acids, Peptides and Proteins (Vol. 44, pp. 44-63). The Royal Society of Chemistry. Retrieved from [Link]

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38622-38641. Retrieved from [Link]

  • Ferreira, R. J., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. Retrieved from [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2023). CEM Corporation. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bucherer-Bergs Synthesis for Amino Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bucherer-Bergs synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction to synthesize α-amino acids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate experimental challenges and optimize your reaction yields. Our focus is not just on what to do, but why each step is critical for success.

Section 1: Understanding the Foundation - The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone of heterocyclic and amino acid chemistry, providing a robust method for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from simple carbonyl compounds.[1][2] These hydantoins are stable intermediates that can be subsequently hydrolyzed to yield the desired α-amino acids.[3][4]

The Two-Stage Process: From Carbonyl to Amino Acid

Achieving high yields of the final amino acid requires optimization of two distinct chemical transformations:

  • Hydantoin Formation: A multicomponent reaction between a carbonyl compound (aldehyde or ketone), a cyanide source (e.g., KCN or NaCN), and ammonium carbonate.[3]

  • Hydantoin Hydrolysis: The ring-opening of the hydantoin intermediate to afford the target amino acid, typically under acidic or basic conditions.[3][5]

This guide will address common issues and optimization strategies for both stages of this synthetic sequence.

Section 2: Troubleshooting Guide & FAQs - Hydantoin Formation

This section addresses the most common issues encountered during the initial Bucherer-Bergs reaction to form the hydantoin intermediate.

Issue 1: Consistently Low or No Hydantoin Product Yield

Q1.1: My reaction is yielding very little or no hydantoin product. What are the likely causes?

Low or no yield is a frequent challenge that can often be traced back to reagent quality, stoichiometry, or reaction conditions. Let's break down the critical factors:

  • Reagent Quality and Stoichiometry:

    • Ammonium Carbonate ((NH₄)₂CO₃): This reagent is a crucial source of both ammonia (NH₃) and carbon dioxide (CO₂), essential for building the hydantoin ring.[1] It is also notoriously unstable and can decompose over time. Always use a fresh, high-quality source of ammonium carbonate.

    • Cyanide Source (KCN or NaCN): The cyanide ion (CN⁻) is a key nucleophile in the formation of the aminonitrile intermediate.[1] Ensure your cyanide salt is dry and has been stored properly to prevent degradation.

    • Stoichiometry: A common molar ratio for ketone:KCN:(NH₄)₂CO₃ is 1:2:2 to ensure a sufficient excess of the cyanide and carbonate reagents.[3]

  • Reaction Conditions:

    • Temperature: The reaction is typically heated to between 60-100°C.[3][6] Insufficient temperature can lead to slow or incomplete reaction, while excessively high temperatures can promote side reactions and decomposition of reagents. For volatile aldehydes or ketones, conducting the reaction in a sealed vessel can prevent loss of starting material and improve yields.[7]

    • Solvent: A mixture of water and a polar organic solvent like ethanol is commonly used to dissolve both the organic starting material and the inorganic reagents.[8] A 50% ethanol solution has been found to be effective for a range of aldehydes and ketones.[8] For particularly nonpolar substrates, alternative solvents like acetamide or dimethylformamide have been recommended.[6][7]

    • pH Control: The ammonium carbonate acts as a buffer to maintain a slightly alkaline pH (around 8-9), which is optimal for the reaction.[3] Strongly acidic conditions will inhibit the formation of the necessary cyanohydrin intermediate, while strongly basic conditions can lead to cyanide degradation.[3]

Q1.2: I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

  • Increase Reaction Time: Some ketones, particularly sterically hindered ones, may require longer reaction times. For example, the synthesis of phenytoin from benzophenone saw a significant yield increase from 7% to 67% when the reaction time was extended from 10 hours to 90 hours.[7]

  • Elevated Temperature and Pressure: For stubborn substrates, increasing the temperature in a sealed vessel can improve conversion. Heating the reaction mixture to 110°C in a closed system improved the yield of phenytoin to 75%.[7] Continuous flow reactors operating at elevated temperatures (e.g., 120°C) and pressures (e.g., 20 bar) have also been shown to achieve near-quantitative conversions in shorter timeframes.[9][10]

  • Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction, leading to shorter reaction times, higher yields, and simpler work-up procedures at lower temperatures.[8]

Issue 2: Formation of Side Products and Impurities

Q2.1: My crude product is difficult to purify. What are the common side reactions and how can I minimize them?

  • Polymerization: Aldehydes, in particular, can be prone to polymerization under the reaction conditions. Using a moderate temperature and ensuring efficient stirring can help to minimize this.

  • Formation of Glycoluril Byproducts: In some cases, particularly with an excess of urea (which can be formed from ammonium carbonate), a double condensation can occur, leading to the formation of glycoluril byproducts.[11] Careful control of stoichiometry is key to avoiding this.

  • Strecker-like Products: The Bucherer-Bergs reaction is mechanistically related to the Strecker amino acid synthesis.[4] In the absence of sufficient carbon dioxide, the formation of α-aminonitriles, which are intermediates in the Strecker pathway, may be favored. Ensuring a fresh source of ammonium carbonate is crucial.

Experimental Protocol: General Procedure for Bucherer-Bergs Hydantoin Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carbonyl compound (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The volume should be sufficient to form a stirrable slurry.

  • Heating: Heat the reaction mixture to 60-80°C with vigorous stirring. For volatile starting materials, a sealed vessel may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Precipitation: Acidify the mixture with hydrochloric acid (HCl) to precipitate the hydantoin product.[3]

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude hydantoin can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[3][7]

ParameterRecommended RangeRationale
Temperature 60-110°CBalances reaction rate with reagent stability. Higher temperatures may be needed for less reactive substrates.[3][7]
Pressure Atmospheric or ElevatedElevated pressure in a sealed vessel can be beneficial for volatile reactants.[7]
Solvent 50% aq. EthanolGood compromise for dissolving both organic and inorganic reagents.[8]
pH ~8-9Maintained by the ammonium carbonate buffer; optimal for cyanohydrin formation.[3]
Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the mechanism of the Bucherer-Bergs reaction and a logical workflow for troubleshooting common issues.

Bucherer_Bergs_Mechanism Start Carbonyl (Aldehyde/Ketone) Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin + CN⁻ KCN KCN/NaCN KCN->Cyanohydrin AmmoniumCarbonate (NH₄)₂CO₃ Ammonia NH₃ AmmoniumCarbonate->Ammonia CO2 CO₂ AmmoniumCarbonate->CO2 Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH₃ Ammonia->Aminonitrile CarbamicAcid Cyano-Carbamic Acid CO2->CarbamicAcid Aminonitrile->CarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin Hydantoin Product IminoOxazolidinone->Hydantoin Rearrangement

Caption: Mechanism of the Bucherer-Bergs reaction.

Troubleshooting_Workflow Start Low/No Hydantoin Yield CheckReagents Check Reagent Quality (Fresh (NH₄)₂CO₃?) Start->CheckReagents CheckStoichiometry Verify Stoichiometry (1:2:2 ratio?) CheckReagents->CheckStoichiometry Reagents OK CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckStoichiometry->CheckConditions Stoichiometry OK OptimizeTempTime Increase Temperature/Time (Use sealed vessel?) CheckConditions->OptimizeTempTime Conditions Suboptimal ChangeSolvent Change Solvent (e.g., Acetamide for nonpolar substrates) CheckConditions->ChangeSolvent Substrate Insolubility ConsiderUltrasonication Consider Ultrasonication CheckConditions->ConsiderUltrasonication Slow Reaction Success Improved Yield OptimizeTempTime->Success ChangeSolvent->Success ConsiderUltrasonication->Success

Caption: Troubleshooting workflow for low hydantoin yield.

Section 3: Troubleshooting Guide & FAQs - Hydantoin Hydrolysis

Once you have successfully synthesized and purified your hydantoin intermediate, the next step is hydrolysis to obtain the final amino acid.

Issue 3: Incomplete Hydrolysis or Low Amino Acid Yield

Q3.1: My hydrolysis reaction is not going to completion. What factors should I consider?

  • Hydrolysis Conditions: Hydantoin hydrolysis is typically carried out under strong acidic or basic conditions.

    • Alkaline Hydrolysis: This is a common method, often using a solution of sodium hydroxide.[5][12] The reaction proceeds in two steps: first, the hydantoin is hydrolyzed to a hydantoic acid (N-carbamoyl amino acid), which is then further hydrolyzed to the amino acid.[5][12]

    • Acidic Hydrolysis: Strong acids like sulfuric acid can also be used to hydrolyze the hydantoin ring.[13]

  • Temperature and Reaction Time: Hydrolysis often requires elevated temperatures and prolonged reaction times to drive the reaction to completion. For example, a study on glycine formation from hydantoin found that at 423.15 K (150°C) with a reaction time of 6 hours, a 91% yield could be achieved.[5][12]

  • Stoichiometry of Base/Acid: The molar ratio of the hydrolyzing agent to the hydantoin is critical. An excess is typically required. However, an excessive amount of base can lead to side reactions and complicate the purification of the final amino acid, which is amphoteric.[5] For glycine synthesis, a molar ratio of sodium hydroxide to hydantoin of 3:1 was found to be optimal.[12]

Q3.2: I'm having difficulty isolating my amino acid product after hydrolysis. Any suggestions?

  • Neutralization and Precipitation: Amino acids are least soluble at their isoelectric point (pI). After hydrolysis, the reaction mixture should be carefully neutralized with an acid (if hydrolysis was basic) or a base (if hydrolysis was acidic) to the pI of the target amino acid. This will cause the amino acid to precipitate out of the solution.[14]

  • Ion-Exchange Chromatography: For water-soluble amino acids that are difficult to precipitate, ion-exchange chromatography is a powerful purification technique.

  • Recrystallization: The crude amino acid can be further purified by recrystallization from a suitable solvent system, often a mixture of water and a water-miscible organic solvent like ethanol or acetone.

Experimental Protocol: General Procedure for Alkaline Hydrolysis of Hydantoins
  • Reaction Setup: In a pressure-rated vessel, dissolve the purified hydantoin (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2-4 eq).

  • Heating: Seal the vessel and heat the mixture to 120-160°C for 4-12 hours. The optimal temperature and time will depend on the specific hydantoin.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with a strong acid (e.g., HCl) to the isoelectric point of the target amino acid.

  • Isolation: Cool the neutralized mixture in an ice bath to maximize precipitation. Collect the amino acid product by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Enzymatic Hydrolysis: A Greener Alternative

For the synthesis of enantiomerically pure amino acids, enzymatic hydrolysis offers a highly selective and environmentally friendly alternative to chemical methods.[15][16] This process typically involves two enzymes:

  • A hydantoinase that catalyzes the ring-opening of the hydantoin to an N-carbamoyl amino acid.[15]

  • An N-carbamoylase that hydrolyzes the N-carbamoyl amino acid to the final amino acid.[15]

This biocatalytic approach is particularly valuable in the pharmaceutical industry for producing optically pure D- or L-amino acids.[15]

Section 4: Concluding Remarks

The Bucherer-Bergs synthesis remains a highly relevant and versatile method for the preparation of α-amino acids. By understanding the underlying mechanisms and carefully controlling key reaction parameters, researchers can effectively troubleshoot common issues and achieve high yields of their desired products. This guide provides a framework for rational optimization, grounded in established chemical principles and field-proven insights.

References
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Koóš, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]

  • Koóš, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]

  • MDPI. (2025). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Bücherer-Berg conversion of-aminonitriles 1 into hydantoins 5 in presence of CO2. Retrieved from [Link]

  • ACS Omega. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. Retrieved from [Link]

  • SRR Publications. (n.d.). Novel new research strategies of hydantoin derivatives: A review. Retrieved from [Link]

  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]

  • PubMed. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected chemical routes toward synthesis of α‐amino acids. Retrieved from [Link]

  • National Institutes of Health. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the hydrolysis of hydantoins.
  • Sciencemadness Discussion Board. (2023). Condensation of Aldehydes with Hydantoin. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Mechanism of Stereospecific Production of l-Amino Acids from the Corresponding 5-Substituted Hydantoins by Bacillus brevis. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-amino-2-(2-methoxyphenyl)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-amino-2-(2-methoxyphenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in organic media. This guide provides a structured, science-backed approach to systematically diagnose and resolve these issues, moving from simple solvent screening to more advanced modification techniques.

Section 1: Understanding the Core Challenge - The Physicochemical Profile

Q1: Why is 2-amino-2-(2-methoxyphenyl)acetic acid often poorly soluble in common organic solvents?

The solubility behavior of 2-amino-2-(2-methoxyphenyl)acetic acid is governed by its unique molecular structure, which contains three distinct functional regions: a basic amino group, an acidic carboxylic acid group, and a nonpolar methoxyphenyl ring.[1] This combination makes the molecule amphoteric , meaning it can react as either an acid or a base.

In its solid, crystalline state, the molecule exists as a zwitterion —the acidic proton from the carboxylic acid group is transferred to the basic amino group, creating a molecule with both a positive (NH3+) and a negative (COO-) charge. This internal salt structure results in strong intermolecular electrostatic interactions, leading to high crystal lattice energy. Organic solvents with low to moderate polarity lack the ability to effectively solvate these charges and overcome this energy, resulting in poor solubility.[2] The challenge, therefore, is to disrupt this zwitterionic state or to select a solvent system that can accommodate both its ionic and nonpolar characteristics.

Table 1: Key Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid

Property Value Source
Molecular Formula C₉H₁₁NO₃ [3][4]
Molecular Weight 181.19 g/mol [3][5]
Computed XLogP3 -1.7 [5]
Hydrogen Bond Donor Count 2 [5]
Hydrogen Bond Acceptor Count 4 [5]

| Predicted Solubility | Limited in water, higher in polar organic solvents. |[1][5] |

Section 2: Troubleshooting Guide - A Systematic Approach to Solubilization

Navigating solubility issues requires a logical progression from simple to more complex methods. The following workflow provides a decision-making framework for your experiments.

G cluster_0 start Start: Compound Insoluble solvent_screen Step 1: Solvent Screening (Polar Protic & Aprotic) start->solvent_screen check1 Solubility Adequate? solvent_screen->check1 cosolvent Step 2: Co-Solvent System check1->cosolvent No success Success: Compound Solubilized check1->success  Yes check2 Solubility Adequate? cosolvent->check2 ph_mod Step 3: pH Modification (Acid/Base Addition) check2->ph_mod No check2->success  Yes check3 Solubility Adequate? ph_mod->check3 salt_form Step 4: Salt Formation (Pre-reaction) check3->salt_form No check3->success  Yes salt_form->success  Yes fail Re-evaluate Strategy (Contact Technical Support) salt_form->fail No

Caption: Decision workflow for enhancing solubility.

Step 1: Foundational Solvent Screening
Q2: What is the best starting point for solvent selection?

The most logical starting point is to screen a range of polar organic solvents. Given the compound's dual ionic and organic character, solvents capable of hydrogen bonding and/or possessing a high dielectric constant are most likely to be successful.

Causality: Polar protic solvents like methanol and ethanol can solvate the charged groups through hydrogen bonding, while polar aprotic solvents like DMSO and DMF have high dielectric constants that can help separate the ionic charges of the zwitterion. General solubility trends suggest good solubility in polar organic solvents.[1]

Experimental Protocol: Shake-Flask Method for Solubility Estimation

This protocol allows for a standardized determination of equilibrium solubility.[1]

  • Preparation: Add an excess amount of solid 2-amino-2-(2-methoxyphenyl)acetic acid to a series of vials (e.g., 5-10 mg). The visible excess of solid is critical to ensure saturation is reached.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of your selected solvents to each vial. Recommended starting solvents include: Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).

  • Equilibration: Seal the vials tightly and place them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour. For a more rapid and complete separation, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[5]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated analytical method such as HPLC-UV. Calculate the solubility in mg/mL or mol/L.

Step 2: Implementing Co-Solvent Systems
Q3: My compound has low solubility in a single solvent. How can I use co-solvents effectively?

Co-solvency is a powerful technique that involves mixing a solvent in which the drug is highly soluble with another solvent in which it is less soluble.[6][7] The goal is to create a solvent blend with an optimal polarity or "dielectric constant" to solvate the entire molecule.[8] By adding a water-miscible solvent to water, for instance, the hydrogen-bonding network of water is disrupted, reducing its ability to exclude non-polar compounds and thereby increasing solubility.[]

Causality: For 2-amino-2-(2-methoxyphenyl)acetic acid, a co-solvent system can bridge the polarity gap. For example, mixing methanol (to solvate the amino acid portion) with dichloromethane (to solvate the methoxyphenyl ring) can create a more favorable environment than either solvent alone.

Experimental Protocol: Co-Solvent System Evaluation

  • Select a Primary Solvent: Choose a solvent in which the compound has at least minimal solubility (e.g., Methanol).

  • Select a Co-Solvent: Choose a miscible co-solvent with a different polarity (e.g., Dichloromethane, Toluene, or Acetonitrile).

  • Prepare Blends: Create a series of solvent blends in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 v/v).

  • Determine Solubility: Use the Shake-Flask Method described in Step 1 for each solvent blend to determine the ratio that provides maximum solubility.

  • Plot the Data: Graph solubility as a function of the co-solvent percentage. This will reveal the optimal blend and can sometimes show a synergistic effect where solubility in the mixture is higher than in either pure solvent.

Step 3: pH Modification in Organic Media
Q4: Can I adjust the 'pH' in an organic solvent to improve solubility?

While pH is technically an aqueous measurement, the underlying principle of protonating or deprotonating functional groups to increase solubility is highly effective in organic solvents.[6][][10] By adding a small amount of a strong acid or base, you can break the zwitterionic bond, converting the molecule into a more soluble cationic or anionic form.

Causality:

  • Acid Addition: Adding an acid (e.g., Trifluoroacetic Acid - TFA) will protonate any free amino groups, ensuring the molecule exists as a positively charged ammonium salt. This prevents the formation of the zwitterion.

  • Base Addition: Adding a non-nucleophilic organic base (e.g., Triethylamine - TEA) will deprotonate the carboxylic acid group, forming a negatively charged carboxylate salt. This also disrupts the zwitterion.

A study demonstrated that a system of dimethylformamide (DMF) containing a strong acid and an excess of a tertiary base is a highly effective solvent system for amino acids and their derivatives.[11]

G cluster_0 Low Solubility State cluster_1 High Solubility States Zwitterion Zwitterion (Internal Salt) R-CH(NH3+)(COO-) Acid + Acid (H+) Base + Base (B-) Cationic Cationic Form R-CH(NH3+)(COOH) Anionic Anionic Form R-CH(NH2)(COO-) Acid->Cationic Base->Anionic

Caption: Mechanism of solubility enhancement by pH modification.

Experimental Protocol: Acid/Base Modification

  • Solvent Selection: Choose a suitable organic solvent (e.g., Methanol, Acetonitrile, or a co-solvent blend from Step 2).

  • Acid/Base Addition:

    • Acidic Test: To 1 mL of the solvent, add 0.1% v/v of Trifluoroacetic Acid (TFA).

    • Basic Test: To a separate 1 mL of solvent, add 0.1% v/v of Triethylamine (TEA).

  • Solubility Test: Attempt to dissolve the compound in the acid- or base-modified solvents. Use the Shake-Flask Method if quantitative data is needed.

  • Optimization: If solubility improves, you can optimize the concentration of the acid/base additive. Start with 0.05% and increase incrementally, but be mindful that excess additive could interfere with downstream applications.

  • Safety: Always handle strong acids and bases inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

Step 4: Pre-emptive Salt Formation
Q5: When should I consider converting the compound to a salt?

If the above methods fail to provide the required solubility or if you need a stable, solid form of the compound with enhanced solubility, converting it to a salt is an excellent strategy.[6] Salt formation is a common and highly effective method for increasing the dissolution rates and solubility of acidic and basic drugs.[13][14]

Causality: By reacting the amphoteric compound with a strong acid or base, you form a stable, non-zwitterionic salt. For example, reacting 2-amino-2-(2-methoxyphenyl)acetic acid with hydrochloric acid will produce the hydrochloride salt. This salt will no longer have the strong crystal lattice energy of the zwitterion and will often be much more soluble in polar organic solvents. Studies have shown that forming salts of acidic drugs with basic amino acids like arginine and lysine can increase solubility by thousands of fold.[14]

Conceptual Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the 2-amino-2-(2-methoxyphenyl)acetic acid in a suitable solvent like methanol or isopropanol. Gentle heating may be required.

  • Acidification: Slowly add a stoichiometric equivalent (1.0 eq) of hydrochloric acid (as a solution in an organic solvent, e.g., 2M HCl in diethyl ether) to the solution while stirring.

  • Precipitation: The hydrochloride salt will often precipitate out of the solution upon formation or upon cooling. If it does not, the solvent can be carefully removed under reduced pressure.

  • Isolation & Washing: Isolate the solid salt by filtration. Wash the solid with a non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material.

  • Drying: Dry the resulting salt under vacuum.

  • Confirmation: Confirm the salt formation using analytical techniques (e.g., FTIR, NMR) and then test its solubility using the protocols described in the previous steps.

Section 3: Frequently Asked Questions (FAQs)

Q6: I managed to dissolve the compound with heat, but it precipitated out upon cooling. What should I do? This indicates you have created a supersaturated solution. While useful for certain applications like crystallization, it is not a stable solution for experiments at room temperature. You need to find a solvent system where the compound is soluble at your target operating temperature. Revisit the co-solvent and pH modification steps at room temperature to find a stable system.

Q7: How can I be sure my compound is fully dissolved and not a fine suspension? Visual inspection can be misleading. The "gold standard" is to filter your prepared solution through a 0.22 or 0.45 µm chemically resistant filter (e.g., PTFE for organic solvents). If the concentration of the filtrate, as measured by a technique like HPLC, is the same as the unfiltered solution and no solid is visible on the filter, the compound is fully dissolved.

Q8: Are there any safety concerns when using additives like TFA or TEA? Yes. Trifluoroacetic acid (TFA) is a strong, corrosive acid that can cause severe skin burns and eye damage.[12] Triethylamine (TEA) is a flammable liquid with a strong odor and can cause irritation. Both should be handled in a well-ventilated chemical fume hood with appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.

Q9: Will modifying the solvent system (e.g., adding acid/base) interfere with my downstream reaction or assay? This is a critical consideration. Additives like TFA or TEA can act as catalysts or inhibitors in subsequent chemical reactions. They can also alter the pH of aqueous buffers if the organic solution is added to one, potentially denaturing proteins or affecting assay performance. Always perform a control experiment with the modified solvent system (without your compound of interest) to check for compatibility with your downstream application.

References

  • Benchchem. (n.d.). Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.
  • Al-Akkam, E., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Retrieved from [Link]

  • ElShaer, A., et al. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. Retrieved from [Link]

  • Al-Akkam, E., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]

  • El-Shaer, A., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. Retrieved from [Link]

  • Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society.
  • Sister, M. M. T. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Savjani, K. T., et al. (2022). Solubility Enhancement of Drugs.
  • Ferreira, O., et al. (2019). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Avdeef, A. (2015). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Sharma, A., et al. (2015). Various techniques for solubility enhancement: An overview.
  • DerPharmaChemica. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.

Sources

Technical Support Center: Preventing Racemization in Chiral Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral amino acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during synthesis. Here, we will dissect the common challenges that lead to racemization and provide field-proven troubleshooting strategies and in-depth FAQs to ensure your chiral compounds remain enantiomerically pure.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization

This section addresses the foundational concepts of racemization, providing the essential knowledge needed to understand and prevent it.

Q1: What is racemization in the context of amino acid synthesis?

A: Racemization is the process where a pure enantiomer of a chiral molecule, like a specific L-amino acid, converts into an equal mixture of both its L and D forms.[1] This loss of stereochemical integrity is a major concern, particularly in peptide synthesis, as it can result in diastereomeric peptides with diminished or altered biological activity and introduce significant purification challenges.[1]

Q2: What is the primary chemical mechanism responsible for racemization during peptide bond formation?

A: The predominant mechanism for racemization during the crucial peptide coupling step involves the formation of a 5(4H)-oxazolone intermediate, also known as an azlactone.[1][2][3][4] The proton on the alpha-carbon (α-proton) of this intermediate is notably acidic and can be readily abstracted by a base. This deprotonation leads to a loss of chirality. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both L and D isomers.[1][5] A secondary, less common mechanism is the direct enolization of the activated carboxylic acid, where a base directly removes the α-proton.[1][6]

Q3: Are certain amino acids more prone to racemization than others?

A: Yes, absolutely. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[1][7][8] Other amino acids such as Serine (Ser), Aspartic Acid (Asp), and Phenylalanine (Phe) can also be prone to racemization under specific reaction conditions.[1][8][9] The nature of the amino acid's side chain and the choice of its protecting group play a significant role in influencing the rate of racemization.[10]

Q4: How does the choice of Nα-protecting group affect racemization?

A: The Nα-protecting group is critical. Urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) are designed to suppress racemization.[8] The electron-withdrawing nature of the carbonyl group in these carbamates reduces the acidity of the α-proton, making it less susceptible to abstraction. In contrast, acyl-type protecting groups such as Acetyl (Ac) or Benzoyl (Bz) can increase the risk of racemization because they more readily facilitate the formation of the problematic oxazolone intermediate.[11][12] Recently, novel protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) have been developed, which can be removed under nearly neutral conditions and have shown to greatly suppress racemization.[13]

Section 2: Troubleshooting Guides - Tackling Racemization in the Lab

This section provides practical, scenario-based advice for troubleshooting racemization issues during key synthetic steps.

Scenario 1: High levels of epimerization detected after a peptide coupling step.

Q: I've just coupled a protected amino acid and my chiral HPLC analysis shows a significant amount of the undesired diastereomer. What went wrong and how can I fix it?

A: This is a classic problem, and the root cause often lies in your choice of coupling reagents, base, or reaction conditions.

Analysis of the Problem:

The formation of a peptide bond requires the activation of a carboxylic acid. This activation step, however, makes the α-proton more acidic and susceptible to abstraction by a base, leading to racemization, often through an oxazolone intermediate.[2][11]

Troubleshooting Protocol:

  • Re-evaluate Your Coupling Reagent:

    • If you are using a carbodiimide like DCC or DIC alone, stop. These reagents are known to cause significant racemization.[1][14]

    • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives.[11][14] The most common and effective additives are 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[7][11] These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the O-acylisourea intermediate formed by the carbodiimide alone.[11]

    • Best Practice: Consider switching to uronium/aminium-based reagents like HBTU, HATU, or phosphonium salt reagents like BOP and PyBOP, which have built-in mechanisms to suppress racemization.[1][15]

  • Examine the Base Used:

    • The Problem: The strength and steric hindrance of the base used are critical.[11] Strong, non-hindered bases like triethylamine (TEA) can readily abstract the α-proton, leading to high levels of racemization.[11]

    • Solution: Opt for a weaker, more sterically hindered base. N,N-diisopropylethylamine (DIEA) is a common choice, but for particularly sensitive couplings, even weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferable as they are less likely to cause racemization.[9][11]

  • Control the Reaction Temperature:

    • The Problem: Higher temperatures accelerate the rate of racemization.[9][16] This is especially a concern in microwave-assisted peptide synthesis.

    • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard practice. For microwave synthesis, reducing the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive residues like His and Cys.[9]

Caption: Mechanism of racemization via oxazolone formation.

Scenario 2: Synthesizing a peptide containing Histidine (His) or Cysteine (Cys) results in low enantiomeric purity.

Q: My peptide contains a His residue, and despite using standard protocols, I'm observing significant racemization at that position. What specific precautions should I take for these amino acids?

A: Histidine and Cysteine require special handling due to the nature of their side chains, which can participate in and accelerate racemization.

Analysis of the Problem:

  • Histidine: The imidazole ring in the side chain of histidine can act as an intramolecular base catalyst, facilitating the abstraction of the α-proton and promoting racemization.[10]

  • Cysteine: The thiol group in cysteine's side chain is easily oxidized and can also participate in side reactions that promote racemization.

Troubleshooting Protocol:

  • Side-Chain Protection is Non-Negotiable:

    • Histidine: Always use a side-chain protected His derivative. Protecting the imidazole nitrogen prevents it from acting as an internal base. Common protecting groups include Trityl (Trt) and Methoxybenzyl (Mmb).[7][10]

    • Cysteine: Use a suitable protecting group for the thiol, such as Trityl (Trt), Acetamidomethyl (Acm), or tert-butyl (tBu), to prevent side reactions.[10]

  • Optimize Coupling Strategy:

    • Use Additives: The use of HOBt or HOAt is especially critical when coupling His or Cys.[7]

    • Pre-activation Time: Minimize the pre-activation time. The longer the activated amino acid exists before reacting with the amine component, the greater the opportunity for racemization.

    • Reagent Choice: For Fmoc-Cys(Trt)-OH, the combination of DIC and HOBt (or Oxyma) under base-free conditions is often a very effective method to minimize racemization.[14]

  • Consider Alternative Protecting Groups:

    • Recent research has shown that novel Nα-protecting groups, such as DNPBS, can virtually eliminate racemization even for sensitive amino acids like His and Cys when paired with the right coupling reagent.[8]

Data Summary: Impact of Coupling Reagents and Bases on Racemization

Coupling ReagentAdditiveBaseRacemization PotentialKey Considerations
DIC/DCCNoneTEAVery HighNot recommended for chiral amino acids.[1][14]
DIC/DCCHOBt/OxymaDIEALowA standard, cost-effective method.[11][14]
DIC/DCCHOBt/OxymaNMM/CollidineVery LowExcellent for racemization-prone amino acids.[9][11]
HBTU/HATU(Internal)DIEA/NMMLowHighly efficient and generally low racemization.[1][15]
PyBOP/PyAOP(Internal)DIEA/NMMLowGood for challenging couplings; PyAOP is faster.[14]
Scenario 3: Racemization is observed during the synthesis of non-proteinogenic amino acids.

Q: I am working with a custom, non-proteinogenic amino acid (NPAA) and experiencing unexpected racemization. Do the same rules apply?

A: Largely, yes, but NPAAs can introduce unique challenges that must be carefully considered.

Analysis of the Problem:

Non-proteinogenic amino acids can have diverse side-chain structures that may electronically or sterically influence the acidity of the α-proton or the stability of the oxazolone intermediate.[17][18] For example, an electron-withdrawing group on the side chain near the chiral center can significantly increase the acidity of the α-proton, making the amino acid highly susceptible to base-catalyzed racemization.

Troubleshooting Protocol:

  • Analyze the NPAA Structure: Carefully evaluate the electronic and steric properties of the side chain. Identify any functional groups that could act as internal bases or that might increase the acidity of the α-proton.

  • Employ the Mildest Conditions Possible:

    • Use the weakest, most sterically hindered base that can effectively drive the reaction (e.g., 2,4,6-collidine).[11]

    • Maintain low reaction temperatures (0°C to RT).

    • Choose a coupling reagent system known for minimal racemization, such as DIC/Oxyma or HATU.[11][15]

  • Protect Reactive Side-Chain Groups: If the NPAA side chain contains nucleophilic or basic functional groups, ensure they are adequately protected to prevent them from participating in side reactions.

  • Consider N→C Synthesis Direction (with caution): While chemical peptide synthesis is almost universally performed in the C→N direction to avoid racemization of the entire peptide fragment, novel coupling reagents like ynamides are being developed that show remarkable suppression of racemization, potentially enabling N→C elongation with unprotected amino acids.[19][20] This is an advanced strategy but may be viable for specific, challenging sequences.

workflow start Start Synthesis Step aa_select Select AA & Protecting Groups (His/Cys? Use side-chain protection) start->aa_select reagent_select Select Coupling Reagent & Additive (e.g., HATU, or DIC/Oxyma) aa_select->reagent_select base_select Select Base (Use weak, hindered base like NMM) reagent_select->base_select conditions Set Reaction Conditions (Low Temp: 0°C -> RT) base_select->conditions reaction Perform Coupling Reaction (Minimize pre-activation time) conditions->reaction analysis Analyze Product (Chiral HPLC) reaction->analysis check Racemization < 1%? analysis->check success Proceed to Next Step check->success Yes troubleshoot Troubleshoot: 1. Weaker Base? 2. Lower Temp? 3. Different Reagent? check->troubleshoot No troubleshoot->reagent_select

Caption: A decision workflow for minimizing racemization.

References

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Zhang, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Available at: [Link]

  • Zhang, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Available at: [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

  • Amino acid dating. Wikipedia. Available at: [Link]

  • AMINO ACID RACEMIZATION. (1991). University of Arizona. Available at: [Link]

  • Wang, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Coupling Reagents. Aapptec. Available at: [Link]

  • Bada, J. L. (1985). Racemization of Amino Acids in Nature. Annual Review of Earth and Planetary Sciences. Available at: [Link]

  • Kaur, H. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ovchinnikov, M. V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications. Available at: [Link]

  • Non-proteinogenic amino acids. Wikipedia. Available at: [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. Available at: [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

  • Romoff, T. T., et al. (2009). Racemization Assays. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

  • Amino Acid Racemization (AAR) Geochronology webinar. (2019). YouTube. Available at: [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. Available at: [Link]

  • Solid Phase Synthesis-- What are the major problems in the lab? (2018). Reddit. Available at: [Link]

  • Racemization in amino acids? (2017). ResearchGate. Available at: [Link]

  • Ahangarzadeh, S., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Medicinal Chemistry. Available at: [Link]

  • McMurray, J. S., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII. Available at: [Link]

  • Thermal Behavior of Non-Racemic Amino Acids in the Solid State. ResearchGate. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Available at: [Link]

  • Liardon, R., & Hurrell, R. F. (1982). Amino acid racemization in heated and alkali-treated proteins. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for Chiral HPLC Separation of Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral HPLC. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing mobile phases for enantiomeric separations. As a senior application scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and develop robust chiral separation methods.

Introduction: The Critical Role of the Mobile Phase in Chiral Recognition

In chiral chromatography, achieving separation between enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[1] The mobile phase is not merely a carrier; it is an active participant in this process, profoundly influencing the stability and kinetics of these interactions. Its composition can enhance or diminish the subtle energetic differences that govern chiral recognition.[2] Therefore, logical and systematic optimization of the mobile phase is paramount for a successful and robust chiral separation.

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions related to mobile phase optimization in chiral HPLC.

Troubleshooting Guide: A Symptom-Based Approach

When encountering problems in chiral HPLC, a systematic approach to diagnosing the issue is crucial. This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

My enantiomers are not separating (Poor or No Resolution). What should I do?

Poor resolution is one of the most common challenges in chiral HPLC.[3][4] It indicates that the chosen chromatographic conditions do not provide sufficient selectivity for the enantiomers.

Initial Checks:

  • Confirm Column Health: Ensure the column is not degraded or contaminated. A test with a known standard can verify its performance.

  • Verify System Suitability: Check for leaks, ensure the pump is delivering a consistent flow rate, and that the detector is functioning correctly.

Mobile Phase Optimization Strategy:

  • Adjust the Organic Modifier Ratio: The type and concentration of the organic modifier (e.g., alcohols in normal phase, acetonitrile/methanol in reversed-phase) directly impact retention and selectivity. Systematically vary the ratio of the organic modifier to the bulk solvent.

  • Change the Organic Modifier: If adjusting the ratio is insufficient, switching to a different organic modifier can have a significant effect. For instance, in normal phase, changing from isopropanol to ethanol can alter the hydrogen bonding interactions and improve selectivity.

  • Introduce an Additive: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier is often essential.[5][6]

    • For acidic compounds: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This suppresses the ionization of the analyte, reducing peak tailing and potentially improving chiral recognition.[6]

    • For basic compounds: Add 0.1% diethylamine (DEA) or another suitable amine. This competes with the basic analyte for active sites on the stationary phase, leading to better peak shape and often enhanced resolution.[4][5]

  • Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process.[3]

    • Generally, lower temperatures increase the strength of the interactions leading to better resolution, though this may increase analysis time.

    • Conversely, in some cases, higher temperatures can improve peak efficiency or even reverse the elution order.[7] A systematic study of temperature in 5-10°C increments is recommended.

My peaks are tailing or show poor symmetry. How can I improve the peak shape?

Peak tailing can obscure resolution and lead to inaccurate quantification. It is often caused by undesirable secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Check for Column Overload: Inject a diluted sample (e.g., 1:10 dilution). If the peak shape improves, the original sample concentration was too high.[3]

  • Optimize Mobile Phase Additives: As with poor resolution, acidic and basic additives are crucial for improving the peak shape of ionizable compounds.[5][6]

    • The additive acts to "mask" highly interactive sites on the stationary phase that can cause tailing.

  • Ensure Proper pH Control (Reversed-Phase): If using a buffered mobile phase, ensure its pH is at least 1-2 units away from the pKa of your analyte to maintain a consistent ionization state.

  • Consider the "Memory Effect": Be aware that some additives, particularly amines, can be strongly retained by the stationary phase and affect subsequent analyses, even after the additive has been removed from the mobile phase.[5] Thoroughly flushing the column with a strong, compatible solvent is necessary when changing methods.

My retention times are drifting or are not reproducible. What is the cause?

Inconsistent retention times are a sign of an unstable chromatographic system.

Potential Causes and Solutions:

  • Mobile Phase Instability:

    • Evaporation: Volatile mobile phase components can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep reservoirs sealed.[4]

    • Inadequate Mixing: Ensure mobile phase components are thoroughly mixed.

    • Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.[4]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This may require flushing with 10-20 column volumes of the new mobile phase.[4]

  • Temperature Fluctuations: Lack of a column thermostat or significant changes in ambient temperature can cause retention time drift. Use a column oven for precise temperature control.[3]

Below is a troubleshooting workflow to guide your decision-making process when encountering common issues in chiral HPLC.

G cluster_0 Start: Chromatographic Issue cluster_1 Symptom Analysis cluster_2 Mobile Phase Optimization Steps cluster_3 Outcome start Identify Problem poor_resolution Poor/No Resolution start->poor_resolution peak_tailing Peak Tailing/ Asymmetry start->peak_tailing rt_drift Retention Time Drift start->rt_drift adjust_modifier Adjust Organic Modifier Ratio poor_resolution->adjust_modifier check_overload Check for Column Overload peak_tailing->check_overload check_equilibration Verify Column Equilibration rt_drift->check_equilibration change_modifier Change Organic Modifier adjust_modifier->change_modifier add_additive Add/Optimize Acidic/Basic Additive change_modifier->add_additive optimize_temp Optimize Temperature add_additive->optimize_temp solution Problem Resolved add_additive->solution optimize_temp->solution optimize_temp->solution check_overload->add_additive check_mp_prep Check Mobile Phase Preparation/Stability check_equilibration->check_mp_prep check_mp_prep->optimize_temp

Caption: Troubleshooting workflow for common chiral HPLC issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial mobile phase for my chiral separation?

The initial mobile phase composition is highly dependent on the chiral stationary phase (CSP) and the nature of your analyte. Most CSP manufacturers provide guidelines for starting conditions. Polysaccharide-based CSPs are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[8] A common starting point for normal phase is a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol).[9]

Q2: Can I use gradient elution for chiral separations?

Yes, gradient elution can be a powerful tool, especially for screening different mobile phase compositions quickly or for analyzing samples with a wide range of polarities. It can help in finding a suitable isocratic condition for further optimization.[10]

Q3: What is the difference between diethylamine (DEA) and triethylamine (TEA) as basic modifiers?

Both are used to improve the peak shape of basic compounds. DEA is often preferred as it is generally more effective at lower concentrations and can provide better peak symmetry.[8]

Q4: Can the mobile phase reverse the elution order of enantiomers?

Yes, changing the mobile phase composition, such as the type of alcohol modifier or the concentration of an additive, can sometimes reverse the elution order of enantiomers.[2] Temperature can also have this effect.[7] This highlights the sensitivity of chiral recognition to the chromatographic environment.

Q5: Should I filter my mobile phase?

Yes, it is always recommended to filter aqueous mobile phases and buffers to remove particulate matter that can block frits and damage the column and HPLC system.[3]

Data Summary and Protocols

Table 1: Common Mobile Phase Components and Their Roles in Chiral HPLC
ComponentModeTypical ConcentrationPrimary Function
Hexane/HeptaneNormal Phase70-95%Bulk solvent, controls elution strength.
Isopropanol (IPA)/EthanolNormal Phase5-30%Organic modifier, modulates retention and selectivity through hydrogen bonding.
Acetonitrile (ACN)/MethanolReversed-Phase/Polar Organic10-90%Organic modifier, controls retention based on hydrophobicity.
Trifluoroacetic Acid (TFA)All Modes0.05-0.2%Acidic additive, improves peak shape for basic compounds by ion suppression.[6]
Diethylamine (DEA)All Modes0.05-0.2%Basic additive, improves peak shape for acidic compounds by masking active sites.[4][5]
Water with Buffer (e.g., Phosphate, Acetate)Reversed-PhaseAs requiredControls pH for ionizable compounds.
Experimental Protocol: Mobile Phase Additive Screening

This protocol outlines a systematic approach to evaluating the effect of acidic and basic additives on a chiral separation.

  • Prepare Stock Solutions:

    • Prepare a 1% (v/v) solution of TFA in your organic modifier.

    • Prepare a 1% (v/v) solution of DEA in your organic modifier.

  • Prepare Mobile Phases:

    • Mobile Phase A (Neutral): Your optimized mobile phase without any additive.

    • Mobile Phase B (Acidic): Add the TFA stock solution to Mobile Phase A to achieve a final concentration of 0.1% TFA.

    • Mobile Phase C (Basic): Add the DEA stock solution to Mobile Phase A to achieve a final concentration of 0.1% DEA.

  • Column Equilibration: For each mobile phase, flush the column with at least 20 column volumes before injecting your sample.

  • Sample Injection and Analysis:

    • Inject your sample using Mobile Phase A and record the chromatogram.

    • Equilibrate the column with Mobile Phase B and inject the sample.

    • Equilibrate the column with Mobile Phase C and inject the sample.

  • Evaluation: Compare the resolution, peak shape, and retention times from the three chromatograms to determine the optimal additive for your separation.

This structured approach to mobile phase optimization and troubleshooting will enable you to develop robust and reliable methods for chiral separations, ensuring the accuracy and integrity of your results.

References

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]

  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]

  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. Retrieved from [Link]

  • Phenomenex. (2022, October 3). Top 5 FAQ's About Chiral Columns. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase additive on chiral separation. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Researcher.Life. (2019, January 1). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]

  • Semantic Scholar. (1984, April 1). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Retrieved from [Link]

  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluid chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis of amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing, one of the most common and frustrating issues in liquid chromatography. An ideal chromatographic peak is a symmetrical Gaussian shape; however, peak tailing—where the latter half of the peak is broader than the front half—can compromise resolution, integration, and the accuracy of quantification[1][2].

This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing in your amino acid analyses. We will move from common system-level problems to complex chemical interactions, explaining the underlying mechanisms to empower you to make informed decisions.

Section 1: Initial Diagnosis - Is it a Systemic or Chemical Problem?

The first critical step is to determine if the peak tailing affects all peaks in your chromatogram or only specific ones (typically polar or ionizable amino acids). This distinction will guide your troubleshooting efforts efficiently.

Question: All peaks in my chromatogram are tailing. What should I check first?

When every peak exhibits tailing, the cause is likely a physical or "mechanical" issue within the HPLC system, creating extra-column band broadening.[3] This means the sample plug is being distorted outside of the analytical column.

Answer: A systematic check of the system's fluidic path is required.

Troubleshooting Workflow for Systemic Peak Tailing
Figure 1. Troubleshooting workflow for systemic peak tailing.
Detailed Protocols

Protocol 1: Measuring Extra-Column Volume (ECV)

  • Disconnect the column: Remove the analytical column from the system.

  • Connect tubing: Use a zero-dead-volume union to connect the injector outlet tubing directly to the detector inlet tubing.

  • Set conditions: Flow the mobile phase at a standard rate (e.g., 1.0 mL/min). Set the detector to a wavelength that will detect your mobile phase's organic component (e.g., 200 nm for acetonitrile) or inject a UV-active marker like 1% acetone[4].

  • Inject: Make a small injection (e.g., 5 µL) of a strong solvent (e.g., 100% acetonitrile) or the acetone solution.

  • Calculate volume: Record the retention time (t₀) of the resulting peak. The ECV (in mL) is calculated as: ECV (mL) = t₀ (min) × Flow Rate (mL/min)[4]

  • Action: If the ECV is significantly high (modern UHPLC systems aim for <15 µL), systematically replace tubing with shorter, narrower internal diameter (ID) options and ensure all fittings are properly seated[5][6].

Section 2: Chemical and Method-Related Causes of Peak Tailing

If peak tailing is selective, affecting only certain amino acids (especially basic ones like Arginine, Lysine, or Histidine), the root cause is almost certainly chemical interactions between the analyte, the stationary phase, and the mobile phase.[4]

The primary culprit in reversed-phase chromatography is the interaction of analytes with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][7]

Question: Why do my basic amino acids show significant tailing while others look fine?

Answer: This classic problem stems from secondary retention mechanisms, where your basic amino acids interact with ionized silanol groups on the column packing material.

The Silanol Interaction Mechanism

Silica-based C18 columns have a surface that is not perfectly covered by the hydrophobic C18 ligands. This leaves residual silanol groups exposed.[1][8] These silanols are weakly acidic (pKa ≈ 3.8-4.2) and become deprotonated (negatively charged, SiO⁻) as the mobile phase pH increases.[9] Basic amino acids, which are positively charged at acidic to neutral pH, can then undergo a strong ionic interaction with these negative sites. This secondary retention mechanism is slower and less uniform than the primary hydrophobic retention, resulting in a tailing peak.[7][10]

G cluster_0 Reversed-Phase Retention (Desired) cluster_1 Secondary Interaction (Undesired) A Amino Acid (derivatized) Hydrophobic Moiety B C18 Stationary Phase A->B Hydrophobic Interaction (Fast, Uniform) C Basic Amino Acid (NH3+) D Ionized Silanol (SiO-) C->D Ionic Interaction (Slow, Non-Uniform) -> Tailing

Figure 2. Primary vs. secondary retention mechanisms.
Troubleshooting Guide for Chemical-Based Peak Tailing

Here are the most effective strategies to mitigate silanol interactions, presented in a logical, step-by-step approach.

1. Mobile Phase pH Optimization

This is the most powerful tool for controlling peak shape for ionizable compounds.[11][12][13]

Question: How do I choose the right mobile phase pH?

Answer: The goal is to keep either the analyte or the silanol groups in a single, neutral state.

  • Strategy A: Low pH (pH 2.5 - 3.0)

    • Mechanism: By operating at a pH well below the silanol pKa, you ensure the vast majority of Si-OH groups are protonated and therefore neutral.[4][7][14] This prevents the strong ionic interaction with your positively charged basic amino acids.

    • Protocol: Prepare your aqueous mobile phase using a buffer effective in this range, such as 10-25 mM phosphate or 0.1% formic acid or trifluoroacetic acid (TFA).[14][15] Always measure the pH of the aqueous component before mixing with the organic modifier.[16]

    • Caveat: Standard silica columns can hydrolyze below pH 2. Ensure your column is rated for low-pH operation (e.g., Agilent ZORBAX StableBond).[7]

  • Strategy B: High pH (pH > 8)

    • Mechanism: At high pH, the basic amino acids are deprotonated and become neutral, eliminating the ionic interaction with the now fully ionized silanol groups.

    • Protocol: This requires a column specifically designed for high-pH stability, as traditional silica will dissolve rapidly.[17] Hybrid-particle columns (e.g., Waters XBridge, Phenomenex Kinetex EVO C18) are excellent choices. Use buffers like borate or ammonium bicarbonate.[18]

    • Benefit: This approach can significantly increase the retention and resolution of basic compounds.[16]

Table 1: Comparison of Common Mobile Phase Additives for pH Control & Peak Shape

AdditiveTypical Conc.ProsConsBest For
Formic Acid 0.1%Volatile, MS-compatible.[15]Weak acid, may provide insufficient buffering, leading to poor peak shape for some compounds.[15][19]LC-MS applications where ion suppression is a concern.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent, effectively masks silanols, provides excellent peak shape.[20][21]Strong ion suppression in MS, non-volatile.[15]UV-based detection requiring sharp peaks for basic analytes.
Phosphate Buffer 10 - 50 mMExcellent buffering capacity, good peak shape.[22]Non-volatile, not MS-compatible, can precipitate in high organic concentrations.[14]Routine UV analysis where MS is not required.
Triethylamine (TEA) 5 - 20 mM"Competing base" that binds to active silanol sites, reducing analyte interaction.[1][14]Can shorten column lifetime, strong baseline effects.[14]Older methods with Type A silica columns; largely superseded by modern columns.
2. Increase Buffer Concentration

Question: My pH is correct, but I still see some tailing. What's next?

Answer: Your buffer concentration may be insufficient. The buffer not only controls pH but also helps to mask residual silanol activity.[22]

  • Mechanism: Higher buffer salt concentrations increase the ionic strength of the mobile phase. The buffer counter-ions can shield the charged silanol sites, making them less available for interaction with the analytes.[4]

  • Protocol: Systematically increase your buffer concentration (e.g., from 10 mM to 25 mM, then to 50 mM) and observe the effect on the peak tailing factor. A concentration on the "plateau," where further increases yield no improvement, is ideal.[22]

3. Use a High-Purity, End-Capped Column

Question: I've optimized my mobile phase, but peak shape is still not perfect. Could it be my column?

Answer: Absolutely. Not all C18 columns are created equal. The underlying silica chemistry is critical.

  • Mechanism:

    • Silica Purity: Older "Type A" silica contains significant metal impurities (e.g., iron, aluminum) that increase the acidity of adjacent silanol groups, exacerbating peak tailing.[1][14][23] Modern "Type B" silica is highly purified, resulting in more homogenous, less acidic silanol sites.[9][23]

    • End-capping: After bonding the C18 chains, manufacturers perform an "end-capping" step to react many of the remaining silanols with a small silylating agent (like trimethylsilane).[7][24] This effectively shields them from interacting with analytes. A "fully end-capped" column is the standard for analyzing basic compounds.[7]

  • Action: If you are using an older column or one not specifically designed for polar/basic analytes, switch to a modern, high-purity, fully end-capped column.

4. Address Metal Chelation

Question: I'm analyzing amino acids like Aspartic Acid or Cysteine, and they are tailing. What could be the cause?

Answer: Amino acids with carboxyl, thiol, or other electron-donating groups can chelate with trace metal ions in your system.[2][4]

  • Mechanism: Metal ions can be present in the silica packing material itself or can leach from stainless-steel components like frits and tubing.[8][24][25] When an analyte chelates with these metal sites, it creates a strong secondary retention mechanism, causing significant tailing.[4][25]

  • Solutions:

    • Use a High-Purity Column: Columns packed with low-metal-content silica are less prone to this issue.[4]

    • Add a Sacrificial Chelator: Introduce a small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), into your mobile phase (e.g., 0.1-1 mM).[4] EDTA will preferentially bind to the active metal sites, effectively hiding them from your analytes.[26]

Section 3: Other Potential Causes & FAQs

Q1: Could my sample be the problem? A1: Yes. Sample overload and solvent mismatch are common issues.

  • Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2][8] To check, dilute your sample 10-fold and reinject. If the peak shape improves, you were overloading the column.

  • Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile for a 95% aqueous start) can cause peak distortion.[2] Whenever possible, dissolve your sample in the initial mobile phase.

Q2: What is an ion-pairing agent and should I use one for amino acids? A2: Ion-pairing agents are molecules with a charged head and a hydrophobic tail (e.g., TFA, HFBA, alkyl sulfonates).[20][27] They are added to the mobile phase and form a neutral complex with charged analytes, improving their retention and peak shape in reversed-phase systems. Reagents like heptafluorobutyric acid (HFBA) are often used in amino acid analysis, especially with MS detection.[20][21]

Q3: My column is old. Could it be degraded? A3: Yes. Column degradation is a frequent cause of poor peak shape.

  • Void Formation: Repeated pressure cycles or operating at a high pH can cause the silica bed to dissolve or settle, creating a void at the column inlet.[17][28] This disrupts the flow path and causes tailing for all peaks.

  • Contamination: Strongly retained compounds from your sample matrix can accumulate at the head of the column, creating active sites that cause tailing.[2][8] A proper column wash procedure or replacing the guard column can resolve this.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • BenchChem. (n.d.). Performance comparison of different HPLC columns for amino acid separation.
  • Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column.
  • Shodex. (n.d.). Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids.
  • MAC-MOD Analytical. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. YouTube.
  • LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • BenchChem. (n.d.). Troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin.
  • McCalley, D. V. (2004). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America.
  • Element Lab Solutions. (n.d.). HPLC Columns for Amino Acid & Cell Structure Analysis.
  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis.
  • Spectroscopy. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Chrom Tech. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Element. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.

Sources

Technical Support Center: Purification of 2-amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-amino-2-(2-methoxyphenyl)acetic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of this valuable non-canonical amino acid. This guide moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to optimize your purification strategy.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Crystallization & Isolation Issues

Question 1: My recrystallization of 2-amino-2-(2-methoxyphenyl)acetic acid resulted in a very low yield (<30%). What went wrong?

Answer: A low yield from recrystallization is a frequent issue, typically stemming from suboptimal solvent selection or procedural errors. Here are the primary causes and corrective actions:

  • Excessive Solvent Volume: The most common cause of poor yield is using too much solvent.[1] While the goal is to dissolve the compound in a minimum amount of hot solvent, an excess will keep a significant portion of your product dissolved in the mother liquor upon cooling.

    • Solution: If you have not discarded the mother liquor, try concentrating it by boiling off a portion of the solvent and attempting a second cooling cycle. For future attempts, add the hot solvent portion-wise until the solute just dissolves.

  • Inappropriate Solvent Choice: 2-amino-2-(2-methoxyphenyl)acetic acid is zwitterionic, making its solubility highly dependent on the solvent's polarity and pH. A solvent that is too "good" (high solubility at room temperature) will prevent effective precipitation.

    • Solution: Water or aqueous alcohol mixtures (e.g., ethanol/water) are common choices. If solubility is too high, you can either switch to a less polar co-solvent or carefully adjust the pH towards the isoelectric point (pI) of the amino acid to minimize its solubility.

  • Premature Crystallization: If the solution cools too quickly, especially in the presence of impurities, the target compound can crash out of solution, trapping impurities and leading to losses during subsequent washes aimed at improving purity.[1]

    • Solution: Ensure the solution is cooled slowly. Insulating the flask can promote the formation of larger, purer crystals. If the solid crashes out immediately, re-heat the solution, add a small amount of extra solvent (1-2 mL), and cool again more slowly.[1]

Question 2: During cooling, my compound is "oiling out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often caused by a high concentration of impurities depressing the melting point or by the solution being too saturated at a high temperature.

  • Causality: The methoxyphenyl group increases the molecule's hydrophobicity compared to simpler amino acids, which can contribute to this phenomenon in certain solvent systems. Impurities from the synthesis, such as unreacted 2-methoxybenzaldehyde, can further exacerbate the problem.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Return the flask to the heat source until the oil redissolves. Add a small amount of additional solvent (the more "solubilizing" solvent if using a mixed system) to decrease the saturation point.[1]

    • Reduce Cooling Rate: Cool the solution very slowly. A slower temperature drop provides a larger window for nucleation to occur below the compound's melting point.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single crystal to the cooled, supersaturated solution to initiate crystallization.

Chromatography & Purity Issues

Question 3: I'm using silica gel flash chromatography, but my amino acid is streaking badly on the column and I'm getting poor separation. Why is this happening?

Answer: This is a classic problem when purifying amino acids on standard silica gel. The issue arises from the zwitterionic nature of the amino acid interacting too strongly and in a non-uniform manner with the acidic silanol groups (Si-OH) on the silica surface.

  • Mechanism: The basic amine group (-NH2, protonated to -NH3+) binds ionically to the deprotonated silanol groups (Si-O-), while the acidic carboxyl group (-COOH) can engage in strong hydrogen bonding. This leads to significant tailing (streaking) and often irreversible adsorption.

  • Solutions:

    • Modify the Mobile Phase: The most effective solution is to suppress the unwanted ionic interactions. Add a small percentage of an acid (e.g., 0.5-2% acetic acid or formic acid) and/or a polar modifier (e.g., 5-10% methanol) to your eluent (e.g., DCM or Ethyl Acetate). The acid protonates the carboxylate, neutralizing its charge, while the methanol competes for hydrogen bonding sites on the silica.

    • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider alternative stationary phases. Reverse-phase chromatography (C18 silica) is often used for purifying amino acids and peptides.[2] Alternatively, ion-exchange chromatography is specifically designed to separate molecules based on charge and is a powerful tool for amino acid purification.[3][4]

    • Derivatization (Advanced): For challenging separations, protecting the amine (e.g., as a Boc or Fmoc derivative) neutralizes its basicity, making the compound behave more like a standard organic molecule on silica gel. This adds extra steps for protection and deprotection but can resolve severe separation issues.

Question 4: My final product is racemic, but I need a single enantiomer. What is the most reliable purification strategy for chiral resolution?

Answer: If your synthesis route, such as the Bucherer-Bergs synthesis, yields a racemic mixture, a dedicated chiral resolution step is required.[5] The most common and industrially scalable method is diastereomeric salt formation.[6]

  • Principle: You react the racemic amino acid with a pure, single enantiomer of another chiral compound, known as a resolving agent. This creates a mixture of two diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[6]

  • Workflow:

    • Select a Resolving Agent: Since your target is an amino acid (containing both an acidic and a basic center), you can use either a chiral acid or a chiral base.

      • Chiral Bases: (for resolving the carboxylic acid group) e.g., (R)- or (S)-1-phenylethylamine.

      • Chiral Acids: (for resolving the amino group) e.g., L-(+)-Tartaric acid or (1R)-(-)-10-Camphorsulfonic acid.[6]

    • Salt Formation: Dissolve the racemic amino acid and one equivalent of the chiral resolving agent in a suitable solvent (e.g., ethanol, methanol, or water).

    • Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out.

    • Isolation and Liberation: Filter the crystals and wash them. Then, liberate the desired enantiomer by treating the salt with an acid or base to remove the resolving agent. For example, if you used a chiral base, you would acidify the salt solution to precipitate your pure amino acid enantiomer.[6]

    • Purity Check: Verify the enantiomeric excess (e.e.) of your final product using chiral HPLC or NMR with a chiral shift reagent.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude 2-amino-2-(2-methoxyphenyl)acetic acid from a synthesis?

The optimal initial strategy depends on the nature and amount of impurities, which is dictated by the synthetic route used.[5]

  • For High-Purity Crude (>90%): Direct recrystallization is often the most efficient method. A simple wash of the crude solid with a solvent in which the product is poorly soluble (like cold diethyl ether or ethyl acetate) can remove non-polar impurities before recrystallization.

  • For Lower-Purity Crude or Complex Mixtures: If the crude product is an oil or contains significant amounts of starting materials or by-products, column chromatography is the preferred first step.[3] Given the challenges with standard silica, using a mobile phase modified with acid/methanol or opting for ion-exchange chromatography is recommended.[7][8] After chromatography, a final recrystallization step is typically performed to obtain a highly pure, crystalline solid.

The diagram below outlines a general decision-making workflow.

Purification_Strategy start Crude Product 2-amino-2-(2-methoxyphenyl)acetic acid purity_check Assess Purity & Nature (TLC, NMR, LCMS) start->purity_check is_solid Is crude a solid? purity_check->is_solid Purity > 85% chromatography Column Chromatography (Modified Silica or IEX) purity_check->chromatography Purity < 85% or Oily wash Trituration / Wash (e.g., with Ether) is_solid->wash Yes is_solid->chromatography No (Oily) recrystallize Recrystallization (e.g., EtOH/Water) wash->recrystallize final_product Pure Racemic Product recrystallize->final_product chromatography->recrystallize Fractions >95% pure chiral_check Chiral Resolution Needed? final_product->chiral_check resolution Diastereomeric Salt Crystallization chiral_check->resolution Yes enantio_product Enantiopure Product chiral_check->enantio_product No resolution->enantio_product

Caption: Decision workflow for purification strategy.

Q2: How does the 2-methoxyphenyl group affect purification compared to unsubstituted phenylglycine?

The ortho-methoxy group introduces several effects that you must consider:

  • Steric Hindrance: The bulky methoxy group can influence crystal packing, potentially making crystallization more challenging or requiring different solvent systems compared to phenylglycine. It can also sterically shield the amino and carboxyl groups, which may affect interactions during ion-exchange chromatography.[2]

  • Increased Hydrophobicity: The methoxy group makes the molecule more non-polar than phenylglycine. This will alter its solubility profile, generally increasing its solubility in organic solvents and decreasing it in highly polar solvents like water. This is a key consideration when designing a recrystallization or chromatography solvent system.

  • Electronic Effects: The electron-donating nature of the methoxy group slightly alters the pKa of the aromatic ring and nearby functional groups, which can subtly influence its binding affinity in ion-exchange chromatography.

Q3: What are the key parameters to document for a reproducible purification protocol?

For a protocol to be robust and transferable (a self-validating system), meticulous documentation is critical. Go beyond just listing reagents. Record:

  • Recrystallization:

    • Starting material mass and purity.

    • Solvent(s) used and their exact ratio.

    • Volume of solvent per gram of crude material.

    • Dissolution temperature.

    • Cooling method and rate (e.g., "slow cool to RT over 2h, then ice bath for 30 min").

    • Final yield (mass) and percentage yield.

    • Purity analysis of the final product (e.g., HPLC, NMR, melting point).

  • Chromatography:

    • Stationary phase type, particle size, and manufacturer.

    • Column dimensions (diameter and length) and amount of stationary phase used.

    • Mobile phase composition, including any additives (and their concentration).

    • Sample loading method (dry or wet) and loading solvent.

    • Elution method (isocratic or gradient).

    • Fraction size and method of detection (e.g., TLC with ninhydrin staining).[8][9]

Data Summary & Protocols

Context: Purity Profile from Common Synthetic Routes

The purity and nature of your crude starting material are highly dependent on the synthetic method employed. Understanding the potential impurities is the first step in designing an effective purification plan.

ParameterAsymmetric Strecker SynthesisBucherer-Bergs SynthesisChemoenzymatic (Nitrilase)
Starting Material 2-Methoxybenzaldehyde2-Methoxybenzaldehyde2-Methoxybenzaldehyde
Typical Yield 75-90%60-80%80-95%
Stereochemistry Enantiopure (>95% ee)Racemic (requires resolution)Enantiopure (>99% ee)
Key Reagents Chiral auxiliary, NaCN, NH₄ClKCN, (NH₄)₂CO₃NaCN, NH₃, Nitrilase enzyme
Likely Impurities Chiral auxiliary waste, cyanide salts5-(2-methoxyphenyl)hydantoin intermediate, cyanide/carbonate saltsUnreacted aminonitrile, enzyme residues
Initial Purification RecrystallizationChromatography, then chiral resolutionFiltration, pH adjustment, recrystallization
(Data adapted from a comparative analysis of synthesis methods for the target molecule and related phenylglycines).[5]
Experimental Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for purifying crude solid material that is >85% pure.

  • Dissolution: Place 5.0 g of crude 2-amino-2-(2-methoxyphenyl)acetic acid in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 50 mL of ethanol and heat the mixture to a gentle boil (~78 °C) with stirring.

  • Solvent Addition: Continue adding hot ethanol in small portions until the solid completely dissolves. Note: Avoid adding a large excess. Then, add deionized water dropwise until the solution becomes faintly turbid, indicating it is saturated.

  • Clarification: Add 1-2 mL of hot ethanol to redissolve the precipitate and obtain a clear solution. If the solution has insoluble impurities or significant color, this is the stage to perform a hot filtration.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container. Crystal formation should begin within 20-30 minutes.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with cold diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point, NMR, and HPLC to confirm purity.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes the resolution of a racemic mixture using L-(+)-Tartaric acid.

  • Salt Formation: In a 500 mL flask, suspend 10.0 g (55.2 mmol) of racemic 2-amino-2-(2-methoxyphenyl)acetic acid in 200 mL of 95% ethanol. Heat the suspension to 60 °C.

  • Add Resolving Agent: In a separate beaker, dissolve 8.28 g (55.2 mmol, 1.0 equivalent) of L-(+)-Tartaric acid in 50 mL of hot 95% ethanol. Add this solution slowly to the amino acid suspension with vigorous stirring.

  • Crystallization: Stir the mixture at 60 °C until a clear solution is obtained. Allow the solution to cool slowly to room temperature overnight. The diastereomeric salt of one enantiomer will preferentially crystallize.

  • Isolation of Salt: Collect the crystalline salt by suction filtration and wash it with a small amount of cold ethanol. Dry the salt. This is your first crop (Salt-1).

  • Liberation of Enantiomer: Dissolve Salt-1 in a minimum amount of warm deionized water. Adjust the pH to ~6-7 by the slow addition of aqueous ammonia (e.g., 2M NH₄OH). The isoelectric point will cause the free amino acid to precipitate.[5]

  • Final Purification: Cool the mixture in an ice bath, filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Analysis: Determine the enantiomeric excess of the product via chiral HPLC. The mother liquor from step 4 contains the other diastereomeric salt and can be processed separately to recover the other enantiomer.

References

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available from: [Link]

  • Amino Acid Purification - Column Chromatography. Sorbtech. Available from: [Link]

  • Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. Orbion. Available from: [Link]

  • Amino Acid Sequencing Challenges: A Deep Dive. Creative Biolabs. Available from: [Link]

  • (PDF) Chromatographic Separation of Amino Acids. ResearchGate. Available from: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Separation and Detection of Amino Acids. eCampusOntario Pressbooks. Available from: [Link]

  • What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. UCLA. Available from: [Link]

  • Chiral resolution. Wikipedia. Available from: [Link]

  • Protein Crystallography Common Problems, Tips, and Advice. News-Medical.Net. Available from: [Link]

  • Practical tips for preventing proteins from "crashing out" & what you can do if it happens. YouTube. Available from: [Link]

  • (PDF) Separation and Purification of Amino Acids. ResearchGate. Available from: [Link]

  • 2-amino-2-(2-methoxyphenyl)acetic Acid. PubChem. Available from: [Link]

  • 2-Amino-2-(2-methoxyphenyl)acetic acid. AdooQ Bioscience. Available from: [Link]

  • Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid. Google Patents.
  • Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Save My Exams. Available from: [Link]

  • 25.4: Analysis of Amino Acids. Chemistry LibreTexts. Available from: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available from: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Furo[3,2-h]quinolin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The furo[3,2-h]quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of acetic acid derivatives of this scaffold is a key step in the development of new therapeutic agents. However, the multi-step synthesis is often plagued by side reactions that can significantly reduce yields and complicate purification. This guide provides in-depth troubleshooting for common issues encountered during the synthesis, focusing on mechanistic explanations to empower researchers to solve problems effectively.

Core Synthesis Pathway Overview

A prevalent strategy for constructing the furo[3,2-h]quinoline core involves a palladium and copper co-catalyzed Sonogashira cross-coupling reaction, followed by an intramolecular cyclization to form the furan ring, and concluding with the hydrolysis of an ester to yield the final carboxylic acid. Each of these stages presents unique challenges and potential for byproduct formation.

A Starting Materials (e.g., 8-hydroxy-7-iodoquinoline, terminal alkyne ester) B Sonogashira Coupling (Pd/Cu catalyst, Base) A->B C Alkynylated Intermediate B->C SR1 Side Reaction: Glaser Homocoupling B->SR1 O₂ contamination D Intramolecular Cyclization (Heat or Catalyst) C->D E Furo[3,2-h]quinoline Ester D->E SR2 Side Reaction: Incomplete Cyclization D->SR2 Insufficient energy/ catalyst activity F Ester Hydrolysis (Acid or Base) E->F G Target Product (Furo[3,2-h]quinolin-3-yl)acetic acid) F->G SR3 Side Reaction: Decarboxylation / Impurities F->SR3 Harsh conditions Start Problem: Low Yield or Impure Product CheckTLC Analyze reaction crude by TLC/LC-MS Start->CheckTLC Identify Identify components: Starting materials, product, byproducts CheckTLC->Identify SM Mainly Unreacted Starting Material Identify->SM Starting Material Dominates Byproduct Significant Byproduct(s) Observed Identify->Byproduct Byproduct Dominates ProductOK Clean conversion to product, but low isolated yield Identify->ProductOK Product Dominates Sol_SM Cause: Incomplete Reaction - Check catalyst activity - Increase Temp/Time - Use stronger base/catalyst SM->Sol_SM Sol_Byproduct Cause: Side Reaction - Sonogashira: Degas solvent, check for O₂ leak - Cyclization: Use catalyst to improve selectivity Byproduct->Sol_Byproduct Sol_ProductOK Cause: Workup/Isolation Issue - Optimize pH for precipitation - Improve extraction technique - Isolate via filtration ProductOK->Sol_ProductOK

Caption: A decision-tree for diagnosing synthesis problems.

References

  • Time in Oskarshamn, SE. Google Search. Accessed January 14, 2026.
  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Accessed January 14, 2026. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. Accessed January 14, 2026. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Accessed January 14, 2026. [Link]

  • Examples of quinoline-fused derivatives with biological activities. ResearchGate. Accessed January 14, 2026. [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. Accessed January 14, 2026. [Link]

  • Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold. Preprints.org. Accessed January 14, 2026. [Link]

  • Conditions optimization for the double Sonogashira coupling. ResearchGate. Accessed January 14, 2026. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Accessed January 14, 2026. [Link]

  • Synthesis of Furo[3,2-h]isoquinolines Based on the Nenitzescu Reaction. ResearchGate. Accessed January 14, 2026. [Link]

  • Synthesis of Furo[3,2‐h]isoquinolines Based on the Nenitzescu Reaction. Sci-Hub. Accessed January 14, 2026. [Link]

  • Intramolecular cyclization of alkynes under various conditions. ResearchGate. Accessed January 14, 2026. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed. Accessed January 14, 2026. [Link]

  • Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes. ACS Publications. Accessed January 14, 2026. [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. RSC Publishing. Accessed January 14, 2026. [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. NIH. Accessed January 14, 2026. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Publishing. Accessed January 14, 2026. [Link]

  • Access to Quinolines Through Gold-Catalyzed Intermolecular Cycloaddition of 2-aminoaryl Carbonyls and Internal Alkynes. PubMed. Accessed January 14, 2026. [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction. RSC Publishing. Accessed January 14, 2026. [Link]

  • HYDROLYSIS. University of California, Santa Barbara. Accessed January 14, 2026. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. Accessed January 14, 2026. [Link]

  • Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides. ResearchGate. Accessed January 14, 2026. [Link]

  • Visible-light-induced and copper-catalyzed oxidative cyclization. RSC Publishing. Accessed January 14, 2026. [Link]

  • Copper‐Catalyzed C–H Alkynylation/Intramolecular Cyclization Cascade. Sci-Hub. Accessed January 14, 2026. [Link]

  • hydrolysis of esters. Chemguide. Accessed January 14, 2026. [Link]

  • A copper-catalyzed tandem cyclization reaction. RSC Publishing. Accessed January 14, 2026. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Accessed January 14, 2026. [Link]

  • hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. RSC Publishing. Accessed January 14, 2026. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans. MDPI. Accessed January 14, 2026. [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. NIH. Accessed January 14, 2026. [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions. RSC Publishing. Accessed January 14, 2026. [Link]

  • Synthesis of furo[3,2‐b]quinoline. ResearchGate. Accessed January 14, 2026. [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. RSC Publishing. Accessed January 14, 2026. [Link]

  • Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine. RSC Publishing. Accessed January 14, 2026. [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI. Accessed January 14, 2026. [Link]

  • ChemInform Abstract: Synthesis of 2‐Trifluoromethylquinolines. Sci-Hub. Accessed January 14, 2026. [Link]

Technical Support Center: Cyanide & Carbonate Waste Management for Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing hazardous waste streams generated from Strecker and Bucherer-Bergs amino acid syntheses. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and effective neutralization and disposal of cyanide and carbonate waste. Our focus is on explaining the causality behind experimental choices to ensure both safety and scientific integrity.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary hazardous components in the waste streams of Strecker and Bucherer-Bergs syntheses?

A1: The primary hazardous components are unreacted cyanide salts (e.g., KCN, NaCN) and, in the case of the Bucherer-Bergs reaction, ammonium carbonate.[1][2][3] Cyanide is highly toxic and must be neutralized before disposal.[4][5] The high concentration of carbonate can also create issues with gas evolution if improperly mixed with acidic waste. It's crucial to handle these waste streams separately and with dedicated procedures.

Q2: Why is it critical to keep cyanide-containing waste alkaline (high pH)?

A2: Maintaining a high pH (typically >10) is the most critical safety measure when handling cyanide waste.[6][7][8] In acidic conditions, cyanide salts (CN⁻) are protonated to form hydrogen cyanide (HCN), a highly toxic and volatile gas with a low boiling point (26 °C).[6][9] Accidental acidification of a cyanide-containing solution can lead to a life-threatening release of HCN gas.[6][7] Therefore, all cyanide waste must be kept strongly basic until it is intentionally treated for destruction.

Q3: I've heard of using bleach (sodium hypochlorite) for cyanide destruction. How does this work and is it reliable?

A3: Yes, alkaline chlorination using sodium hypochlorite (NaOCl), the active ingredient in household bleach, is a well-established and effective method for cyanide destruction.[4][10][11][12] The process occurs in two stages:

  • Oxidation to Cyanate: Hypochlorite oxidizes the highly toxic cyanide (CN⁻) to the much less toxic cyanate (OCN⁻). This reaction is rapid at a pH of 10 or higher.[4][6][7][8]

  • Oxidation of Cyanate: Further addition of hypochlorite at a slightly lower pH (around 8.5-9) can oxidize cyanate to harmless carbon dioxide and nitrogen gas.[4][6]

For laboratory-scale waste, the first step to convert cyanide to cyanate is often sufficient to render the waste non-hazardous for subsequent disposal, but you must adhere to your institution's specific guidelines.[13]

Q4: Can I use hydrogen peroxide instead of bleach? What are the advantages?

A4: Hydrogen peroxide (H₂O₂) is another excellent and often preferred reagent for cyanide oxidation.[14][15][16][17] The primary reaction converts cyanide to the less toxic cyanate.[15][16] CN⁻ + H₂O₂ → OCN⁻ + H₂O[15]

Advantages of H₂O₂ over NaOCl:

  • Fewer Toxic Byproducts: The reaction does not produce chlorinated organic compounds.

  • Reduced Salt Load: It minimizes the addition of salts (like NaCl from bleach) to the waste stream.[15]

  • Effectiveness: It is highly efficient, and the reaction can be accelerated by catalysts like copper ions or by gentle heating.[14][15]

Q5: What is the purpose of adding ferrous sulfate to cyanide waste? I've seen this mentioned as a treatment method.

A5: The addition of ferrous sulfate (FeSO₄) is a precipitation method, not a destruction method. It removes cyanide from the solution by forming a highly stable, insoluble coordination complex called Prussian blue (ferric ferrocyanide).[18][19][20][21] This method is effective for reducing high concentrations of cyanide to very low levels.[20] The resulting solid precipitate can then be separated from the aqueous waste. However, it's important to note that the cyanide is sequestered, not destroyed. The stability of the Prussian blue precipitate is pH-dependent and can redissolve under highly alkaline conditions (pH > 9).[21][22]

Troubleshooting Guide

Problem 1: After adding bleach to my cyanide waste, the solution remains colorless. How do I know the reaction is complete?
  • Causality: The visual confirmation of cyanide destruction can be subtle. The absence of a strong color change does not mean the reaction hasn't worked. The key is to ensure an excess of the oxidizing agent is present.

  • Solution:

    • Use Cyanide Test Strips: The most reliable method is to use commercially available test strips to check for the presence of residual cyanide. Test the solution after the recommended reaction time (e.g., 24 hours) to confirm the concentration is below your facility's disposal limit (often <1 ppm).

    • Iodide-Starch Test for Excess Hypochlorite: A simple way to verify an excess of bleach has been added is to use potassium iodide-starch paper. A drop of the treated waste solution should turn the paper blue/black, indicating the presence of unreacted hypochlorite and confirming that the cyanide has been consumed.

    • Ensure Proper pH: Verify that the pH of the solution was maintained at >10 throughout the addition and reaction time. If the pH drops, the oxidation process is less efficient.[8]

Problem 2: I added hydrogen peroxide to my cyanide waste, and the reaction became very vigorous, foaming and overflowing the container.
  • Causality: The decomposition of hydrogen peroxide is an exothermic reaction and can be catalyzed by various metal ions that may be present in your reaction mixture. This can lead to a rapid temperature increase and vigorous oxygen evolution, causing foaming.

  • Solution:

    • Control the Rate of Addition: Always add the hydrogen peroxide slowly and in portions to a stirred solution of the cyanide waste.

    • Use an Ice Bath: Place the waste container in an ice bath to dissipate the heat generated during the reaction.[23] This is especially important for more concentrated cyanide solutions.

    • Sufficient Headspace: Use a container that is large enough to accommodate at least double the volume of your waste to contain any potential foaming.

Problem 3: How do I handle the large amount of ammonium carbonate waste from a Bucherer-Bergs synthesis? Can I mix it with other acidic waste streams?
  • Causality: Ammonium carbonate is a basic salt. Mixing it directly with acidic waste will cause a vigorous acid-base neutralization reaction, leading to the rapid evolution of large volumes of carbon dioxide gas. This can cause splashes and potentially rupture a sealed waste container.

  • Solution:

    • Segregate the Waste: Collect the carbonate-containing waste in a separate, dedicated container.

    • Neutralize Slowly: To neutralize the waste, place the container in a fume hood and slowly add a dilute acid (e.g., 1M HCl) with constant stirring. The slow addition will control the rate of CO₂ evolution. Continue adding acid until the solution is neutral (pH ~7), as confirmed by a pH meter or pH paper.

    • Ventilation is Key: Always perform this neutralization in a well-ventilated fume hood to manage the off-gassing.

Experimental Protocols

Protocol 1: Cyanide Destruction via Alkaline Hypochlorite Oxidation

This protocol is designed for the complete oxidation of residual cyanide in an aqueous waste stream from a Strecker or Bucherer-Bergs synthesis.

Step-by-Step Methodology:

  • Preparation: In a certified chemical fume hood, place the aqueous cyanide waste in a suitably large, open-top container with a magnetic stir bar. Use a container at least twice the volume of the waste.

  • pH Adjustment: While stirring, slowly add 5 M sodium hydroxide (NaOH) solution until the pH of the waste is ≥ 11, as measured by a pH meter. This is critical to prevent the formation of HCN gas.[6]

  • Hypochlorite Addition: For every 1 gram of cyanide suspected to be in the waste, slowly add approximately 100 mL of commercial bleach (containing ~5-6% sodium hypochlorite). Add the bleach in portions to control the reaction temperature.

  • Reaction: Stir the mixture at room temperature for at least 24 hours to ensure the complete conversion of cyanide to cyanate.[11] The container should remain open within the fume hood.

  • Verification:

    • Test for excess hypochlorite using potassium iodide-starch paper. A positive test (blue/black color) indicates that the oxidant is in excess and the cyanide has been consumed.

    • For rigorous confirmation, test the treated solution with a cyanide test strip to ensure the concentration is below the acceptable limit for your institution.

  • Final Disposal: Once confirmed to be free of cyanide, the solution can be neutralized with a dilute acid (e.g., 1M HCl) and disposed of according to your institution's guidelines for aqueous chemical waste.

ParameterRecommended Value/ProcedureRationale
pH for Oxidation ≥ 11Prevents HCN gas evolution and optimizes oxidation rate.[6][8]
Oxidant Commercial Sodium Hypochlorite (~5%)Readily available, effective, and well-documented.[10][11]
Reaction Time ≥ 24 hoursEnsures complete reaction, especially for complexed cyanides.[11]
Verification KI-Starch Paper & Cyanide Test StripsProvides a self-validating system to confirm reaction completion.
Protocol 2: Cyanide Destruction via Hydrogen Peroxide Oxidation

This protocol offers an alternative with a lower salt burden in the final waste stream.

Step-by-Step Methodology:

  • Preparation: In a certified chemical fume hood, place the aqueous cyanide waste in a large container equipped with a stir bar and placed within a secondary container (e.g., an ice bath).

  • pH Adjustment: While stirring, slowly add 5 M NaOH solution to adjust the pH to between 9 and 10.

  • Peroxide Addition: Slowly add 30% hydrogen peroxide to the stirred, cooled solution. Add approximately 1.5 mL of 30% H₂O₂ for every 1 gram of cyanide estimated. The addition should be dropwise or in small portions to manage the exothermic reaction.[23]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for at least 2 hours.

  • Verification: Use a cyanide test strip to confirm that the cyanide concentration is below the required disposal limit.

  • Disposal: Neutralize the solution with a dilute acid and dispose of it according to institutional protocols.

Workflow & Logic Diagrams

Diagram 1: Decision Workflow for Cyanide Waste Treatment This diagram outlines the logical steps and decision points for selecting an appropriate cyanide treatment method.

CyanideWasteWorkflow start Cyanide Waste Generated check_acid Is waste acidic? start->check_acid adjust_ph IMMEDIATELY adjust pH > 10 with NaOH check_acid->adjust_ph Yes select_method Select Treatment Method check_acid->select_method No adjust_ph->select_method oxidation Oxidation (Destruction) select_method->oxidation Goal: Destroy CN- precipitation Precipitation (Sequestration) select_method->precipitation Goal: Remove CN- from solution hypochlorite Use Sodium Hypochlorite (Protocol 1) oxidation->hypochlorite peroxide Use Hydrogen Peroxide (Protocol 2) oxidation->peroxide ferrous_sulfate Use Ferrous Sulfate (Forms Prussian Blue) precipitation->ferrous_sulfate verify Verify Cyanide Destruction (< 1 ppm) hypochlorite->verify peroxide->verify separate_solid Separate Precipitate (Solid Hazardous Waste) ferrous_sulfate->separate_solid verify->select_method Failure, Re-treat dispose Neutralize & Dispose per Institutional Guidelines verify->dispose Success separate_solid->dispose

Caption: Decision tree for managing laboratory cyanide waste.

Diagram 2: Chemical Pathway of Hypochlorite Oxidation This diagram illustrates the two-step chemical transformation of cyanide into non-toxic products.

CyanideOxidation CN CN⁻ (Cyanide, Highly Toxic) OCN OCN⁻ (Cyanate, Low Toxicity) CN->OCN + OCl⁻ pH > 10 Final CO₂ + N₂ (Carbon Dioxide & Nitrogen) OCN->Final + OCl⁻ pH ~8.5-9

Caption: Two-stage oxidation of cyanide using hypochlorite.

References

  • The removal of cyanide from aqueous solution by the use of ferrous sulph
  • YTC, K., & Gurol, M. D. (2004). Oxidative treatment of cyanide in wastewater using hydrogen peroxide and homogeneous catalyst. Journal of Environmental Science and Health, Part A, 39(3), 787-801.
  • UV-Oxid
  • Hydrogen Peroxide for Cyanide Removing Process. (n.d.). Evonik Active Oxygens.
  • Hydrogen Peroxide Cyanide Destruction Plant. (2016). 911Metallurgist.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services.
  • The Role of Hydrogen Peroxide in Sodium Cyanide Leaching Processes. (2025). United Chemical.
  • Treatment of Cyanide in Gold Mine Tailings with Ferrous Sulf
  • Process for the removal of cyanide from an aqueous solution. (n.d.).
  • cyanide destruction. (n.d.). SGS.
  • 27_cyanides_2022.docx. (2021). Imperial College London.
  • Cyanide Waste Tre
  • Comprehensive Strategies for Effective Cyanide Removal. (n.d.). Durpro.
  • The removal of cyanide from aqueous solution by the use of ferrous sulphate. (1992). The Southern African Institute of Mining and Metallurgy.
  • CYANIDE WASTEWATER TRE
  • Cyanide Oxidation Process. (n.d.). Salt Creek Technologies.
  • Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.
  • Cyanide Standard Operating Procedure Template. (n.d.). Environmental Health & Safety.
  • Cyanide Destruction Hypochlorite / Chlorine. (2017). 911Metallurgist.
  • CYANIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • CuCN quenching. (2023). Reddit.
  • Cyanide Safe Use Guidelines. (n.d.). Columbia Research.
  • Lab Specific SOP Template - for Cyanides. (n.d.).
  • Bucherer–Bergs reaction. (n.d.). Wikipedia.
  • Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Enhancing Stereoselectivity in Chemoenzymatic Amino acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemoenzymatic amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for enhanced stereoselectivity. Here, we address common challenges with in-depth, field-proven insights and practical solutions.

Troubleshooting Guide: Enhancing Stereoselectivity

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying principles to empower your decision-making.

Issue 1: Low Enantiomeric Excess (ee) in Reductive Amination

Question: My enzymatic reductive amination is producing the desired amino acid, but with low enantiomeric excess (ee). What are the likely causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess in reductive amination is a common hurdle that can often be traced back to several key factors. Let's break down the potential causes and the corresponding troubleshooting strategies.

Causality and Solutions:

  • Suboptimal Enzyme Choice or Performance: The inherent stereoselectivity of the enzyme is paramount. A wild-type enzyme may not be optimal for a non-native substrate.[1][2]

    • Troubleshooting:

      • Enzyme Screening: Screen a panel of different reductive aminases (RedAms) or amine dehydrogenases to identify one with higher intrinsic stereoselectivity for your specific ketone and amine substrates.[3][4]

      • Protein Engineering: If a suitable wild-type enzyme cannot be found, consider protein engineering. Techniques like site-directed mutagenesis or directed evolution can be employed to enhance the enzyme's stereoselectivity and activity towards your target substrates.[1][5][6][7][8] Rational design based on the enzyme's active site structure can guide mutations to improve substrate binding and favor the formation of one stereoisomer.[8]

  • Background Chemical Reduction: A non-enzymatic reduction of the imine intermediate can lead to a racemic mixture, thereby lowering the overall ee. This is particularly problematic if the reducing agent is not fully compatible with the reaction conditions.

    • Troubleshooting:

      • Choice of Reducing Agent: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄) as they preferentially reduce the iminium ion over the carbonyl group, minimizing side reactions.[9][10]

      • Control Experiments: Run the reaction without the enzyme to quantify the extent of the background chemical reduction. This will help you determine if the issue is primarily enzymatic or chemical.

  • Suboptimal Reaction Conditions: The reaction environment, including pH, temperature, and solvent, can significantly influence enzyme conformation and, consequently, its stereoselectivity.[11][12]

    • Troubleshooting:

      • pH Optimization: The optimal pH for imine formation and enzymatic reduction may differ. A mildly acidic environment (pH 4-6) generally favors imine formation.[9] However, the enzyme will have its own optimal pH range for activity and stereoselectivity. A systematic pH screen is recommended.

      • Temperature Screening: While higher temperatures can increase reaction rates, they can also negatively impact enzyme stability and stereoselectivity. Perform the reaction at a range of temperatures to find the optimal balance.

      • Solvent Effects: The choice of co-solvent can impact enzyme activity and stereoselectivity.[11] Screen a variety of biocompatible co-solvents (e.g., DMSO, isopropanol) at different concentrations.

Issue 2: Poor Diastereoselectivity in the Synthesis of Amino Acids with Multiple Chiral Centers

Question: I am synthesizing a non-canonical amino acid with two chiral centers using an aldolase followed by a transaminase. The diastereomeric ratio (dr) is poor. How can I improve this?

Answer: Achieving high diastereoselectivity in multi-step chemoenzymatic syntheses requires careful optimization of each enzymatic step and consideration of the interplay between them.

Causality and Solutions:

  • Suboptimal Stereoselectivity of the First Enzyme (Aldolase): The stereochemistry of the first chiral center, set by the aldolase, will influence the subsequent transamination.

    • Troubleshooting:

      • Enzyme Selection: Screen different aldolases. For instance, variants of D-fructose-6-phosphate aldolase (FSA) can exhibit different diastereoselectivities.[13]

      • Substrate Engineering: Minor modifications to the aldehyde or ketone substrate can sometimes improve the diastereoselectivity of the aldol addition.

  • Mismatched Enzyme Stereopreferences: The transaminase in the second step may have a preference for one of the diastereomers produced in the first step, leading to a kinetic resolution but a poor overall yield of the desired diastereomer.

    • Troubleshooting:

      • Screening a Panel of Transaminases: Test a variety of (R)- and (S)-selective transaminases to find one that efficiently converts the desired diastereomer from the aldol reaction.[14][15]

      • One-Pot vs. Stepwise Approach: If cross-reactivity is an issue, a two-step process without intermediate isolation can be beneficial.[13] This allows for optimization of conditions for each enzyme independently.

Experimental Workflow: Optimizing Stereoselectivity in a Reductive Amination Reaction

workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis Start Define Target Amino Acid EnzymeScreen Screen Reductase Aminase Panel Start->EnzymeScreen SubstratePrep Prepare Ketone & Amine Substrates Start->SubstratePrep pH_Opt pH Optimization (e.g., pH 6-9) EnzymeScreen->pH_Opt SubstratePrep->pH_Opt Temp_Opt Temperature Screening (e.g., 25-40°C) pH_Opt->Temp_Opt CoSolvent_Opt Co-solvent Screening (e.g., DMSO) Temp_Opt->CoSolvent_Opt ReducingAgent_Opt Reducing Agent Selection (e.g., STAB) CoSolvent_Opt->ReducingAgent_Opt Analysis Chiral HPLC/GC-MS Analysis for ee ReducingAgent_Opt->Analysis Data Data Interpretation Analysis->Data Data->pH_Opt Iterative Optimization End Optimized Protocol Data->End

Caption: Iterative workflow for optimizing stereoselectivity in enzymatic reductive amination.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the enantiomeric excess (ee) of my synthesized amino acid?

A1: Accurate determination of ee is crucial. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique that separates enantiomers using a chiral stationary phase (CSP).[16] The ee is calculated from the relative peak areas of the two enantiomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the amino acid to make it volatile, followed by separation on a chiral GC column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification.[16]

  • Mass Spectrometry (MS): Certain MS methods, sometimes involving chiral selectors, can also be used to determine ee.[17][18][19]

Q2: Can enzyme immobilization improve the stereoselectivity of my reaction?

A2: Yes, enzyme immobilization can indeed enhance stereoselectivity. The process of attaching an enzyme to a solid support can induce conformational changes that may be beneficial for stereoselectivity.[20][21] Covalent binding, in particular, can increase the rigidity of the enzyme structure, which can lead to improved stereospecificity.[20] Immobilization also offers the practical advantages of enhanced enzyme stability and reusability.[22][23][24]

Q3: My enzyme has low activity on my desired non-canonical substrate. What are my options?

A3: This is a common challenge when working with non-canonical amino acids (ncAAs).[5][6][25][26][27] Here are some strategies:

  • Protein Engineering: Directed evolution and rational design are powerful tools to broaden the substrate scope of an enzyme and improve its activity towards non-native substrates.[1][6][7]

  • High Substrate Concentration: In some cases, simply increasing the concentration of the substrate can drive the reaction forward, although this may not be economically viable on a large scale.

  • Reaction Condition Optimization: Thoroughly optimizing pH, temperature, and co-solvents can sometimes reveal conditions under which the enzyme exhibits acceptable activity.

Q4: What are the advantages of a chemoenzymatic approach over purely chemical synthesis for chiral amino acids?

A4: Chemoenzymatic synthesis leverages the best of both worlds: the versatility of chemical reactions and the unparalleled selectivity of enzymes.[26][28][29][30] Key advantages include:

  • High Stereoselectivity: Enzymes often provide access to enantiomerically pure products without the need for chiral auxiliaries or expensive metal catalysts.[27][28][31][32]

  • Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media under mild pH and temperature, avoiding the need for harsh reagents and protecting groups.[1]

  • Greener Chemistry: Biocatalysis is generally more environmentally friendly, reducing waste and the use of hazardous materials.[15]

Q5: I am observing significant over-alkylation in my reductive amination. How can I minimize this?

A5: Over-alkylation, where the product amine reacts further with the starting carbonyl, is a common side reaction.[9] To suppress this:

  • Stepwise Procedure: Pre-form the imine first, and then add the reducing agent.[9][33]

  • Stoichiometry Control: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[9]

  • Non-Acidic Conditions: Running the reaction under non-acidic conditions can help to suppress the formation of tertiary amines.[9]

Data Summary Table

ParameterTypical Range for OptimizationPotential Impact on Stereoselectivity
pH 6.0 - 9.0High
Temperature 25 - 40 °CModerate to High
Co-solvent 0 - 20% (v/v) DMSO, IsopropanolModerate
Reducing Agent STAB, NaBH₃CN, H₂/PdHigh
Enzyme Loading 1 - 10 mg/mLLow (unless mass transfer limited)

Key Relationships in Chemoenzymatic Amino Acid Synthesis

relationships Enzyme Enzyme Choice & Engineering Stereoselectivity High Stereoselectivity (ee% & dr) Enzyme->Stereoselectivity Determines intrinsic selectivity Conditions Reaction Conditions (pH, Temp, Solvent) Conditions->Enzyme Conditions->Stereoselectivity Modulates enzyme conformation & activity Substrates Substrate Properties Substrates->Stereoselectivity Influences enzyme-substrate interactions

Caption: Interplay of key factors influencing stereoselectivity.

References

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
  • Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids - Benchchem.
  • Examples of noncanonical amino acids obtained by preparative (chemo)enzymatic synthesis using EDDS lyase and its variants as biocatalysts.
  • Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing).
  • A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids | Analytical Chemistry - ACS Public
  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Publishing.
  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - NIH.
  • One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC - NIH.
  • Enzyme Immobilization Technologies and Industrial Applic
  • One-pot chemoenzymatic syntheses of non-canonical amino acids - Oxford Academic.
  • Engineering enzymes for noncanonical amino acid synthesis - Caltech Authors.
  • Improving yield and enantiomeric excess in chiral amine synthesis - Benchchem.
  • A Comprehensive Guide to Enzyme Immobiliz
  • Recent Trends in Enzyme Immobilization—Concepts for Expanding the Bioc
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - Frontiers.
  • Recent Advances in the Chemoenzymatic Synthesis of Bioactive N
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC - NIH.
  • Engineering enzymes for noncanonical amino acid synthesis - PMC - NIH.
  • The effect of enzyme immobilization on the conversion, enantioselectivity, and enantiopurity of the products of Lecitase™ Ultra-catalyzed hydrolysis of racemic propionate 3a (reaction scheme presented above).
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive amin
  • An Overview of Techniques in Enzyme Immobiliz
  • What factors might cause an enzymatic synthesis to be stereoselective?
  • Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B.
  • Making Enzymes Suitable for Organic Chemistry by R
  • Chemoenzymatic synthesis planning guided by synthetic potential scores - RSC Publishing.
  • Rational design of enzyme activity and enantioselectivity - Frontiers.
  • Use of Enzymes in the Synthesis of Amino Acids - ResearchG
  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions - MDPI.
  • New Advances in Chemoenzym
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Key Concepts in Stereoselective Synthesis.
  • Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC - NIH.
  • Optimization of reaction conditions The optimization of reaction...
  • Chemoenzymatic synthesis - PMC - PubMed Central - NIH.
  • Chemoenzymatic Synthesis of the Most Pleasant Stereoisomer of Jessemal - PMC - NIH.
  • New developments in the chemo-enzym
  • Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing).
  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing.
  • Theoretical studies of stereoselectivities of intramolecular aldol cyclizations c
  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites - Oxford Academic.
  • Directed evolution of an aspartate aminotransferase with new substr
  • Temperature and solvent effects on enzyme stereoselectivity: Inversion temperature in kinetic resolutions with lipases | Request PDF - ResearchG

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the ¹H and ¹³C NMR Spectra of (S)-2-Amino-2-(2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid, a derivative of the non-canonical amino acid phenylglycine, is a chiral building block of significant interest in pharmaceutical research and development. Its defined stereochemistry and substituted aromatic ring make it a valuable component in the synthesis of complex molecules with specific biological activities. Unambiguous structural characterization is paramount for ensuring the quality and efficacy of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing precise insights into the molecular structure, connectivity, and purity.

This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for this compound. As publicly available experimental spectra for this specific molecule are scarce, this document serves as a predictive and comparative manual. We will dissect the anticipated spectral features, explaining the causal relationships between the molecule's structure and the resulting NMR signals. Furthermore, we will present a rigorous comparative analysis with its structural isomers, demonstrating how subtle changes in molecular architecture lead to distinct and identifiable NMR fingerprints. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR data for this class of compounds.

Experimental Methodology: A Self-Validating Protocol

The acquisition of high-quality, reproducible NMR data is critically dependent on a meticulously executed experimental protocol. The following procedure is designed to be a self-validating system for the analysis of non-canonical amino acids like this compound.

Sample Preparation

The choice of solvent is crucial, as amino acids exhibit zwitterionic character and variable solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice due to its excellent solvating power for polar molecules and its ability to allow for the observation of exchangeable protons (e.g., -NH₂ and -COOH).

  • Step 1: Weighing. Accurately weigh 5-10 mg of the high-purity analyte, this compound.

  • Step 2: Dissolution. Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Step 3: Solubilization. Gently vortex or sonicate the sample at room temperature until the solid is completely dissolved. The solution should be clear and free of particulate matter.

  • Step 4: Internal Standard (Optional but Recommended). For precise chemical shift referencing, add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

These parameters are based on a standard 400 MHz or 500 MHz spectrometer, which is widely available in research settings.[1]

  • Spectrometer: 400 MHz (or higher field) NMR Spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 298 K (25 °C).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64 (signal-to-noise dependent).

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Spectral Width: -10 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

The following diagram illustrates the logical workflow for acquiring high-quality NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Weigh Analyte (5-10 mg) B Dissolve in DMSO-d6 (0.6 mL) A->B C Add Internal Standard (TMS) B->C D Tune & Shim Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase Correction G->H I Baseline Correction H->I J Reference to TMS I->J K Integration & Peak Picking J->K L L K->L Structural Elucidation

Caption: Experimental workflow from sample preparation to spectral analysis.

¹H and ¹³C NMR Spectral Analysis for this compound

The following data is predictive, based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The numbering scheme used for assignment is shown below.

Chemical structure with numbering for this compound

(Note: An illustrative image of the chemical structure with atom numbering would be placed here in a final document.)

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The presence of the amino and carboxylic acid groups, which are chiral centers, along with the ortho-methoxy substituent, creates a distinct pattern in the aromatic region and for the alpha-proton.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~7.4-7.5d1HH-6Deshielded due to proximity to the electron-withdrawing amino-acid moiety and ortho to the methoxy group.
~7.2-7.3t1HH-4Typical aromatic triplet, influenced by neighboring protons.
~7.0-7.1d1HH-3Shielded by the electron-donating effect of the adjacent methoxy group.
~6.9-7.0t1HH-5Typical aromatic triplet.
~5.0-5.2s1HH-α (Cα-H)Singlet due to lack of adjacent protons. Deshielded by both the adjacent nitrogen and carbonyl carbon.
~3.8-3.9s3HOCH₃Characteristic singlet for a methoxy group on an aromatic ring.
Broadbr s3HNH₂, COOHExchangeable protons; chemical shift and visibility are highly dependent on concentration, temperature, and water content.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Chemical Shift (δ) ppm (Predicted)AssignmentRationale for Chemical Shift
~173-175C=OTypical chemical shift for a carboxylic acid carbonyl carbon.
~156-158C-2Aromatic carbon directly attached to the electron-donating methoxy group, resulting in significant deshielding.
~130-132C-4Aromatic CH carbon.
~128-130C-6Aromatic CH carbon.
~125-127C-1Quaternary aromatic carbon attached to the amino acid moiety, deshielded but less so than C-2.
~120-122C-5Aromatic CH carbon.
~110-112C-3Aromatic carbon ortho to the electron-donating methoxy group, showing significant shielding.
~58-60C-αAlpha-carbon attached to both nitrogen and a carbonyl group, appearing in a characteristic region for α-amino acids.
~55-56OCH₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Comparative Analysis: The Decisive Role of Isomerism

To underscore the diagnostic power of NMR, we will compare the expected spectrum of our target molecule with the known spectral data of its positional isomer, (S)-2-Amino-2-(4-methoxyphenyl)acetic acid , and its parent compound, 2-Methoxyphenylacetic acid . This comparison highlights how subtle structural changes dramatically alter the magnetic environment of the nuclei.

Isomeric Comparison: Ortho vs. Para Substitution

The position of the methoxy group (ortho vs. para) is the single most influential factor in differentiating the isomers by NMR. The symmetry in the para-isomer leads to a much simpler aromatic region in the spectrum compared to the ortho-isomer.

Isomer_Comparison cluster_ortho This compound cluster_para (S)-2-Amino-2-(4-methoxyphenyl)acetic acid ortho Ortho-Substituted Four unique aromatic protons (d, t, d, t) Complex, overlapping signals para Para-Substituted Two sets of equivalent aromatic protons (d, d) Simple AA'BB' system ortho:f2->para:f2 Key Differentiator: Aromatic Pattern

Caption: Logical comparison of NMR patterns for ortho vs. para isomers.

Table 3: Comparative ¹H NMR Data of Isomers (Aromatic Region)

CompoundH-3 / H-5 (para)H-2 / H-6 (para)H-3, H-4, H-5, H-6 (ortho)Source
2-Amino -2-(4 -methoxyphenyl)acetic acid~6.9 ppm (d)~7.3 ppm (d)N/A[2]
Predicted: 2-Amino -2-(2 -methoxyphenyl)acetic acidN/AN/A~6.9 to 7.5 ppm (4 distinct multiplets)-
2-(4 -methoxyphenyl)acetic acid6.88 ppm (d)7.22 ppm (d)N/A[3]
2-(2 -methoxyphenyl)acetic acidN/AN/A6.8-7.3 ppm (complex multiplets)[4][5]

This comparison clearly shows that the simple pair of doublets characteristic of the para-substituted ring is replaced by four distinct and complex multiplets in the ortho-substituted isomer. This is a direct consequence of the lack of symmetry in the ortho compound, making every aromatic proton magnetically inequivalent.

Functional Group Comparison: The Impact of the α-Amino Group

By comparing the target molecule to its parent compound lacking the α-amino group (2-Methoxyphenylacetic acid), we can isolate the electronic effect of the nitrogen atom.

Table 4: Comparative Data - Effect of α-Amino Group

Compound / Data Point2-Methoxyphenylacetic acidPredicted: this compoundKey Difference & Rationale
¹H NMR: α-Proton (Cα-H) ~3.6 ppm (singlet)[4]~5.1 ppm (singlet)Significant downfield shift (~1.5 ppm). The strongly electron-withdrawing amino group (-NH₂) deshields the α-proton far more than the methylene carbon in the parent acid.
¹³C NMR: α-Carbon (Cα) ~36 ppm[6]~59 ppmSignificant downfield shift (~23 ppm). The direct attachment of nitrogen causes a strong deshielding effect on the α-carbon, moving it into the typical range for amino acids.

This analysis demonstrates that the chemical shifts of the α-proton and α-carbon are exceptionally sensitive reporters of substitution at this position, providing an unambiguous confirmation of the amino acid structure.

Conclusion

This guide establishes a clear framework for what to expect during the analysis of this compound and provides a powerful comparative toolkit for differentiating it from its structural isomers. The detailed experimental protocol ensures that researchers can acquire high-fidelity data, allowing for confident structural verification and purity assessment in their drug discovery and development workflows.

References

  • Vertesy, L., et al. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. IntechOpen. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Methoxyphenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Evolution of the 1 H NMR spectra of the (R)-and (S)-MPA esters of.... Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available at: [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Available at: [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. Available at: [Link]

Sources

A Head-to-Head Battle for Purity: HPLC vs. NMR in the Quantitative Analysis of Drug Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and impurities within a drug mixture is paramount to ensuring safety and efficacy. Two analytical titans dominate this critical task: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While both are powerful techniques, they operate on fundamentally different principles, offering a unique suite of advantages and limitations. This guide provides a comprehensive comparison of HPLC and qNMR for the quantitative analysis of drug mixtures, grounded in experimental data and regulatory standards, to empower you to make informed decisions for your analytical workflow.

The Contenders: A Tale of Two Principles

HPLC: The Separation Specialist

High-Performance Liquid Chromatography is a cornerstone of the modern analytical laboratory, renowned for its exceptional separating power.[1] It employs a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[2] The differential partitioning of the sample's components between the two phases leads to their separation.[2] For quantitative analysis, a detector, most commonly a UV-Vis detector, measures the analyte's response as it elutes from the column.[3] The concentration of the analyte is then determined by comparing its peak area to that of a known reference standard.[4]

qNMR: The Absolute Quantifier

Quantitative Nuclear Magnetic Resonance spectroscopy offers a fundamentally different approach. It leverages the principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5][6] This inherent proportionality allows for the direct, absolute quantification of an analyte against a certified internal standard of a different compound, obviating the need for a specific reference standard of the analyte itself.[6][7] This makes qNMR a primary ratio method of measurement.[8]

The Main Event: A Data-Driven Comparison

The choice between HPLC and qNMR often hinges on the specific requirements of the analysis. A head-to-head comparison of their performance characteristics, supported by experimental data, reveals their respective strengths.

Performance CharacteristicHPLCqNMRKey Considerations & Causality
Accuracy High (comparable to qNMR)HighBoth techniques can achieve high accuracy. A study comparing benchtop NMR and HPLC-UV for illicit drug mixtures reported a root mean square error (RMSE) of 1.1 mg/100 mg for HPLC-UV and as low as 1.3 mg/100 mg for qNMR with Quantum Mechanical Modelling (QMM).[9][10]
Precision (Repeatability) Excellent (<2% RSD typical)Excellent (<1% RSD achievable)HPLC precision is dependent on factors like pump performance and injection volume repeatability.[11] qNMR precision is influenced by factors such as signal-to-noise ratio and spectral resolution.[12]
Linearity Excellent (R² > 0.99 typical)Excellent (R² > 0.99 typical)A comparative study on Coenzyme Q10 found a linearity range of 10.0–1000.0 µg/mL for HPLC-UV and 2.2–30.3 mg/mL for qNMR, both with R² ≥ 0.99.[13][14]
Sensitivity (LOD/LOQ) Very High (µg/mL to ng/mL)Moderate (mg/mL to µg/mL)HPLC, particularly when coupled with sensitive detectors, generally offers superior sensitivity, making it ideal for trace impurity analysis.[13][14] The LOD for Coenzyme Q10 was 0.025 µg/mL for HPLC-UV and 0.48 mg/0.7 mL for qNMR.[13][14]
Specificity High (with proper method development)Very HighHPLC specificity relies on the chromatographic separation of the analyte from all other components.[11] qNMR's high specificity is due to the unique chemical shifts of different molecules in the spectrum.[15]
Reference Standard Requirement Analyte-specific reference standard requiredUniversal internal standard can be usedHPLC quantification is relative and requires a well-characterized standard of the analyte.[4] qNMR's ability to use a universal internal standard is a significant advantage in early development when pure analyte standards may be unavailable.[7]
Speed & Throughput Method-dependent (can be high with UPLC)Generally faster for sample preparation & data acquisitionqNMR sample preparation is often simpler, and data acquisition can be very fast.[7] HPLC run times can be longer, though modern UPLC systems have significantly reduced analysis times.
"Green" Chemistry High solvent consumptionLow solvent consumptionHPLC typically requires larger volumes of organic solvents, contributing to a greater environmental footprint.[13] qNMR is considered a "greener" technique due to its minimal solvent usage.

In the Trenches: Experimental Protocols & Workflows

To provide a practical understanding, here are detailed, step-by-step methodologies for quantitative analysis using both HPLC and qNMR, adhering to regulatory expectations for validation as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[16][17][18]

Quantitative HPLC Workflow

The following protocol outlines a typical reversed-phase HPLC method for the assay of a drug substance.

1. Method Development & Optimization:

  • Column Selection: Choose a suitable C18 column based on the analyte's properties.

  • Mobile Phase Selection: Develop a mobile phase (e.g., a mixture of acetonitrile and a buffer) that provides good resolution between the API and any impurities.[2]

  • Detector Wavelength: Select a UV wavelength where the analyte has maximum absorbance.[2]

  • System Suitability: Establish system suitability parameters (e.g., tailing factor, resolution, and repeatability) to ensure the system is performing correctly.[11]

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable diluent to a known concentration.

  • Sample Preparation: Accurately weigh the drug mixture and dissolve it in the same diluent to a concentration within the linear range of the method.[19]

3. Chromatographic Analysis:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[19]

  • Injection Sequence: Inject a blank (diluent), the standard solution (multiple injections for precision), and the sample solutions.[19]

4. Data Analysis & Calculation:

  • Peak Integration: Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Quantification: Calculate the concentration of the analyte in the sample using the following formula:

    Concentration_sample = (Area_sample / Area_standard) * Concentration_standard

Diagram: Quantitative HPLC Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing MethodDev Method Development & Optimization StdPrep Standard Preparation MethodDev->StdPrep SamplePrep Sample Preparation MethodDev->SamplePrep SystemEquil System Equilibration StdPrep->SystemEquil SamplePrep->SystemEquil Injection Sample Injection SystemEquil->Injection DataAcq Data Acquisition (Chromatogram) Injection->DataAcq Integration Peak Integration DataAcq->Integration Calculation Concentration Calculation Integration->Calculation

Caption: A streamlined workflow for quantitative analysis using HPLC.

Quantitative NMR (qNMR) Workflow

This protocol details the steps for a typical ¹H qNMR experiment using an internal standard.

1. Method Planning:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves both the analyte and the internal standard.

  • Internal Standard Selection: Select an internal standard with a simple spectrum (ideally a singlet) that does not overlap with any analyte signals. It should be stable, non-volatile, and of high purity.[4]

  • Signal Selection: Identify well-resolved signals for both the analyte and the internal standard for integration.

2. Sample Preparation:

  • Accurately weigh a known amount of the drug mixture.

  • Accurately weigh a known amount of the internal standard.

  • Dissolve both in a precise volume of the chosen deuterated solvent in an NMR tube.

3. NMR Data Acquisition:

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Pulse Sequence: Employ a standard 1D proton pulse sequence.

  • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all nuclei, which is crucial for accurate quantification.[15]

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[12]

4. Data Processing & Analysis:

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

  • Integration: Integrate the selected signals for the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Diagram: Quantitative NMR (qNMR) Workflow

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing MethodPlan Method Planning (Solvent, Standard, Signals) SamplePrep Accurate Weighing & Dissolution MethodPlan->SamplePrep NMRSetup NMR Instrument Setup (Pulse Sequence, d1, Scans) SamplePrep->NMRSetup DataAcq Acquire FID NMRSetup->DataAcq Processing Fourier Transform, Phasing, Baseline Correction DataAcq->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: A systematic workflow for quantitative analysis using qNMR.

The Verdict: Choosing the Right Tool for the Job

The decision to use HPLC or qNMR is not a matter of one being universally superior to the other, but rather selecting the most appropriate tool for the specific analytical challenge.

Choose HPLC when:

  • Trace-level impurity analysis is required: Its high sensitivity makes it the gold standard for detecting and quantifying low-level impurities.[1]

  • Complex mixtures with many overlapping signals are present: The separative power of chromatography is essential to resolve individual components.[20]

  • A validated method with a specific reference standard is already established: It is a robust and reliable technique for routine quality control.[4]

Choose qNMR when:

  • An analyte-specific reference standard is not available: This is a common scenario in early-stage drug discovery and for the analysis of novel compounds or impurities.[7]

  • Rapid, absolute quantification is needed: The simpler sample preparation and direct quantification method can save significant time and resources.

  • An orthogonal technique for cross-validation is required: qNMR provides a mechanistically different method to confirm the results obtained by HPLC.[21]

  • Simultaneous structural confirmation and quantification are desired: The NMR spectrum provides a wealth of structural information alongside the quantitative data.

Conclusion: A Synergistic Approach

In the quest for unimpeachable analytical data, HPLC and qNMR should not be viewed as adversaries, but as complementary techniques in the pharmaceutical scientist's arsenal. HPLC's prowess in separation and sensitivity makes it indispensable for impurity profiling, while qNMR's ability to provide rapid, absolute quantification without analyte-specific standards offers unparalleled advantages, particularly in the early stages of development. By understanding the fundamental principles, strengths, and limitations of each technique, and by leveraging them in a synergistic manner, researchers can ensure the highest level of scientific integrity and confidence in their quantitative analysis of drug mixtures.

References

  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • The Assay of Pharmaceutical Ingredients and Impurities by Quantitative NMR. (n.d.). Almac Group. Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2018). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (2013). LCGC. Retrieved from [Link]

  • 10 Tips for HPLC Analysis In Pharmaceuticals. (2024). Pharmaguideline. Retrieved from [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Torontech. Retrieved from [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2022). ResearchGate. Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (2020). SciSpace. Retrieved from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2011). European Pharmaceutical Review. Retrieved from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. Retrieved from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). PubMed. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (n.d.). Patsnap. Retrieved from [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Neuland Labs. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2009). Pharmaceutical Technology. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (2019). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2023). Lab Manager. Retrieved from [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (2016). ResearchGate. Retrieved from [Link]

  • USP 1225 Validation Procedures. (n.d.). Ofni Systems. Retrieved from [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2022). LCGC International. Retrieved from [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). Pharma's Almanac. Retrieved from [Link]

  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (2013). Chromatography Online. Retrieved from [Link]

Sources

A Comparative Guide to α-Amino Acid Synthesis: Strecker vs. Bucherer-Bergs Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of α-amino acids is a foundational technique. Among the classical approaches, the Strecker and Bucherer-Bergs syntheses have long been cornerstone methodologies. This guide provides an in-depth comparative analysis of these two powerful reactions, offering insights into their mechanisms, practical applications, and the rationale behind procedural choices to aid in selecting the optimal method for your synthetic goals.

Introduction: The Enduring Relevance of Strecker and Bucherer-Bergs Syntheses

The Strecker synthesis, first reported in 1850, represents one of the earliest methods for the laboratory preparation of α-amino acids[1]. Its versatility and simplicity have ensured its continued use in both academic and industrial settings[2]. The Bucherer-Bergs reaction, developed in the early 20th century, provides a valuable alternative, particularly for the synthesis of α,α-disubstituted amino acids via a hydantoin intermediate[3][4]. Both are multicomponent reactions, celebrated for their efficiency in building molecular complexity in a single step[5]. Understanding the nuances of each is critical for any scientist working on the synthesis of novel amino acids for pharmaceutical or research applications.

The Strecker Synthesis: A Direct Route to α-Amino Acids

The Strecker synthesis is a two-step process that begins with the one-pot reaction of an aldehyde or ketone, ammonia, and a cyanide source to form an α-aminonitrile. This intermediate is then hydrolyzed to yield the final α-amino acid[1][6].

Mechanism of the Strecker Synthesis

The reaction proceeds through the initial formation of an imine from the carbonyl compound and ammonia. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile. Subsequent hydrolysis of the nitrile group, typically under acidic conditions, yields the carboxylic acid functionality of the amino acid[6].

Strecker_Mechanism carbonyl Aldehyde/Ketone (R1, R2-C=O) imine Imine carbonyl->imine + NH3 - H2O ammonia Ammonia (NH3) cyanide Cyanide (CN-) aminonitrile α-Aminonitrile imine->aminonitrile + CN- amino_acid α-Amino Acid aminonitrile->amino_acid Hydrolysis (H3O+)

Caption: The reaction mechanism of the Strecker synthesis.

Key Experimental Considerations in Strecker Synthesis

The choice of cyanide source is a critical safety and practical consideration. While hydrogen cyanide (HCN) was used in early procedures, safer alternatives such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of an acid source like ammonium chloride (NH4Cl) are now standard[6]. The hydrolysis of the α-aminonitrile is typically carried out with strong acid, which also protonates the amine group, requiring a final neutralization step to isolate the amino acid[6].

The classical Strecker synthesis yields a racemic mixture of amino acids[1]. For applications requiring enantiomerically pure amino acids, asymmetric variations have been developed. These methods often employ a chiral auxiliary, such as a chiral amine, to direct the stereochemistry of the cyanide addition[7].

The Bucherer-Bergs Synthesis: Accessing Hydantoins and α,α-Disubstituted Amino Acids

The Bucherer-Bergs reaction is a multicomponent reaction that condenses a carbonyl compound, an alkali metal cyanide, and ammonium carbonate to produce a 5,5-disubstituted hydantoin[3][8]. These hydantoins are stable, crystalline intermediates that can be hydrolyzed to furnish α,α-disubstituted amino acids[4].

Mechanism of the Bucherer-Bergs Synthesis

The reaction is initiated by the formation of a cyanohydrin from the carbonyl starting material. The cyanohydrin then reacts with ammonia and carbon dioxide (generated in situ from the decomposition of ammonium carbonate) to form an aminonitrile intermediate. This intermediate undergoes intramolecular cyclization to yield the hydantoin product[8][9].

Bucherer_Bergs_Mechanism carbonyl Ketone/Aldehyde (R1, R2-C=O) cyanohydrin Cyanohydrin carbonyl->cyanohydrin + KCN reagents KCN, (NH4)2CO3 aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH3 hydantoin 5,5-Disubstituted Hydantoin aminonitrile->hydantoin + CO2 (from (NH4)2CO3) amino_acid α,α-Disubstituted Amino Acid hydantoin->amino_acid Hydrolysis

Caption: The reaction mechanism of the Bucherer-Bergs synthesis.

Key Experimental Considerations in Bucherer-Bergs Synthesis

This reaction is typically performed in a mixture of water and a polar organic solvent, such as ethanol, at elevated temperatures[10]. The use of a closed system can be advantageous to prevent the loss of volatile components like ammonia and carbon dioxide, leading to improved yields, especially for less reactive substrates[10]. The hydrolysis of the hydantoin intermediate to the corresponding amino acid is usually achieved under basic conditions, followed by acidification. Like the Strecker synthesis, the Bucherer-Bergs reaction generally produces a racemic mixture of the hydantoin and, consequently, the amino acid[3].

Comparative Analysis: Strecker vs. Bucherer-Bergs

The choice between the Strecker and Bucherer-Bergs synthesis depends on the desired product, the available starting materials, and the required scale of the reaction.

FeatureStrecker SynthesisBucherer-Bergs Synthesis
Primary Product α-Amino acid5,5-Disubstituted Hydantoin (amino acid precursor)
Substrate Scope Aldehydes and ketonesPrimarily ketones and aldehydes
Key Application Synthesis of α-monosubstituted amino acidsSynthesis of α,α-disubstituted amino acids
Stereochemistry Racemic (asymmetric variants exist)Racemic
Reaction Conditions Milder initial reaction, harsh hydrolysisElevated temperatures, often in a sealed vessel
Intermediates α-AminonitrileCyanohydrin, α-aminonitrile, hydantoin
A Quantitative Comparison for the Synthesis of a Phenylglycine Derivative

To illustrate the practical differences, the following table summarizes the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid via asymmetric Strecker and classical Bucherer-Bergs methods.[7]

ParameterAsymmetric Strecker SynthesisBucherer-Bergs Synthesis
Starting Material 2-Methoxybenzaldehyde2-Methoxybenzaldehyde
Typical Yield 75-90%60-80%
Enantiomeric Excess (ee) >95%Racemic (requires resolution)
Reaction Time 12-24 hours24-48 hours (including hydrolysis)
Key Reagents Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCN, NH4ClKCN, (NH4)2CO3
Number of Steps 2 (amination/cyanation, hydrolysis)2 (hydantoin formation, hydrolysis)
Waste Products Chiral auxiliary waste, cyanide saltsCyanide and carbonate salts
Scalability Moderate to HighHigh

This data is for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid and is representative of what can be expected for similar substituted phenylglycines.[7]

Experimental Protocols

Representative Protocol for Strecker Synthesis of α-Alanine

This protocol is a generalized procedure based on classical Strecker synthesis.

Step 1: Synthesis of α-Aminopropionitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride in water.

  • To this solution, add a solution of sodium cyanide in water.

  • Cool the mixture in an ice bath and slowly add acetaldehyde with stirring.

  • Allow the reaction to stir at room temperature for several hours.

  • Extract the α-aminopropionitrile with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 2: Hydrolysis to (±)-Alanine

  • Add concentrated hydrochloric acid to the crude α-aminopropionitrile.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the alanine.

  • Collect the solid by filtration and recrystallize from an appropriate solvent system.

Representative Protocol for Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

This protocol is a generalized procedure for the synthesis of a hydantoin from a ketone.

Step 1: Synthesis of 5,5-Dimethylhydantoin

  • In a pressure vessel, combine acetone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.[11]

  • Seal the vessel and heat the mixture at 60-80°C for 12-18 hours with stirring.[7]

  • Cool the reaction mixture to room temperature to induce crystallization of the 5,5-dimethylhydantoin.

  • Collect the solid product by filtration and wash with cold water.

Step 2: Hydrolysis to α,α-Dimethylglycine

  • Suspend the 5,5-dimethylhydantoin in an aqueous solution of a strong base (e.g., 2M NaOH).

  • Heat the mixture under reflux for 12-24 hours.

  • Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the α,α-dimethylglycine.

  • Collect the product by filtration and recrystallize if necessary.

Experimental_Workflow cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Synthesis strecker_start Aldehyde/Ketone + NH3 + CN- Source strecker_aminonitrile Formation of α-Aminonitrile strecker_start->strecker_aminonitrile strecker_hydrolysis Acidic Hydrolysis strecker_aminonitrile->strecker_hydrolysis strecker_product α-Amino Acid strecker_hydrolysis->strecker_product bucherer_start Ketone/Aldehyde + KCN + (NH4)2CO3 bucherer_hydantoin Formation of Hydantoin bucherer_start->bucherer_hydantoin bucherer_hydrolysis Basic Hydrolysis bucherer_hydantoin->bucherer_hydrolysis bucherer_product α,α-Disubstituted Amino Acid bucherer_hydrolysis->bucherer_product

Caption: A comparative workflow of the Strecker and Bucherer-Bergs syntheses.

Conclusion: Selecting the Right Tool for the Job

Both the Strecker and Bucherer-Bergs syntheses are powerful and reliable methods for the preparation of α-amino acids. The Strecker synthesis offers a more direct route to α-monosubstituted amino acids and has been adapted for asymmetric synthesis, a crucial consideration for pharmaceutical applications. The Bucherer-Bergs reaction, on the other hand, excels in the preparation of α,α-disubstituted amino acids via a stable hydantoin intermediate, which can be advantageous for purification and handling.

The choice between these two classic reactions will ultimately be guided by the specific structural requirements of the target amino acid, the desired stereochemistry, and the practical considerations of the laboratory or industrial setting. A thorough understanding of the mechanisms and experimental parameters of both syntheses, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic objectives efficiently and effectively.

References

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Hughes, D. L. (2011). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. In Asymmetric Synthesis (Vol. 4, pp. 249-296). Academic Press.
  • ResearchGate. (n.d.). Bucherer-Bergs and Strecker Multicomponent Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Koóš, M., & Kalník, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • ResearchGate. (n.d.). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected chemical routes toward synthesis of α‐amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Nnadi, G. H., & Amedu, C. N. (2022). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Chemistry, 4(4), 1373-1393. [Link]

  • Khan Academy. (n.d.). Alpha amino acid synthesis. Retrieved from [Link]

  • The Brem Method. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. [Link]

Sources

A Comparative Analysis of the Biological Activities of (S)- and (R)-Enantiomers of Methoxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The principle of chirality is a cornerstone of modern pharmacology. The three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with biological targets, leading to significant differences in efficacy, potency, and toxicity between enantiomers. This guide provides an in-depth comparison of the biological activities of the (S)- and (R)-enantiomers of a specific methoxyphenylacetic acid derivative, Dotarizine, a compound recognized for its calcium channel blocking properties. By examining the experimental data and underlying methodologies, we aim to provide researchers, scientists, and drug development professionals with a clear framework for understanding and evaluating enantiomer-specific bioactivity.

The Critical Role of Stereochemistry: An Introduction

Methoxyphenylacetic acid and its derivatives serve as versatile scaffolds in the synthesis of a wide array of biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and cardiovascular agents.[1] When a derivative possesses a chiral center, it exists as a pair of enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, is the basis for this observed stereoselectivity in drug action.[2][3]

This guide will focus on Dotarizine, a piperazine derivative that incorporates a methoxyphenylacetic acid moiety and is known to function as a calcium channel blocker.[4][5] Such agents are crucial in the management of various cardiovascular and cerebrovascular disorders.[4] The analysis of its enantiomers provides a compelling case study into the significance of stereochemistry in drug design and development.

Comparative Biological Activity: (S)- vs. (R)-Dotarizine

While detailed public data directly comparing the enantiomers of Dotarizine is limited in the initial search, the established principles of pharmacology for similar chiral drugs, particularly calcium channel blockers, strongly suggest that the two enantiomers will exhibit different activities. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[2]

Based on the pharmacology of other chiral calcium channel blockers, it is hypothesized that one enantiomer of Dotarizine will show significantly higher affinity and potency for the L-type calcium channel, the primary target for this class of drugs.[6] This stereoselectivity arises from the specific three-point interactions between the chiral drug molecule and the chiral binding site on the receptor protein.

Table 1: Hypothetical Comparative Biological Data for Dotarizine Enantiomers

Parameter(S)-Dotarizine (Hypothetical)(R)-Dotarizine (Hypothetical)Reference Compound (e.g., Flunarizine)
Target L-type Calcium ChannelL-type Calcium ChannelL-type Calcium Channel
IC₅₀ (nM) 1050050
Receptor Binding Affinity (Kᵢ, nM) 525025
In vivo Efficacy (e.g., reduction in blood pressure, %) 25520
Adverse Effects (e.g., off-target binding) LowModerateModerate

Note: The data in this table is hypothetical and for illustrative purposes, based on typical observations for chiral drugs. It serves as a framework for the kind of comparative data that would be generated in a full experimental workup.

Experimental Protocols for Enantiomer Comparison

To empirically determine the differential activities of the (S)- and (R)-enantiomers of a compound like Dotarizine, a series of well-defined experiments are necessary. The following protocols outline the key steps in such an investigation.

Chiral Separation of Enantiomers

The essential first step is the separation of the racemic mixture into its individual, optically pure enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this purpose.

Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.

  • Mobile Phase Optimization: Begin with a standard mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Adjust the ratio of the solvents to achieve optimal separation (resolution) of the enantiomeric peaks.

  • Detection: Utilize a UV detector set at a wavelength where the compound exhibits maximum absorbance.

  • Fraction Collection: Collect the eluent corresponding to each well-separated peak in separate vessels.

  • Purity Analysis: Re-inject the collected fractions into the chiral HPLC system to confirm the enantiomeric purity of each separated isomer.

In Vitro Assessment of Biological Activity

Once the pure enantiomers are isolated, their biological activity can be assessed using in vitro assays. For a calcium channel blocker like Dotarizine, this would involve measuring its ability to inhibit the influx of calcium ions through L-type calcium channels.

Protocol: In Vitro Calcium Channel Blocking Assay (FLIPR Assay)

  • Cell Culture: Culture a suitable cell line that endogenously expresses or has been engineered to overexpress L-type calcium channels (e.g., HEK293 cells).

  • Cell Plating: Plate the cells in a 96-well microplate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the (S)- and (R)-enantiomers, as well as the racemic mixture and a reference compound, to the wells.

  • Stimulation: After an appropriate incubation period, stimulate the cells with a depolarizing agent (e.g., potassium chloride) to open the voltage-gated calcium channels.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: Plot the fluorescence response against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each enantiomer.

Receptor Binding Studies

To understand the molecular basis of the differential activity, receptor binding assays are performed to determine the affinity of each enantiomer for the target receptor.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from tissues or cells expressing the L-type calcium channel.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the L-type calcium channel (e.g., [³H]-nitrendipine), and varying concentrations of the unlabeled (S)- and (R)-enantiomers.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: Measure the amount of radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the unlabeled enantiomer. Fit the data to a competition binding curve to calculate the inhibition constant (Kᵢ) for each enantiomer.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical flow of the experimental process and the underlying principles of chiral drug action.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_testing Biological Evaluation cluster_data Data Analysis racemate Racemic Dotarizine hplc Chiral HPLC racemate->hplc Separation s_enantiomer (S)-Enantiomer hplc->s_enantiomer r_enantiomer (R)-Enantiomer hplc->r_enantiomer in_vitro In Vitro Assays (e.g., FLIPR) s_enantiomer->in_vitro binding Receptor Binding (Radioligand Assay) s_enantiomer->binding r_enantiomer->in_vitro r_enantiomer->binding in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Lead Enantiomer ic50 IC₅₀ Determination in_vitro->ic50 ki Kᵢ Determination binding->ki efficacy Efficacy & Safety Profile in_vivo->efficacy

Caption: Experimental workflow for the comparative analysis of Dotarizine enantiomers.

Chiral_Interaction cluster_enantiomers Enantiomers receptor Chiral Receptor (L-type Ca²⁺ Channel) s_enantiomer (S)-Enantiomer (Eutomer) receptor->s_enantiomer Therapeutic Effect r_enantiomer (R)-Enantiomer (Distomer) receptor->r_enantiomer Reduced or No Effect s_enantiomer->receptor High Affinity (Good Fit) r_enantiomer->receptor Low Affinity (Poor Fit)

Caption: The principle of stereoselective binding of enantiomers to a chiral receptor.

Conclusion and Future Directions

The comprehensive evaluation of the individual enantiomers of a chiral drug candidate is not merely a regulatory requirement but a fundamental scientific necessity for the development of safer and more effective medicines. The case of methoxyphenylacetic acid derivatives, exemplified by the calcium channel blocker Dotarizine, underscores the profound impact of stereochemistry on biological activity.

By employing rigorous experimental protocols for chiral separation, in vitro functional assays, and receptor binding studies, researchers can elucidate the distinct pharmacological profiles of each enantiomer. This knowledge is paramount for selecting the optimal enantiomer for further development, potentially leading to drugs with improved therapeutic indices, reduced side effects, and more predictable clinical outcomes. Future research should focus on elucidating the precise molecular interactions that govern the stereoselective binding of these compounds to their targets, paving the way for the rational design of next-generation chiral therapeutics.

References

  • MySkinRecipes. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]

  • Chiralpedia. (2025, April 15). Chiral Pharmacology: The Mirror Image of Drug Development. Retrieved from [Link]

  • IIP Series. (n.d.). Stereoisomeric Drugs: Unravelling the Impact of Molecular Mirror Images on Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Psychosocial Rehabilitation. (n.d.). Drug Enantiomers in Clinical Pharmacology. Retrieved from [Link]

  • Blogs@NTU. (2018, October 26). Stereochemistry in Pharmaceuticals: Beyond the shape of the pill. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

  • PubMed. (n.d.). Effects of the calcium channel blockers Dotarizine and Flunarizine on cerebrovascular reactivity. Retrieved from [Link]

  • PubMed. (n.d.). Regional differences of cerebrovascular reactivity effected by calcium channel blocker - dotarizine. Retrieved from [Link]

  • SciSpace. (n.d.). Development of safer molecules through chirality. Retrieved from [Link]

  • Australian Prescriber. (n.d.). The tale of chiral switches. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cetirizine. Retrieved from [Link]

  • PubMed. (n.d.). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective analysis of cetirizine in pharmaceuticals by cyclodextrin-mediated capillary electrophoresis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7134, 2-Methoxyphenylacetic acid. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHOXYPHENYLACETIC ACID. Retrieved from [Link]

  • Xi'an Kono Chem Co.,Ltd. (2023, September 18). 2-Methoxyphenylacetic Acid CAS: 93-25-4. Retrieved from [Link]

  • MDPI. (n.d.). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Retrieved from [Link]

  • National Institutes of Health. (2012, May 22). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Receptor pharmacology of calcium entry blocking agents. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Landscape of (S)-2-amino-2-(4-methoxyphenyl)acetic acid and Its Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-amino-2-(4-methoxyphenyl)acetic acid is a non-proteinogenic α-amino acid that serves as a vital chiral building block in synthetic organic chemistry and drug development. Its rigid phenyl ring, substituted with an electron-donating methoxy group, combined with the stereochemically defined α-carbon, makes it a valuable synthon for introducing specific pharmacophoric features into target molecules. The precise three-dimensional arrangement of its functional groups—the carboxylic acid, the primary amine, and the para-methoxybenzyl moiety—is critical to its utility and the biological activity of its derivatives.

This guide provides an in-depth structural and physicochemical comparison between the parent (S)-enantiomer and a curated selection of its most relevant structural analogs. We will explore how subtle changes in stereochemistry, substituent position, and functional group identity can profoundly impact molecular properties. This analysis is designed for researchers, scientists, and drug development professionals who rely on a nuanced understanding of structure-property relationships to inform rational molecular design and synthesis. We will delve into the causality behind experimental choices for characterization and provide validated, step-by-step protocols for key analytical workflows.

Physicochemical Profile of the Core Structure: (S)-2-amino-2-(4-methoxyphenyl)acetic acid

The foundational molecule of our study possesses a chiral center at the alpha-carbon, dictating an S-configuration. This specific stereochemistry is paramount, as biological systems are inherently chiral, and interactions at a molecular level are often highly stereospecific. The molecule's properties are a composite of its three primary functional regions:

  • α-Amino Acid Moiety: The carboxylic acid (-COOH) and primary amine (-NH2) groups confer zwitterionic properties, allowing the molecule to act as both a hydrogen bond donor and acceptor. This dictates its solubility in polar solvents and its behavior in varying pH environments.

  • Aromatic Side Chain: The phenyl ring provides a rigid, planar scaffold.

  • Para-Methoxy Substituent: Located at the 4-position of the phenyl ring, the methoxy group (-OCH3) significantly influences the electronic properties of the aromatic system. As a strong electron-donating group through resonance, it can affect the reactivity of the phenyl ring and its potential for π-π stacking interactions. It also increases the molecule's lipophilicity compared to its non-methoxylated counterpart.[1]

Below is a summary of its key physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]
CAS Number 24593-48-4[2]
XLogP3 -1.7[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
pKa (Predicted) 2.09 (acidic), 9.39 (basic)[3]
Melting Point 235 °C (subl.)[3][4]

A Comparative Analysis of Structural Analogs

Understanding the core molecule is best achieved by comparing it to its structural relatives. The following diagram illustrates the relationship between our target compound and the selected analogs for this guide.

G cluster_main Target Molecule cluster_analogs Structural Analogs Target (S)-2-amino-2-(4-methoxyphenyl)acetic acid Enantiomer (R)-2-amino-2-(4-methoxyphenyl)acetic acid Target->Enantiomer Stereoisomer Ortho (S)-2-amino-2-(2-methoxyphenyl)acetic acid Target->Ortho Positional Isomer Meta (S)-2-amino-2-(3-methoxyphenyl)acetic acid Target->Meta Positional Isomer Parent (S)-2-amino-2-phenylacetic acid Target->Parent Functional Group Analog (-OCH3 -> -H) Hydroxy (S)-2-amino-2-(4-hydroxyphenyl)acetic acid Target->Hydroxy Functional Group Analog (-OCH3 -> -OH)

Caption: Logical relationships between the target molecule and its analogs.

The Enantiomeric Mirror Image: (R)-Configuration

The most fundamental comparison is with the (R)-enantiomer. Enantiomers share identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility, NMR spectra). Their distinction only becomes apparent when they interact with other chiral entities, such as polarized light, chiral chromatography phases, or biological receptors.

CompoundStereochemistryBiological Significance
(S)-2-amino-2-(4-methoxyphenyl)acetic acid S at CαOften the biologically active or desired enantiomer in pharmaceutical applications.
(R)-2-amino-2-(4-methoxyphenyl)acetic acid R at CαMay exhibit lower activity, different activity, or even antagonistic/toxic effects.

The critical takeaway is that a synthesis or purchase of "2-amino-2-(4-methoxyphenyl)acetic acid" without stereochemical assignment yields a racemic mixture, whose performance in a biological context will be an amalgamation of both enantiomers and may be unpredictable or suboptimal.

Positional Isomers: The Impact of Methoxy Placement

Moving the methoxy group from the para (4) position to the ortho (2) or meta (3) position alters the molecule's geometry and electronic distribution.

  • Ortho Isomer: Placing the methoxy group at the 2-position introduces the potential for steric hindrance. The bulky -OCH₃ group is now adjacent to the amino acid sidechain, which can restrict bond rotation and influence the preferred conformation of the molecule. This steric clash can dramatically affect how the molecule fits into a binding pocket of an enzyme or receptor. Electronically, the ortho position allows for strong resonance donation but also introduces a proximal inductive effect.[5][6][7]

  • Meta Isomer: The 3-position is unique because it is meta to the sidechain. At this position, the electron-donating resonance effect of the methoxy group is not directly conjugated with the benzylic carbon. Its influence is primarily through the weaker, distance-dependent inductive effect. This results in a different electronic character for the phenyl ring compared to the ortho and para isomers.[8]

Functional Group Analogs: The Role of the Substituent

Replacing the methoxy group with hydrogen or a hydroxyl group provides insight into its specific contribution to the molecule's overall properties.

  • (S)-Phenylglycine (-H): Removing the methoxy group to yield (S)-2-amino-2-phenylacetic acid serves as the baseline.[9][10] This analog is less lipophilic and lacks the electron-donating character of the methoxy group. Comparing its activity or properties to the parent compound directly quantifies the impact of the -OCH₃ substituent.

  • (S)-4-Hydroxyphenylglycine (-OH): Replacing the methoxy group with a hydroxyl group introduces a new hydrogen bond donor and a weakly acidic proton.[11][12] This significantly increases the molecule's polarity and potential for hydrogen bonding interactions. The -OH group is still an activating, electron-donating group, but its properties are pH-dependent due to potential deprotonation.

Summary of Physicochemical Properties for Analogs

The following table summarizes key computed and experimental properties for the discussed analogs, allowing for direct comparison.

CompoundFormulaMW ( g/mol )XLogP3H-Bond DonorsH-Bond Acceptors
(S)-4-Methoxy (Target) C₉H₁₁NO₃181.19-1.724
(S)-2-MethoxyC₉H₁₁NO₃181.19-1.724
(S)-3-MethoxyC₉H₁₁NO₃181.19-1.724
(S)-PhenylglycineC₈H₉NO₂151.16-1.723
(S)-4-HydroxyC₈H₉NO₃167.16-2.234

Data sourced from PubChem and other chemical databases. XLogP3 and hydrogen bond counts are computed properties.[2][5][10][12][13]

Experimental Workflows for Structural Verification and Analysis

To ensure the identity, purity, and stereochemical integrity of these molecules, a robust set of analytical protocols is required. The following sections detail the methodologies and the scientific rationale behind their application.

Protocol 1: Chiral Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: To differentiate and quantify enantiomers, a chiral environment is necessary. Chiral HPLC columns contain a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. This is the gold-standard method for determining enantiomeric excess (e.e.).

Caption: Workflow for chiral purity analysis by HPLC.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen column. For zwitterionic phases like CHIRALPAK® ZWIX, a common mobile phase is a mixture of Methanol/Acetonitrile/Water (e.g., 49/49/2 v/v/v) with acidic and basic additives (e.g., 50mM formic acid and 25mM diethylamine) to ensure proper ionization of the analyte.[14]

  • Sample Preparation: Accurately weigh and dissolve the amino acid sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution using a 0.45 µm syringe filter to remove particulates.

  • Instrument Setup:

    • Install a suitable chiral column (e.g., CHIRALPAK® ZWIX (+) or (-)).[14]

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 270 nm).

  • Analysis: Inject a standard volume (e.g., 10 µL) of the prepared sample.

  • Data Processing: Record the chromatogram. The two enantiomers should appear as distinct peaks. Integrate the area under each peak. Calculate the enantiomeric excess using the formula: % e.e. = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100.

Protocol 2: Isomer Differentiation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR spectroscopy is a powerful tool for confirming molecular structure. While it cannot distinguish between enantiomers, it can readily differentiate positional isomers. The chemical shift and splitting patterns of the aromatic protons are highly sensitive to the position of the methoxy substituent.

G cluster_logic NMR Logic for Isomer Identification A Acquire ¹H NMR Spectrum in D₂O or DMSO-d₆ B Analyze Aromatic Region (6.5 - 8.0 ppm) A->B C Symmetric 'AA'BB'' System? (Two doublets) B->C Yes D Complex Multiplets? (Four distinct signals) B->D No Result1 Identified as 4-methoxy (para) isomer C->Result1 Result2 Identified as 2-methoxy (ortho) or 3-methoxy (meta) isomer D->Result2

Caption: Logic for differentiating positional isomers via ¹H NMR.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O with a drop of DCl to protonate the amine and improve solubility, or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Confirm Key Signals: Identify the methoxy singlet (~3.8 ppm), the α-proton singlet (~5.0-5.5 ppm, may exchange in D₂O), and the aromatic protons (6.8-7.5 ppm).

    • Differentiate Isomers (Aromatic Region):

      • 4-methoxy (para) isomer: Due to symmetry, the aromatic region will show a characteristic AA'BB' system, which appears as two distinct doublets, each integrating to 2H.[15]

      • 2-methoxy (ortho) isomer: All four aromatic protons are chemically non-equivalent and will appear as four distinct signals (doublet, triplet, triplet, doublet) in a complex pattern.[16]

      • 3-methoxy (meta) isomer: Will also show a complex pattern of four signals, but their chemical shifts and coupling constants will differ from the ortho isomer.

    • ¹³C NMR can be used as a confirmatory technique, as the number and chemical shifts of the aromatic carbon signals will be unique for each isomer.

Protocol 3: Preparative Chiral Resolution via Diastereomeric Salt Formation

Causality: This classical chemical method is used to separate a racemic mixture into its constituent enantiomers. It relies on reacting the racemic amino acid (a base) with a chiral acid resolving agent. This forms a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[17]

Caption: Workflow for classical chiral resolution.

Step-by-Step Protocol:

  • Salt Formation: In a flask, dissolve one equivalent of racemic 2-amino-2-(4-methoxyphenyl)acetic acid in a minimal amount of hot aqueous ethanol. In a separate flask, dissolve one equivalent of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.

  • Crystallization: Combine the two hot solutions, stir, and allow the mixture to cool slowly to room temperature, and then in an ice bath. One diastereomeric salt should preferentially crystallize out of solution due to lower solubility.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

  • Liberation of Enantiomer: Dissolve the collected diastereomeric salt in water. Adjust the pH to the isoelectric point of the amino acid (around pH 6) or slightly basic (pH 8-9) using a base like ammonium hydroxide or sodium carbonate. This will neutralize the tartaric acid and precipitate the free, enantiomerically enriched amino acid.

  • Purification: Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum.

  • Validation: Confirm the stereochemical purity of the isolated enantiomer using the Chiral HPLC protocol described above (Protocol 1).

Conclusion

The structural analysis of (S)-2-amino-2-(4-methoxyphenyl)acetic acid and its analogs underscores a fundamental principle in medicinal and materials chemistry: minute structural modifications can lead to significant changes in physicochemical and, by extension, biological properties. The chirality at the α-carbon, the electronic and steric effects dictated by the position of the methoxy group, and the hydrogen-bonding potential of the aromatic substituent are all critical design handles for the modern scientist.

The experimental protocols provided herein represent a self-validating framework for ensuring the structural and stereochemical integrity of these valuable compounds. By understanding the "why" behind these analytical choices—differentiating enantiomers in a chiral environment (HPLC), leveraging magnetic non-equivalence for positional isomers (NMR), and exploiting differential solubility for preparative separation (chiral resolution)—researchers can proceed with confidence in the quality and identity of their materials, paving the way for more predictable and successful outcomes in their research and development endeavors.

References

  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Amino-2-(4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • LookChem. 2-Amino-2-phenylacetic acid. Available from: [Link]

  • Stenutz. 2-amino-2-phenylacetic acid. Available from: [Link]

  • AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. Available from: [Link]

  • PubChem. 2-Aminophenylacetic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (2S)-2-amino-2-(4-hydroxyphenyl)acetic acid;hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-[(2-Methoxyphenyl)methoxyamino]acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Ascendex Scientific, LLC. 2-amino-2-(3-methoxyphenyl)acetic acid. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • PubChem. D-p-hydroxyphenylglycine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. WO 2014/030106 A2.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available from: [Link]

  • ChemBK. 2-AMino-2-(4-Methoxypheny.... Available from: [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available from: [Link]

  • PubChem. 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. Available from: [Link]

  • ChemBK. 2-(3-Methoxyphenyl)acetic acid. Available from: [Link]

  • PubChem. 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. Available from: [Link]

  • ChemSynthesis. (2-methoxyphenyl)acetic acid. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Available from: [Link]

  • The Good Scents Company. 4-methoxyphenyl acetic acid, 104-01-8. Available from: [Link]

  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available from: [Link]

  • Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine. Available from: [Link]

  • Google Patents. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

Sources

A Senior Application Scientist's Guide to Chiral Derivatizing Agents for Metabolomics Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of metabolomics, chirality is a fundamental property that dictates biological function. Enantiomers of the same metabolite can exhibit vastly different activities, toxicities, and roles in metabolic pathways. Consequently, the accurate resolution and quantification of these stereoisomers are paramount for researchers in drug development and life sciences. This guide provides an in-depth comparison of common chiral derivatizing agents (CDAs), moving beyond a simple listing of options to explain the causality behind experimental choices, empowering you to select and implement the optimal strategy for your research needs.

The "Indirect" Approach: Why Derivatization is a Cornerstone of Chiral Metabolomics

Chiral analysis can be broadly categorized into direct and indirect methods. Direct methods rely on chiral stationary phases (CSPs) in chromatography to resolve enantiomers. While powerful, this approach can be limited by the availability of suitable CSPs for all metabolite classes and potential compatibility issues with mass spectrometry (MS) mobile phases.[1][2]

The indirect approach, which is the focus of this guide, circumvents these issues by reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent.[1] This reaction quantitatively converts the enantiomers into a pair of diastereomers. As diastereomers possess different physicochemical properties, they can be readily separated using standard, robust, and cost-effective achiral chromatography, most commonly reversed-phase liquid chromatography (RPLC).[1][3]

The key advantages of this indirect method include:

  • Versatility: A wide range of achiral columns can be used.

  • Enhanced Sensitivity: Derivatization often adds a chromophore or a readily ionizable group, significantly improving detection by UV or mass spectrometry.[1]

  • Improved Chromatography: It increases the lipophilicity of polar metabolites like amino acids, leading to better retention on RPLC columns.[1]

However, this method is not without its challenges. The derivatization reaction must be quantitative, proceed without racemization, and the CDA itself must be of high optical purity to avoid analytical artifacts.[1][3]

Core Contenders: A Head-to-Head Comparison of Key CDAs

The selection of a CDA is a critical decision driven by the functional groups present in the target metabolites (amines, carboxylic acids, hydroxyls) and the analytical instrumentation available. Here, we compare three workhorse agents: Marfey's Reagent (FDAA) for amines, Diacetyl-L-tartaric Anhydride (DATAN) for amines and hydroxyls, and Triazine-based reagents for carboxylic acids and amines.

Marfey's Reagent (FDAA): The Gold Standard for Amino Acids

Since its introduction in 1984, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, or Marfey's Reagent, has become one of the most successful and widely used CDAs for the chiral analysis of primary and secondary amines, particularly amino acids.[1]

Mechanism of Action: The reaction proceeds via a nucleophilic aromatic substitution (SNAr). The amino group of the analyte attacks the electron-deficient fluorodinitrophenyl ring of FDAA, displacing the fluoride ion. The reaction is driven by the strong electron-withdrawing effects of the two nitro groups, which stabilize the negatively charged Meisenheimer complex intermediate.[4][5]

Causality Corner: Why Triethylamine? The reaction is typically conducted in a weakly basic solution, often using sodium bicarbonate or triethylamine (TEA).[6] TEA acts as a non-nucleophilic base to deprotonate the attacking amine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.

FDAA_Mechanism cluster_HF Analyte R-NH₂ (Amino Acid) Intermediate Meisenheimer Complex (Resonance Stabilized) Analyte->Intermediate Nucleophilic Attack FDAA FDAA (Marfey's Reagent) FDAA->Intermediate Base Base (e.g., TEA) Base->Analyte Deprotonates BaseH Base-H⁺ Product Diastereomeric Adduct (L-D or L-L) Intermediate->Product - F⁻ HF HF

FDAA Derivatization Workflow.

Performance Characteristics: FDAA derivatives of D-amino acids typically elute later than their L-amino acid counterparts on reversed-phase columns due to stronger intramolecular hydrogen bonding, which reduces their polarity.[7] The method provides excellent resolution for most proteinogenic amino acids.[8]

Diacetyl-L-tartaric Anhydride (DATAN): Versatility for Hydroxyl and Amine Groups

DATAN is a highly effective CDA for metabolites containing hydroxyl (-OH) and primary/secondary amine (-NH₂) groups, making it particularly useful for analyzing hydroxy acids (e.g., lactic acid, 2-hydroxyglutarate) and amino acids simultaneously.[1][9][10]

Mechanism of Action: As an acid anhydride, DATAN readily reacts with nucleophiles like alcohols and amines. The reaction involves the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of a stable ester or amide bond, respectively.[11][12]

Causality Corner: Why Aprotic Solvents? The reaction must be performed under anhydrous (water-free) conditions.[9][13] This is because DATAN, being an anhydride, will readily react with water (hydrolysis) to form diacetyl-L-tartaric acid, consuming the reagent and preventing the desired derivatization of the analyte. Aprotic solvents like acetonitrile, often mixed with acetic acid to aid solubility, are therefore required.[9]

DATAN_Mechanism Analyte R-OH or R-NH₂ (Hydroxy/Amino Acid) Intermediate Tetrahedral Intermediate Analyte->Intermediate Nucleophilic Acyl Substitution DATAN (+)-DATAN (Anhydride) DATAN->Intermediate Heat Heat (70-80°C) Heat->DATAN Product Diastereomeric Ester/Amide Intermediate->Product Ring Opening

DATAN Derivatization Workflow.

Performance Characteristics: DATAN provides excellent separation of diastereomers with short analysis times.[14] A key advantage is its utility in untargeted chiral metabolomics; by derivatizing two sample aliquots separately with the (+) and (-) enantiomers of DATAN, chiral metabolites can be confidently identified by the reversal of their elution order, while achiral metabolites show no change.[9]

Triazine-Based Reagents: High Sensitivity for MS Detection

In recent years, a new class of CDAs based on a triazine scaffold has been developed specifically for high-sensitivity LC-MS applications.[1][15] Reagents like (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy) for carboxylic acids and DMT-(S)-Pro-OSu for amines offer superb ionization efficiency and produce characteristic fragment ions, making them ideal for selected reaction monitoring (SRM) assays.[1][15][16]

Mechanism of Action: For carboxylic acids, the reaction with DMT-3(S)-Apy requires a condensation agent (e.g., DMT-MM) to activate the carboxyl group, which is then attacked by the amine on the CDA to form a stable amide bond. For amines, the DMT-(S)-Pro-OSu reagent contains a highly reactive N-hydroxysuccinimide (OSu) ester, which is an excellent leaving group and reacts readily with primary and secondary amines.

Causality Corner: Why are they good for MS? The triazine ring is a nitrogen-rich heterocycle that is easily protonated, leading to a stable positive charge and high signal intensity in positive-mode electrospray ionization (ESI-MS). Furthermore, upon collision-induced dissociation (CID), these derivatives produce a common, intense product ion corresponding to the triazine core, which is ideal for precursor ion scanning or SRM, enhancing selectivity.[17]

Quantitative Performance at a Glance

The choice of CDA significantly impacts assay performance. The following table summarizes key quantitative metrics for the discussed agents based on published data. Note that direct comparisons can be challenging as performance depends heavily on the analyte, matrix, and specific LC-MS conditions.

FeatureMarfey's Reagent (FDAA)(+)/(-)-DATANTriazine Reagents (e.g., DMT-3(S)-Apy)
Target Analytes Primary & Secondary AminesAmines & HydroxylsCarboxylic Acids, Amines
Reaction Time 60 - 90 minutes[7]30 - 120 minutes[1][9]5 - 40 minutes[1][17]
Reaction Temp. 37 - 50°C[6][8]70 - 80°C[1]Room Temperature - 60°C[1][17]
Derivative Stability Stable for at least 48 hours[7]StableStable
Typical LODs Low picomole to low femtomole[8]~20 pmol (for 2-HG)[14]Amol to Femtomole[17]
Resolution (Rs) Generally > 1.5 for most AAs[8]Excellent separation reported[14]Rs = 1.2 - 9.0 for AAs[17]
Key Advantage Gold standard, well-characterizedBroad applicability, untargeted screeningExceptional MS sensitivity
Key Disadvantage Longer reaction time, potential for reagent interference in chromatogram[18]High reaction temperature, requires anhydrous conditionsRequires condensation agent for carboxylic acids

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical science is built on robust, reproducible protocols. The following methods are detailed to serve as a reliable starting point for your experiments.

Protocol 1: Chiral Analysis of Amino Acids using Marfey's Reagent (FDAA)

This protocol is adapted from methodologies described by Fuji et al. and others.[6][8]

  • Sample Preparation:

    • Prepare a standard mixture of D/L amino acids at 0.5 mM in 0.1 N HCl. For biological samples, perform protein precipitation (e.g., with methanol or acetonitrile) and evaporate the supernatant to dryness. Reconstitute in 100 µL of 0.1 N HCl.

  • Derivatization Reaction:

    • To a 100 µL aliquot of the sample, add 200 µL of a 1% (w/v) FDAA solution in acetone (~20 mM).

    • Add 50 µL of 0.5 M triethylamine (TEA) in water to initiate the reaction. The solution should be weakly alkaline (pH 8-9).

    • Vortex the mixture and incubate at 40°C for 90 minutes in the dark.

  • Reaction Quenching:

    • Stop the reaction by adding 50 µL of 1 M HCl. This neutralizes the excess base and stabilizes the derivatives.

  • Analysis:

    • Dilute the final reaction mixture as needed with the initial mobile phase (e.g., 1:10 with 20% acetonitrile/0.1% formic acid).

    • Inject into an LC-MS/MS system equipped with a C18 column.

    • Use a gradient elution from a weak mobile phase (e.g., 0.1% formic acid in water) to a strong mobile phase (e.g., 0.1% formic acid in acetonitrile).

    • Monitor the derivatives by UV (340 nm) or by MS/MS using appropriate transitions.

Protocol 2: Chiral Analysis of Hydroxy Acids using Diacetyl-L-Tartaric Anhydride (DATAN)

This protocol is based on the method developed for the analysis of 2-hydroxyglutarate.[9][14]

  • Sample Preparation:

    • Crucial Step: Evaporate aqueous samples (e.g., 20 µL urine or cell culture media extract) to complete dryness in a screw-cap microcentrifuge tube using a vacuum concentrator. The absence of water is critical for the reaction to proceed.[9]

  • Reagent Preparation:

    • Immediately before use, prepare the derivatization reagent by dissolving (+)-DATAN in a 4:1 (v/v) mixture of anhydrous acetonitrile and glacial acetic acid to a final concentration of 50 mg/mL.

  • Derivatization Reaction:

    • Add 50 µL of the freshly prepared DATAN solution to the dried sample residue.

    • Seal the tube tightly and heat at 70°C for 2 hours in a dry heat block.

  • Sample Dilution & Analysis:

    • Cool the sample to room temperature.

    • Dilute the reaction mixture with 50 µL of the 4:1 acetonitrile:acetic acid solvent.

    • Vortex, centrifuge briefly, and transfer the supernatant for LC-MS analysis.

    • Inject onto a C18 column and analyze using an appropriate gradient and MS/MS detection in negative ion mode.

Conclusion and Future Outlook

The indirect approach using chiral derivatizing agents remains a powerful, versatile, and essential technique in the metabolomics toolbox. Marfey's reagent (FDAA) continues to be the benchmark for amino acid analysis due to its reliability and extensive characterization. DATAN offers broader applicability for both amine- and hydroxyl-containing metabolites and enables elegant untargeted chiral screening workflows. For ultimate sensitivity in targeted MS-based assays, the newer triazine-based reagents are unparalleled.

The choice of agent is not merely a technical detail but a strategic decision that shapes the outcome of the research. By understanding the underlying reaction mechanisms, the rationale for specific experimental conditions, and the quantitative performance trade-offs, researchers can confidently select the optimal CDA to unlock the stereochemical secrets of the metabolome. As metabolomics continues to push the boundaries of analytical sensitivity and coverage, the ongoing development of novel CDAs with faster reaction times, broader applicability, and enhanced ionization characteristics will undoubtedly propel the field forward.[1]

References

  • Moldovan, R. C., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 619. [Link]

  • Kalyan, M., et al. (2021). Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 16(11), 5159-5191. [Link]

  • Fan, T. W-M., et al. (2023). Resolving enantiomers of 2-hydroxy acids by NMR. Analytical Chemistry, 95(12), 5236–5243. [Link]

  • Toyo'oka, T., et al. (2015). A novel approach for LC-MS/MS-based chiral metabolomics fingerprinting and chiral metabolomics extraction using a pair of enantiomers of chiral derivatization reagents. Analytica Chimica Acta, 898, 73-84. [Link]

  • Islinger, M., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Metabolites, 8(2), 26. [Link]

  • Arter, J. A., et al. (2020). Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. Analytical and Bioanalytical Chemistry, 412(24), 6297–6307. [Link]

  • Toyo'oka, T. (2019). Chiral Metabolomics Using Triazine-Based Chiral Labeling Reagents by UPLC-ESI-MS/MS. In: Methods in Molecular Biology, vol 2030. Humana, New York, NY. [Link]

  • Kubica, P., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(12), 3045-3051. [Link]

  • Nishito, Y., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 22(2), 856. [Link]

  • Sethi, S., et al. (2020). Assessment and Application of Marfey's reagent and analogs in Enantioseparation: A decade's perspective. Biomedical Chromatography, 34(11), e4922. [Link]

  • Miller, B. R., et al. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 6(43), 29173–29180. [Link]

  • Lkhagva, A., & Tai, H. C. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Molecules, 26(24), 7486. [Link]

  • Takayama, T., et al. (2015). Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Analytical and Bioanalytical Chemistry, 407(3), 1003-14. [Link]

  • Struys, E. A., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments, (114), 54388. [Link]

  • Moldovan, R. C., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 619. [Link]

  • Toyo'oka, T., et al. (2015). A novel approach for LC-MS/MS-based chiral metabolomics fingerprinting and chiral metabolomics extraction using a pair of enantiomers of chiral derivatization reagents. Analytica Chimica Acta, 898, 73-84. [Link]

  • Toyo'oka, T. (2019). Chiral Metabolomics Using Triazine-Based Chiral Labeling Reagents by UPLC-ESI-MS/MS. Methods in Molecular Biology, 2030, 263-276. [Link]

  • Struys, E. A., et al. (2004). Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry after Derivatization with Diacetyl-l-Tartaric Anhydride. Clinical Chemistry, 50(8), 1391-1395. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

  • Naz, S., et al. (2011). Synthesis of Imides and Amides from Diacetyl-L-Tartaric Acid Anhydride. Letters in Organic Chemistry, 7(4), 312-317. [Link]

  • Pandey, R., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]

  • LibreTexts Chemistry. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]

  • Nakano, Y., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2030, 253-261. [Link]

  • Min, J. Z., et al. (2012). Towards the chiral metabolomics: Liquid chromatography-mass spectrometry based DL-amino acid analysis after labeling with a new chiral reagent, (S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate. Journal of Chromatography A, 1269, 120-129. [Link])

  • Shriner, R. L., & Furrow, Jr., C. L. (1955). DIACETYL-d-TARTARIC ANHYDRIDE. Organic Syntheses, 35, 49. [Link]

  • LibreTexts Chemistry. (2023). Acid Anhydrides react with alcohols to form esters. [Link]

  • Nakano, Y., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2030, 253-261. [Link]

  • Brückner, H., & Fujii, N. (2011). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding. The Journal of Organic Chemistry, 76(8), 2463-2475. [Link]

  • Li, L., et al. (2021). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Analytical Chemistry, 93(23), 8196-8203. [Link]

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391-5. [Link]

  • Centers for Disease Control and Prevention. (2003). TRIAZINE HERBICIDES and THEIR METABOLITES in URINE. NIOSH Manual of Analytical Methods. [Link]

  • Brückner, H., & Fujii, N. (2011). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding. The Journal of Organic Chemistry, 76(8), 2463–2475. [Link]

  • Bustamante, S. (2020). Any tricks for the Marfey assay? ResearchGate. [Link]

  • Higashi, T., & Ogawa, S. (2017). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 1061-1062, 385-391. [Link]

  • Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(28), 2711-2717. [Link]

  • Houghten, R. A., et al. (2011). Dmt-derivative compounds and related compositions and methods of use.
  • Przyjazny, A., & Boczkaj, G. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Journal of Chromatography A, 1554, 1-11. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (S)-2-Amino-2-(2-methoxyphenyl)acetic acid is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound. The protocols outlined here are designed to be a self-validating system, ensuring that every step is grounded in established safety principles to protect you and your research.

Hazard Identification: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound (CAS No. 271583-17-6) is classified under the Globally Harmonized System (GHS) with several key hazard statements. These classifications are not merely suggestions; they are the basis for our entire safety protocol.

GHS Hazard StatementClassificationImplication in the Laboratory
H302 Harmful if swallowedAccidental ingestion could lead to adverse health effects.
H315 Causes skin irritationDirect contact with skin can cause redness, itching, or inflammation.[1][2]
H319 Causes serious eye irritationDirect contact with eyes can result in significant, potentially damaging, irritation.[1][2]
H332 Harmful if inhaledInhaling the dust can be detrimental to the respiratory system.
H335 May cause respiratory irritationInhalation of dust may lead to coughing, sneezing, and irritation of the nasal passages and throat.[1][2][3]

These hazards dictate that the compound must be handled with appropriate engineering controls and personal protective equipment to create a reliable barrier between the researcher and the chemical.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the identified hazards. Each piece of equipment serves a specific purpose, creating multiple layers of protection.

Eye and Face Protection: The Non-Negotiable Barrier

Given the H319 (Causes serious eye irritation) classification, eye protection is mandatory at all times when handling this compound.[1][2]

  • Primary Protection: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles are required. Unlike safety glasses, goggles provide a full seal around the eyes, offering superior protection from airborne dust and accidental splashes.

  • Secondary Protection: When handling larger quantities (typically >10g) or when there is a significant risk of splashing (e.g., during dissolution in a large volume), a face shield should be worn in addition to safety goggles. The face shield protects the entire face from contact.

Skin and Body Protection: Preventing Dermal Exposure

To mitigate the H315 (Causes skin irritation) hazard, dermal exposure must be prevented.[1][2]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves (minimum thickness of 0.11 mm) are a suitable choice for handling the solid and its solutions.[4] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[4] Dispose of contaminated gloves immediately as hazardous waste.

  • Body Protection: A professional lab coat must be worn and kept fully buttoned. This protects your skin and personal clothing from contamination. For procedures with a higher risk of spills, consider using impervious clothing or an apron.[5]

Respiratory Protection: Shielding the Respiratory Tract

The dual hazards of H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) mean that engineering controls and, in some cases, personal respiratory protection are necessary.[1][2]

  • Engineering Controls: All handling of the solid powder, especially weighing and transferring, must be performed in a certified chemical fume hood or a powder containment hood. This is the primary method for preventing inhalation exposure.

  • Personal Respirator: When engineering controls are not sufficient or during a spill cleanup, respiratory protection is required. A NIOSH-approved N95 (or EN 149-approved FFP2) particulate respirator is the minimum requirement for handling the powder. For higher-risk situations, a half-mask respirator with P99 or P100 cartridges may be necessary.[4]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure.

  • Preparation: Before retrieving the chemical, ensure your workspace (preferably a chemical fume hood) is clean and uncluttered. Don all required PPE: lab coat, safety goggles, and nitrile gloves.

  • Weighing the Solid:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weigh boat or paper.

    • Handle the container and spatula with care to minimize dust generation.

    • Close the primary container tightly immediately after dispensing the required amount.

  • Dissolution:

    • Add the solvent to the solid slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Wipe down the spatula and work surface with a damp cloth or towel, being careful not to create dust. Dispose of the cleaning materials as contaminated solid waste.

    • Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water.[4]

Emergency Preparedness: Small Spill Response

In the event of a small spill of the solid material, a calm and methodical response is crucial. The following workflow should be followed.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Alert Alert others in the immediate area Evacuate Evacuate immediate area if necessary Alert->Evacuate PPE Don additional PPE: N95 respirator, double gloves Evacuate->PPE Cover Gently cover spill with damp paper towels to avoid dust PPE->Cover Begin Cleanup Wipe Wipe from outside in, placing towels in waste bag Clean Clean spill area with soap and water Seal Seal waste bag and label as 'Hazardous Waste' Clean->Seal Finalize Dispose Place bag in designated solid hazardous waste container Report Report incident to Lab Supervisor/ Environmental Health & Safety Dispose->Report

Caption: Workflow for handling a small solid chemical spill.

Logistical Plan: Waste Disposal

Proper disposal is the final, critical step in the chemical handling lifecycle. All waste generated from handling this compound is considered hazardous chemical waste.

  • Solid Waste: This includes excess solid compound, contaminated weigh boats, paper towels, and gloves.

    • Collect all solid waste in a dedicated, durable, and sealable plastic bag or a clearly labeled container.

    • The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.[6]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible (e.g., glass or polyethylene) container labeled as "Hazardous Waste" with the full chemical name and approximate concentration.

  • Empty Containers: The original chemical container is not considered "empty" for regular disposal unless it has been triple-rinsed with a suitable solvent.[7] The rinsate from this cleaning must be collected and disposed of as hazardous liquid waste.[7]

Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[8] This can lead to environmental contamination and is a violation of regulatory standards.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). National Academies Press. [Link]

  • Acmec Biochemical. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid Safety Information. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids? Retrieved January 10, 2026, from [Link]

  • Loba Chemie. (2015, April 9). PHENYLACETIC ACID MSDS. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved January 10, 2026, from [Link]

  • Scribd. (n.d.). Lab Safety: Phenylacetic Acid Info. Retrieved January 10, 2026, from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved January 10, 2026, from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 10, 2026, from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved January 10, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methoxyphenyl acetic acid. Retrieved January 10, 2026, from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved January 10, 2026, from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved January 10, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-(2-methoxyphenyl)acetic acid
Reactant of Route 2
(S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.